PD 407824
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
9-hydroxy-4-phenyl-6H-pyrrolo[3,4-c]carbazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O3/c23-11-6-7-14-13(8-11)16-15(21-14)9-12(10-4-2-1-3-5-10)17-18(16)20(25)22-19(17)24/h1-9,21,23H,(H,22,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUZTOZLTFSMIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C4=C(N3)C=CC(=C4)O)C5=C2C(=O)NC5=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402483 | |
| Record name | 9-Hydroxy-4-phenylpyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622864-54-4 | |
| Record name | 9-Hydroxy-4-phenylpyrrolo[3,4-C]carbazole-1,3(2H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Hydroxy-4-phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
PD 407824: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 407824 is a potent and selective small molecule inhibitor with a dual mechanism of action, targeting key regulators of cell cycle progression and cellular differentiation. Primarily recognized as a dual inhibitor of Checkpoint Kinase 1 (Chk1) and WEE1 kinase, it plays a critical role in the DNA damage response (DDR) pathway. Additionally, this compound has been identified as a chemical sensitizer of Bone Morphogenetic Protein 4 (BMP4) signaling, highlighting its potential in regenerative medicine and developmental biology. This technical guide provides an in-depth overview of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Data Presentation: Inhibitory Activity and Selectivity
This compound exhibits high potency against its primary targets, Chk1 and WEE1, with significantly lower activity against a panel of other kinases, demonstrating its selectivity.
| Target | IC50 (nM) | Selectivity vs. Chk1 | Reference |
| Chk1 | 47 | 1x | [1] |
| WEE1 | 97 | ~2x | [1] |
| PKC | 3,400 | ~72x | [1] |
| Cdk4 | 3,750 | ~80x | [1] |
| c-Src | >50,000 | >1063x | [1] |
| PDGFR | >50,000 | >1063x | [1] |
| FGFR | >50,000 | >1063x | [1] |
| Other CDKs | >5,000 | >106x | [1] |
Core Mechanism 1: Inhibition of Chk1 and WEE1 Kinases
As a dual inhibitor of Chk1 and WEE1, this compound disrupts the G2/M cell cycle checkpoint, a critical control point that prevents cells with damaged DNA from entering mitosis.[2] This is particularly relevant in cancer cells, which often have a defective G1 checkpoint and are therefore heavily reliant on the G2/M checkpoint for survival.[3]
Signaling Pathway
The ATR-Chk1-WEE1 signaling pathway is a cornerstone of the DNA damage response. Upon DNA damage, Ataxia Telangiectasia and Rad3-related (ATR) kinase is activated and subsequently phosphorylates and activates Chk1.[3] Activated Chk1 has multiple downstream targets, including the Cdc25 phosphatase family. Chk1-mediated phosphorylation of Cdc25 leads to its degradation, preventing the dephosphorylation and activation of Cyclin-Dependent Kinase 1 (CDK1).[3] WEE1 kinase also directly phosphorylates and inhibits CDK1.[2] By inhibiting both Chk1 and WEE1, this compound leads to the aberrant activation of CDK1, forcing cells to prematurely enter mitosis with unrepaired DNA, a process that ultimately triggers apoptosis or mitotic catastrophe.[2]
Experimental Evidence and Protocols
Cell Viability and Cytotoxicity Assays:
The cytotoxic effects of this compound can be quantified using assays such as the MTT or CellTiter-Glo luminescent cell viability assay. These assays measure metabolic activity, which correlates with the number of viable cells.
-
Protocol: MTT Assay
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for 48-72 hours.
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Apoptosis Assays:
Apoptosis induction by this compound can be confirmed and quantified using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
-
Protocol: Annexin V/PI Staining
-
Treat cells with various concentrations of this compound for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[4]
-
Cell Cycle Analysis:
The effect of this compound on cell cycle distribution can be analyzed by staining cells with a DNA-intercalating dye like propidium iodide (PI) and analyzing them by flow cytometry.
-
Protocol: Cell Cycle Analysis with Propidium Iodide
-
Treat cells with this compound for the desired time (e.g., 24 hours).
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[5] A decrease in the G2/M population and an increase in the sub-G1 peak (indicative of apoptotic cells) are expected.
-
Autophagy Assays:
Inhibition of Chk1 can also induce autophagy. This can be monitored by detecting the conversion of LC3-I to LC3-II via Western blotting.
-
Protocol: LC3 Western Blotting
-
Treat cells with this compound for the desired time. A positive control (e.g., starvation) and a negative control should be included. To measure autophagic flux, a lysosomal inhibitor like Bafilomycin A1 or Chloroquine can be used in the last few hours of treatment.[6]
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE on a high-percentage polyacrylamide gel (e.g., 15%) to resolve LC3-I and LC3-II.[6]
-
Transfer the proteins to a PVDF membrane and probe with a primary antibody against LC3.
-
Detect with an HRP-conjugated secondary antibody and an ECL substrate. An increase in the LC3-II/LC3-I ratio or an accumulation of LC3-II in the presence of a lysosomal inhibitor indicates an induction of autophagy.
-
Core Mechanism 2: Sensitization to Bone Morphogenetic Protein 4 (BMP4)
This compound acts as a chemical sensitizer, enhancing the cellular response to sub-threshold concentrations of BMP4. This activity has significant implications for directed differentiation of stem cells and tissue regeneration.
Signaling Pathway
The canonical BMP signaling pathway involves the phosphorylation of SMAD1, SMAD5, and SMAD9 (SMAD1/5/9) by the BMP receptor complex. Phosphorylated SMAD1/5/9 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of target genes. The TGF-β signaling pathway, which often has opposing effects to BMP signaling, utilizes SMAD2 and SMAD3 (SMAD2/3). This compound-mediated inhibition of Chk1 leads to a downregulation of p21, which in turn activates CDK8/9. Activated CDK8/9 then phosphorylates and promotes the degradation of SMAD2/3. The depletion of SMAD2/3 is thought to reduce the competition for the common mediator SMAD4, thereby enhancing the efficiency of BMP-induced SMAD1/5/9-SMAD4 complex formation and nuclear translocation, leading to a more robust transcriptional response to BMP4.
Experimental Evidence and Protocols
SMAD Phosphorylation Assays:
The effect of this compound on BMP and TGF-β signaling can be assessed by measuring the phosphorylation status of SMAD proteins using Western blotting.
-
Protocol: SMAD Phosphorylation Western Blot
-
Pre-treat cells with this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a sub-threshold concentration of BMP4 for a short period (e.g., 30-60 minutes).
-
Lyse the cells and perform Western blotting as described previously.
-
Probe the membranes with primary antibodies specific for phosphorylated SMAD1/5/9 and total SMAD1, as well as antibodies for total SMAD2/3.
-
An increase in the ratio of pSMAD1/5/9 to total SMAD1 and a decrease in total SMAD2/3 levels would support the proposed mechanism.
-
Osteogenic Differentiation Assay:
The biological consequence of BMP4 sensitization by this compound can be observed by inducing osteogenic differentiation in mesenchymal stem cells or myoblasts.
-
Protocol: Alkaline Phosphatase (ALP) Staining
-
Culture C2C12 myoblasts in differentiation medium.
-
Treat the cells with a low concentration of BMP4 in the presence or absence of this compound for 5-7 days.
-
Fix the cells and stain for ALP activity using a commercially available kit.
-
Quantify the ALP activity by measuring the absorbance of the colorimetric product. An increase in ALP staining in the co-treated group compared to either agent alone indicates enhanced osteogenic differentiation.
-
In Vivo Studies and Clinical Perspective
While extensive preclinical data exists for this compound, there is a lack of publicly available information regarding its progression into clinical trials. However, other inhibitors targeting the WEE1 kinase, such as adavosertib (AZD1775), have entered clinical development, often in combination with DNA-damaging agents, for the treatment of various solid tumors.[7][8][9] The clinical development of these related compounds underscores the therapeutic potential of targeting the G2/M checkpoint.
In Vivo Xenograft Studies:
The anti-tumor efficacy of Chk1 and WEE1 inhibitors is often evaluated in vivo using tumor xenograft models in immunocompromised mice.
-
Protocol: Tumor Xenograft Model
-
Subcutaneously implant human cancer cells into the flank of nude or SCID mice.
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, standard-of-care chemotherapeutic alone, and the combination).
-
Administer this compound (e.g., via oral gavage or intraperitoneal injection) and the chemotherapeutic agent according to a predetermined schedule.
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for pCDK1, γH2AX).[10]
-
Conclusion
This compound is a versatile pharmacological tool with a well-defined dual mechanism of action. Its ability to inhibit Chk1 and WEE1 makes it a potent sensitizer to DNA-damaging therapies in oncology, while its capacity to enhance BMP4 signaling opens up avenues in regenerative medicine. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound and similar targeted inhibitors. Further research, particularly in vivo efficacy studies and eventually clinical trials, will be crucial to fully elucidate the clinical utility of this promising compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Chk1 and p21 Cooperate to Prevent Apoptosis during DNA Replication Fork Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.abclonal.com [blog.abclonal.com]
- 7. Wee1 Inhibitor AZD1775 Combined with Cisplatin Potentiates Anticancer Activity against Gastric Cancer by Increasing DNA Damage and Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
PD 407824: A Technical Guide to a Selective Chk1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of PD 407824, a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1). It is intended to serve as a resource for researchers and professionals in the fields of oncology, cell biology, and drug discovery. This guide details the compound's mechanism of action, selectivity profile, and relevant experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and application in a laboratory setting.
Introduction
This compound is a small molecule inhibitor that has garnered significant interest in cancer research due to its potent activity against Chk1, a crucial serine/threonine-specific protein kinase involved in the DNA damage response (DDR) and cell cycle regulation.[1] Chk1 plays a pivotal role in maintaining genomic integrity by orchestrating cell cycle checkpoints, particularly the G2/M checkpoint, in response to DNA damage.[1][2] By inhibiting Chk1, this compound can abrogate these checkpoints, leading to premature mitotic entry and subsequent cell death in cancer cells with damaged DNA. This makes it a valuable tool for studying Chk1 signaling and a potential candidate for combination therapies with DNA-damaging agents. Notably, this compound also exhibits inhibitory activity against Wee1 kinase, another key regulator of the G2/M transition.[3][4]
Mechanism of Action: The ATR-Chk1 Signaling Pathway
In response to DNA damage, particularly single-strand breaks, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated.[5] ATR then phosphorylates and activates Chk1.[2] Activated Chk1, in turn, phosphorylates a variety of downstream targets, most notably the Cdc25 family of phosphatases. Phosphorylation of Cdc25 leads to its inactivation and subsequent degradation, preventing it from dephosphorylating and activating cyclin-dependent kinases (CDKs), primarily CDK1. The inhibition of CDK1 activity results in cell cycle arrest, allowing time for DNA repair.[6]
This compound acts as an ATP-competitive inhibitor of Chk1, blocking its kinase activity. By inhibiting Chk1, this compound prevents the phosphorylation and inactivation of Cdc25, leading to the premature activation of CDK1 and forcing cells with damaged DNA to enter mitosis, a process that often results in mitotic catastrophe and apoptosis.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 Value |
| Chk1 | 47 nM[3][4] |
| Wee1 | 97 nM[3][4] |
| PKC | 3.4 µM[3] |
| CDK4 | 3.75 µM[3] |
| Other CDKs | > 5 µM[3] |
| c-Src | > 50 µM[3] |
| PDGFR | > 50 µM[3] |
| FGFR | > 50 µM[3] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 328.32 g/mol [3] |
| Formula | C₂₀H₁₂N₂O₃[3] |
| CAS Number | 622864-54-4[3] |
| Solubility (DMSO) | Up to 100 mM[3] |
| Solubility (Ethanol) | Up to 25 mM[3] |
| Purity | ≥98% (HPLC)[3] |
| Storage | Store at +4°C[3] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in research.
4.1. Preparation of Stock Solutions
To prepare a stock solution of this compound, the following steps can be followed based on its molecular weight (328.32 g/mol ).
-
For a 10 mM stock solution in DMSO:
-
Weigh out 1 mg of this compound powder.
-
Dissolve the powder in 304.6 µL of DMSO.
-
Vortex until the solution is clear.
-
-
For a 25 mM stock solution in Ethanol:
-
Weigh out 1 mg of this compound powder.
-
Dissolve the powder in 121.8 µL of absolute ethanol.
-
Vortex until the solution is clear.
-
Note: It is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
4.2. In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general procedure for determining the IC50 value of this compound against a target kinase like Chk1.
-
Reagents and Materials:
-
Recombinant human Chk1 enzyme.
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
ATP.
-
Substrate peptide (e.g., a synthetic peptide with a Chk1 phosphorylation motif).
-
This compound stock solution.
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the Chk1 enzyme, substrate peptide, and the diluted this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
4.3. Cell Proliferation Assay (MTT Assay)
This assay can be used to assess the effect of this compound on the proliferation of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium.
-
This compound stock solution.
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Selectivity Profile of this compound
The selectivity of a kinase inhibitor is a critical parameter. This compound demonstrates high selectivity for Chk1 and Wee1 over other kinases, as illustrated in the diagram below. This selectivity is crucial for minimizing off-target effects and for accurately attributing observed biological effects to the inhibition of Chk1.
Conclusion
This compound is a valuable chemical probe for studying the roles of Chk1 and Wee1 in cell cycle control and the DNA damage response. Its high potency and selectivity make it a superior tool for dissecting the specific functions of Chk1 in various cellular contexts. The data and protocols presented in this guide are intended to equip researchers with the necessary information to effectively utilize this compound in their studies, ultimately contributing to a deeper understanding of cancer biology and the development of novel therapeutic strategies.
References
- 1. CHEK1 - Wikipedia [en.wikipedia.org]
- 2. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the Checkpoint to Kill Cancer Cells [mdpi.com]
The Role of PD 407824 in the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 407824 is a potent small molecule inhibitor targeting two critical cell cycle checkpoint kinases: Checkpoint Kinase 1 (Chk1) and Wee1. This dual inhibitory activity positions this compound as a significant tool for cancer research and a potential component of novel anti-cancer therapeutic strategies. By abrogating the G2/M DNA damage checkpoint, this compound sensitizes cancer cells, particularly those with p53 deficiencies, to the cytotoxic effects of DNA damaging agents. This guide provides an in-depth overview of the mechanism of action of this compound, its impact on cell cycle regulation, and its role in the potentiation of chemotherapy. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Introduction
The DNA Damage Response (DDR) is a complex signaling network that maintains genomic integrity by detecting DNA lesions, activating cell cycle checkpoints, and initiating DNA repair. Cancer cells often exhibit a defective G1 checkpoint, rendering them highly dependent on the S and G2/M checkpoints for survival, especially when undergoing replication stress or in response to DNA damaging therapies. Chk1 and Wee1 are key regulators of the G2/M checkpoint. Chk1, activated by ATR in response to single-stranded DNA, phosphorylates and inactivates Cdc25 phosphatases, preventing the activation of Cyclin-Dependent Kinase 1 (CDK1). Wee1 kinase directly phosphorylates and inhibits CDK1. The inhibition of both Chk1 and Wee1 by this compound leads to the premature activation of CDK1, forcing cells with damaged DNA to enter mitosis, a process that culminates in mitotic catastrophe and apoptosis.
Mechanism of Action of this compound
This compound exerts its biological effects through the potent and selective inhibition of Chk1 and Wee1 kinases.
Biochemical Activity
This compound demonstrates high affinity for both Chk1 and Wee1, with inhibitory concentrations in the nanomolar range. Its selectivity profile shows significantly less activity against other kinases, making it a relatively specific tool for studying the roles of Chk1 and Wee1.
| Target Kinase | IC50 (nM) | Reference |
| Chk1 | 47 | [1][2] |
| Wee1 | 97 | [1][2] |
| PKC | 3,400 | [1] |
| CDK4 | 3,750 | [1] |
Cellular Signaling Pathway
In the presence of DNA damage, the ATR-Chk1 and Wee1-CDK1 signaling pathways are activated to arrest the cell cycle and allow for DNA repair. This compound disrupts this process by inhibiting both Chk1 and Wee1.
Experimental Protocols
In Vitro Kinase Assay for Chk1/Wee1 Inhibition
This protocol describes a method to determine the IC50 of this compound against Chk1 and Wee1 kinases.
Materials:
-
Recombinant human Chk1 and Wee1 kinases
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
ATP (10 µM)
-
Peptide substrate (e.g., for Chk1: KKKVSRSGLYRSPSMPENLNRPR; for Wee1: CDC2 peptide)
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should be kept below 1%.
-
Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and substrate in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and measure ADP production using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Plot the percentage of kinase activity against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound and a DNA damaging agent.
Materials:
-
Cancer cell line (e.g., HeLa, p53-deficient)
-
Complete cell culture medium
-
DNA damaging agent (e.g., Cisplatin, 5 µM)
-
This compound (e.g., 100 nM)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the DNA damaging agent for a specified time (e.g., 24 hours).
-
Add this compound to the medium and incubate for a further period (e.g., 12-24 hours). Include controls (untreated, single agent treatments).
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI/RNase Staining Buffer.
-
Incubate at room temperature for 30 minutes in the dark.
-
Analyze the samples on a flow cytometer.
-
Model the cell cycle distribution using appropriate software to quantify the percentage of cells in G1, S, and G2/M phases.
Western Blotting for DNA Damage and Cell Cycle Markers
This protocol is for detecting changes in the phosphorylation status of key proteins in the DNA damage response and cell cycle pathways.
Materials:
-
Treated cell pellets (from 3.2)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Histone H2A.X (Ser139) (γH2AX), anti-phospho-CDK1 (Tyr15), anti-Chk1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Lyse cell pellets in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Sensitization to DNA Damaging Agents
A key therapeutic application of this compound is its ability to enhance the efficacy of conventional chemotherapeutic agents that induce DNA damage.
In Vitro Cytotoxicity Assays
The synergistic effect of this compound with DNA damaging agents can be quantified using cytotoxicity assays.
| Cell Line | DNA Damaging Agent | This compound Concentration | Effect | Reference |
| Ovarian Cancer (SKOV3, OVCAR-3) | Cisplatin | 0.5 µM | Sensitization | [2] |
| Pancreatic Cancer | Gemcitabine | Not Specified | Sensitization | [1] |
Experimental Workflow for Synergy Analysis:
References
PD 407824: A Technical Guide to Wee1 Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PD 407824, a potent dual inhibitor of Checkpoint Kinase 1 (Chk1) and Wee1 kinase. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental procedures.
Introduction to this compound and Wee1 Kinase
This compound is a small molecule inhibitor that has garnered significant interest in cancer research due to its ability to target key regulators of the cell cycle checkpoints.[1][2][3] It functions as a dual inhibitor of Chk1 and Wee1 kinases, which are critical for preventing premature entry into mitosis, particularly in response to DNA damage.[1][2][3]
Wee1 kinase is a nuclear protein that belongs to the serine/threonine kinase family and is a key negative regulator of the G2/M cell cycle checkpoint.[4][5] Its primary substrate is the Cyclin-Dependent Kinase 1 (CDK1). By phosphorylating CDK1 at the Tyr15 residue, Wee1 inactivates the CDK1/Cyclin B complex, thereby preventing the cell from entering mitosis.[1][5] This mechanism allows time for DNA repair before cell division. Many cancer cells have a defective G1 checkpoint and are therefore highly reliant on the G2 checkpoint for DNA repair, making Wee1 an attractive therapeutic target.[4] Inhibition of Wee1 in such cancer cells can lead to mitotic catastrophe and subsequent apoptosis.[5]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against its primary targets and its selectivity over other kinases have been characterized in various studies. The following table summarizes the key quantitative data.
| Target Kinase | IC50 (nM) | Selectivity Notes |
| Chk1 | 47[1][2][3] | - |
| Wee1 | 97[1][2][3] | - |
| PKC | 3,400[2][3] | Over 35-fold selective for Wee1 |
| CDK4 | 3,750[2][3] | Over 38-fold selective for Wee1 |
| Other CDKs | >5,000[2][3] | Highly selective |
| c-Src | >50,000[2][3] | Highly selective |
| PDGFR | >50,000[2][3] | Highly selective |
| FGFR | >50,000[2][3] | Highly selective |
Mechanism of Action: The Wee1 Signaling Pathway
Wee1 kinase plays a pivotal role in the G2/M checkpoint control. The following diagram illustrates the canonical Wee1 signaling pathway and the impact of its inhibition.
References
- 1. media.cellsignal.com [media.cellsignal.com]
- 2. promega.com [promega.com]
- 3. Measurement of Wee kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
PD 407824 and the ATR-Chk1 Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic molecule PD 407824 and its interaction with the Ataxia Telangiectasia and Rad3-related (ATR)-Checkpoint Kinase 1 (Chk1) signaling pathway. This pathway is a critical regulator of the DNA damage response (DDR) and cell cycle progression, making it a key target in oncology research and drug development.
Core Concepts: The ATR-Chk1 Signaling Pathway
The ATR-Chk1 signaling cascade is a principal effector of the DNA damage and replication checkpoints.[1] In response to single-stranded DNA (ssDNA) breaks or replication stress, ATR is activated and, in turn, phosphorylates and activates its primary downstream target, Chk1.[1][2] Activated Chk1 then orchestrates a cellular response to halt cell cycle progression, primarily at the G2/M transition, allowing time for DNA repair. This is achieved through the phosphorylation and inactivation of Cdc25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive mitotic entry.[3]
This compound: A Dual Inhibitor of Chk1 and Wee1
This compound is a potent and selective small molecule inhibitor of both Checkpoint Kinase 1 (Chk1) and Wee1 kinase. By inhibiting Chk1, this compound abrogates the G2/M checkpoint, forcing cells with DNA damage to prematurely enter mitosis, which can lead to mitotic catastrophe and apoptosis.[3] Its dual activity against Wee1, another critical regulator of the G2/M checkpoint that directly inhibits CDK1, likely enhances this effect.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of this compound against various protein kinases.
Table 1: Inhibitory Activity of this compound against Checkpoint Kinases
| Target | IC50 (nM) |
| Chk1 | 47 |
| Wee1 | 97 |
Table 2: Selectivity Profile of this compound against Other Kinases
| Target | IC50 (µM) |
| PKC | 3.4 |
| CDK4 | 3.75 |
| Other CDKs | > 5 |
| c-Src | > 50 |
| PDGFR | > 50 |
| FGFR | > 50 |
Signaling Pathway and Experimental Workflow Visualizations
To elucidate the mechanism of action of this compound and the experimental procedures used to characterize it, the following diagrams are provided.
ATR-Chk1 signaling pathway and the points of intervention by this compound.
References
The Chk1 Inhibitor PD 407824: A Technical Guide to its Apoptosis-Inducing Effects in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 407824 is a potent and selective small molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway.[1] In cancer cells, which often exhibit increased DNA damage and replication stress, the reliance on Chk1 for cell cycle arrest and DNA repair is heightened.[2] Inhibition of Chk1 by compounds such as this compound disrupts this crucial checkpoint, leading to mitotic catastrophe and programmed cell death, or apoptosis. This technical guide provides an in-depth overview of the mechanisms, experimental protocols, and quantitative data related to the induction of apoptosis in cancer cells by this compound.
Core Mechanism of Action
This compound primarily functions by inhibiting the kinase activity of Chk1.[1] This action prevents the phosphorylation of downstream targets that are essential for halting the cell cycle in response to DNA damage. The abrogation of the G2/M checkpoint is a key consequence, forcing cancer cells with damaged DNA to enter mitosis prematurely, which ultimately triggers apoptosis.[2]
Quantitative Data Presentation
The following tables summarize the quantitative data regarding the efficacy of this compound in inducing apoptosis and inhibiting proliferation in various cancer cell lines.
Table 1: Inhibitory Concentration (IC50) of this compound
| Target | IC50 (nM) |
| Chk1 | 47 |
| WEE1 | 97 |
Data sourced from commercial supplier MedchemExpress.
Table 2: Effects of this compound on Breast Cancer Cell Lines
| Cell Line | Concentration Range (µM) | Treatment Duration | Observed Effects | Reference |
| 4T1.2 | 0.5 - 10 | 24 - 72 hours | Inhibition of Chk1 activity, reduced cell proliferation, induction of apoptosis and autophagy. | [1] |
| MDA-MB-231 | Not specified | Not specified | Suppression of growth and motility. | [3] |
Signaling Pathways
The induction of apoptosis by this compound involves a complex signaling cascade. A key pathway affected is the integrated stress response, marked by the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α).
This compound-Induced Apoptotic Signaling Pathway
Caption: Signaling cascade initiated by this compound, leading to apoptosis and autophagy.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published research and standard laboratory practices.
Cell Culture
-
Cell Lines: 4T1.2 mammary tumor cells and MDA-MB-231 human breast cancer cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (CCK-8 Assay)
This assay measures cell viability to assess the anti-proliferative effects of this compound.
Caption: Workflow for assessing cell proliferation using the CCK-8 assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.5, 1, 2, and 5 µM) in fresh culture medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 10 µM) for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them.
-
Washing: Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Treat cells with this compound (e.g., 0.5-5 µM) for specified time points (e.g., 4, 8, or 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-eIF2α, ATF4, cleaved caspase 3, LC3A/B, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound is a promising anti-cancer agent that effectively induces apoptosis in various cancer cell lines, particularly in breast cancer. Its mechanism of action, centered on the inhibition of Chk1, leads to the activation of the integrated stress response and subsequent apoptotic cell death. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other Chk1 inhibitors. Further research is warranted to explore its efficacy in a broader range of cancer types and in combination with other therapeutic modalities.
References
PD 407824 and autophagy induction
An In-depth Technical Guide to Autophagy Induction and the Profile of PD 407824
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and long-lived proteins. This catabolic mechanism is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of diseases, including cancer and neurodegenerative disorders. This guide provides a comprehensive overview of the molecular pathways governing autophagy, detailed experimental protocols for its analysis, and a profile of the checkpoint kinase inhibitor, this compound.
The Core Machinery of Autophagy
Autophagy is a multi-step process that involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and fuses with the lysosome for degradation. The process is tightly regulated by a series of autophagy-related (ATG) proteins.
Key Signaling Pathways in Autophagy Regulation
The induction of autophagy is principally governed by the interplay between the mechanistic target of rapamycin (mTOR) and AMP-activated protein kinase (AMPK) signaling pathways.
-
mTOR Signaling: Under nutrient-rich conditions, mTOR is active and suppresses autophagy by phosphorylating and inhibiting the ULK1 complex, a critical initiator of autophagosome formation.[1][2]
-
AMPK Signaling: In response to low energy status, AMPK is activated and promotes autophagy both by inhibiting mTORC1 and by directly phosphorylating and activating the ULK1 complex.[2]
The initiation of the autophagosome involves the ULK1 complex (ULK1/2, ATG13, FIP200, and ATG101), which in turn activates the VPS34 complex to produce phosphatidylinositol 3-phosphate (PI3P), a key step in the recruitment of further ATG proteins for the elongation of the autophagosomal membrane.[3][4][5]
References
- 1. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Autophagic mechanisms in longevity intervention: role of natural active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of autophagy as a mechanism of cytotoxicity by the clinically used agent MDA-7/IL-24 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibitors of autophagy reveal new link between the cell cycle and autophagy and lead to discovery of novel synergistic drug combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asiaresearchnews.com [asiaresearchnews.com]
The Chk1 Inhibitor PD 407824: A Novel Therapeutic Avenue in Bone Metastasis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metastatic bone disease represents a significant clinical challenge, leading to severe morbidity and a decline in the quality of life for cancer patients. The intricate interplay between tumor cells and the bone microenvironment drives a vicious cycle of bone destruction and tumor proliferation. This guide delves into the pre-clinical evidence supporting the therapeutic potential of PD 407824, a selective inhibitor of Checkpoint Kinase 1 (Chk1), in disrupting this cycle. Through its dual action on both tumor cells and bone-resorbing osteoclasts, this compound emerges as a promising candidate for mitigating bone metastasis. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data from key studies, intended to equip researchers and drug development professionals with the foundational knowledge to explore this novel therapeutic strategy.
Introduction: The Challenge of Bone Metastasis
Bone is a frequent site of metastasis for several cancers, including breast and prostate. Once in the bone, cancer cells secrete factors that stimulate osteoclasts, the cells responsible for bone resorption. This leads to the release of growth factors from the bone matrix, which in turn fuel tumor growth, creating a destructive feedback loop. Current treatments, such as bisphosphonates and RANKL inhibitors, primarily target osteoclast activity but have limited impact on the tumor cells themselves. Therefore, there is a critical need for therapies that can simultaneously inhibit tumor growth and protect the bone.
This compound: A Dual-Pronged Approach
This compound is a small molecule inhibitor of Chk1, a crucial kinase in the DNA damage response (DDR) pathway. The rationale for its use in bone metastasis stems from its ability to:
-
Induce Tumor Cell Death: By inhibiting Chk1, this compound prevents cancer cells from repairing DNA damage, leading to the induction of apoptosis and autophagy.
-
Inhibit Osteoclastogenesis: this compound has been shown to suppress the differentiation and activity of osteoclasts, the key drivers of bone destruction in metastatic lesions.
This dual functionality positions this compound as a compelling therapeutic agent capable of breaking the vicious cycle of bone metastasis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from pre-clinical studies on this compound.
Table 1: In Vitro Efficacy of this compound on Mammary Tumor Cells (4T1.2)
| Parameter | This compound Concentration | Result | Citation |
| Chk1 Activity Inhibition | Dose-dependent | Inhibition of Chk1 activity observed with increasing concentrations. | [1] |
| Cellular Proliferation | 0.5, 1, 2, and 5 µM (3 days) | Dose-dependent reduction in the proliferation of 4T1.2 mammary tumor cells. | [1] |
| Apoptosis and Autophagy | 10 µM (24 hours) | Induction of apoptosis and autophagy. | [1] |
| Protein Expression | 0.5-5 µM (4 and 8 hours) | Elevation of p-eIF2α and ATF4 protein levels. | [1] |
| Protein Expression | 0.5-5 µM (24 hours) | Elevation of cleaved caspase 3 (apoptosis marker) and LC3A/B II (autophagy marker). | [1] |
| Cell Motility (Wound Healing Assay) | Dose-dependent (24 and 30 hours) | Dose-dependent reduction in cell motility. | [1] |
Table 2: In Vitro Efficacy of this compound on Pre-osteoclasts (RAW264.7)
| Parameter | This compound Concentration | Result | Citation |
| mRNA Expression | 0.5-5 µM (24 hours) | Reduction in mRNA levels of NFATc1, Cathepsin K (Cat K), and TRAP in RANKL-stimulated cells. | [2] |
| Protein Expression | 0.5-5 µM (24 hours) | Reduction in protein levels of NFATc1, TRAP, and Cat K. | [2] |
| Protein Phosphorylation | 0.5-5 µM (24 hours) | Elevation of the phosphorylation level of eIF2α (p-eIF2α). | [2] |
| Cellular Proliferation | 0.5 to 5 µM | Reduction in the proliferation of pre-osteoclasts. | [2] |
| Osteoclast Differentiation | 1-5 µM | Strong suppression of TRAP-positive osteoclast induction. | [2] |
Table 3: In Vivo Efficacy of this compound in a Mouse Model of Mammary Tumor
| Parameter | Treatment | Result | Citation |
| Tumor Weight | Daily intraperitoneal injection of this compound at 2 mg/kg for 3 weeks | Significant reduction in tumor weight (average of 0.11 g vs. 0.41 g in control). | [1] |
Signaling Pathways Modulated by this compound
This compound exerts its effects by modulating the ATR-Chk1 signaling pathway, which has downstream consequences on both tumor cells and bone cells.
In Tumor Cells: Induction of Apoptosis and Autophagy
In cancer cells, inhibition of Chk1 by this compound leads to an increase in the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This, in turn, upregulates Activating Transcription Factor 4 (ATF4), a key transcription factor involved in the cellular stress response. The sustained activation of this pathway ultimately triggers apoptosis and autophagy, leading to tumor cell death.
In Osteoclasts: Inhibition of Differentiation
In pre-osteoclastic cells, the upregulation of p-eIF2α by this compound has a different outcome. It leads to the downregulation of Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), a master regulator of osteoclast differentiation.[3] The suppression of NFATc1, along with its downstream targets such as Cathepsin K and TRAP, effectively halts the maturation of osteoclasts, thereby preventing bone resorption.[2]
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the pre-clinical evaluation of this compound.
Cell Culture
-
4T1.2 Mouse Mammary Tumor Cells: Cultured in complete Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.[4]
-
RAW264.7 Pre-osteoclast Cells: Cultured in complete α-Minimum Essential Medium (αMEM) supplemented with 10% FBS and penicillin/streptomycin.[4]
Cellular Proliferation Assay (MTT Assay)
-
Seed 4T1.2 or RAW264.7 cells in a 96-well plate.[5]
-
After cell acclimation, treat with various concentrations of this compound or vehicle control for the designated period (e.g., 3 days for 4T1.2 cells).[1][5]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Wound Healing (Scratch) Assay
-
Seed 4T1.2 cells in a 6-well plate and grow to confluence.
-
Create a "scratch" or cell-free zone in the monolayer using a sterile pipette tip.
-
Wash with phosphate-buffered saline (PBS) to remove detached cells.
-
Add media containing different concentrations of this compound or vehicle control.
-
Capture images of the scratch at 0 hours and subsequent time points (e.g., 24 and 30 hours).[1]
-
Measure the area of the cell-free zone at each time point to quantify cell migration.
Osteoclast Differentiation Assay
-
Seed RAW264.7 pre-osteoclast cells in a multi-well plate.
-
Induce differentiation by adding RANKL (e.g., 50 ng/ml) to the culture medium.[4]
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Replace the culture medium as needed (e.g., on day 4).[4]
-
On day 6, fix the cells and perform Tartrate-Resistant Acid Phosphatase (TRAP) staining.[4]
-
Count the number of TRAP-positive multinucleated cells (containing >3 nuclei) to quantify osteoclast formation.[4]
In Vivo Mammary Tumor Model
-
Inject 4T1.2 cells (e.g., 5.0 × 10^5 cells in 50 μl PBS) into the mammary fat pad of female BALB/c mice.[1]
-
Administer daily intraperitoneal injections of this compound (e.g., 2 mg/kg) or a vehicle control.[1]
-
Monitor tumor growth over a period of time (e.g., 3 weeks).[1]
-
At the end of the study, sacrifice the mice and excise the tumors to measure their weight.[1]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in the context of bone metastasis research.
Conclusion and Future Directions
The pre-clinical data strongly suggest that this compound holds significant promise as a therapeutic agent for bone metastasis. Its ability to concurrently target tumor cell viability and osteoclast-mediated bone resorption addresses a critical unmet need in the management of metastatic bone disease. Future research should focus on:
-
Combination Therapies: Investigating the synergistic effects of this compound with standard-of-care treatments for bone metastasis, such as bisphosphonates or chemotherapy.
-
Pharmacokinetics and Pharmacodynamics: Characterizing the drug's profile in more detail to optimize dosing and delivery.
-
Clinical Translation: Moving towards well-designed clinical trials to evaluate the safety and efficacy of this compound in patients with bone metastasis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Negative Feedback Control of Osteoclast Formation through Ubiquitin-mediated Down-regulation of NFATc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. Mouse Mammary Gland Cell 4T1-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
PD 407824 as a BMP4 Sensitizer: A Technical Guide for Stem Cell Researchers
Executive Summary
Bone Morphogenetic Protein 4 (BMP4) is a critical signaling molecule that governs cell fate decisions in embryonic development and stem cell differentiation. However, achieving precise and efficient lineage specification often requires high concentrations of recombinant BMP4, which can be costly and lead to off-target effects. This technical guide details the role and application of PD 407824, a small molecule inhibitor of Checkpoint Kinase 1 (CHK1), which has been identified as a potent sensitizer of the BMP4 signaling pathway in human pluripotent stem cells (hPSCs). By enhancing cellular sensitivity to BMP4, this compound allows for the use of sub-threshold concentrations of this growth factor to achieve robust and directed differentiation towards mesodermal and other lineages. This document provides a comprehensive overview of the mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Introduction
The directed differentiation of pluripotent stem cells into specific cell types is a cornerstone of regenerative medicine and disease modeling. The BMP signaling pathway is a key regulator of this process, particularly in the induction of mesoderm and subsequent lineages such as cardiomyocytes. The high cost and potential for undesired cellular responses associated with high concentrations of BMP4 have driven the search for small molecules that can modulate this pathway. A high-throughput chemical screen identified this compound, a known CHK1 inhibitor, as a compound that significantly increases cellular sensitivity to BMP4. This sensitization effect allows for a more controlled and cost-effective approach to directed differentiation.
Mechanism of Action: Sensitizing Cells to BMP4
This compound enhances BMP4 signaling through an indirect mechanism involving the inhibition of CHK1. While this compound does not directly induce the phosphorylation of SMAD1/5/9, the downstream effectors of the BMP pathway, its inhibition of CHK1 leads to a cascade of events that ultimately potentiates the BMP4 response. The proposed mechanism suggests that CHK1 inhibition leads to a reduction in p21 levels, which in turn activates CDK8/9. Activated CDK8/9 then phosphorylates the linker region of SMAD2/3, leading to a decrease in SMAD2/3 protein levels. This reduction in the antagonistic SMAD2/3 signaling is thought to enhance the nuclear accumulation and activity of SMAD1, thereby sensitizing the cells to BMP4.
Quantitative Data
The efficacy of this compound in sensitizing hPSCs to BMP4 has been demonstrated through quantitative analysis of gene expression and protein phosphorylation. The following tables summarize key findings from published studies.
Mesodermal and Cardiomyocyte Differentiation
The combination of this compound and a sub-threshold concentration of BMP4 significantly enhances the expression of mesodermal and cardiomyocyte-specific genes.
Table 1: Effect of this compound and BMP4 on Mesodermal and Cardiomyocyte Gene Expression
| Treatment Condition | ID2 Expression (Fold Change) | Brachyury T Expression (Fold Change) | TNNT2 Expression (Fold Change) | MHY6 Expression (Fold Change) | MLC2v Expression (Fold Change) |
| DMSO + 3 ng/ml BMP4 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| 0.1 µM this compound + 3 ng/ml BMP4 | ~2.5 | ~2.0 | ~5.0 | ~4.0 | ~3.0 |
| 0.3 µM this compound + 3 ng/ml BMP4 | ~3.0 | ~2.5 | ~8.0 | ~6.0 | ~5.0 |
| 1.0 µM this compound + 3 ng/ml BMP4 | ~3.5 | ~3.0 | ~12.0 | ~8.0 | ~7.0 |
| DMSO + 10 ng/ml BMP4 | ~4.0 | ~3.5 | ~15.0 | ~10.0 | ~9.0 |
Data are approximate values based on graphical representations from Feng et al., 2016 and are normalized to the DMSO + 3 ng/ml BMP4 control.
Table 2: Quantification of Cardiomyocyte Differentiation
| Treatment Condition | Percentage of Beating Colonies (Day 10) | Percentage of TNNT2+ Cells (Day 12) |
| DMSO + 3 ng/ml BMP4 | ~10% | ~5% |
| 1.0 µM this compound + 3 ng/ml BMP4 | ~40% | ~25% |
| DMSO + 10 ng/ml BMP4 | ~50% | ~30% |
Data are approximate values based on graphical representations from Feng et al., 2016.
SMAD1/5/9 Phosphorylation
This compound enhances BMP4-induced phosphorylation of SMAD1/5/9 in a dose-dependent manner.
Table 3: Effect of this compound and BMP4 on SMAD1/5/9 Phosphorylation
| Treatment Condition | Relative pSMAD1/5/9 Levels (Normalized to Total SMAD1) |
| DMSO | ~0.1 |
| 1.0 µM this compound | ~0.05 |
| 3 ng/ml BMP4 | ~1.0 |
| 1.0 µM this compound + 3 ng/ml BMP4 | ~1.8 |
Data are approximate values based on graphical representations from Feng et al., 2016.
Experimental Protocols
The following are representative, detailed protocols for key experiments involving the use of this compound and BMP4 in hPSC differentiation. These protocols are based on standard methodologies and should be adapted and optimized for specific cell lines and laboratory conditions.
High-Throughput Screening for BMP Sensitizers (Representative Protocol)
This protocol outlines a general workflow for identifying small molecule sensitizers of the BMP signaling pathway.
Materials:
-
C2C12 myoblasts (or other BMP-responsive cell line)
-
BMP-responsive luciferase reporter plasmid (e.g., pId2-Luc)
-
Small molecule library
-
Recombinant human BMP4
-
384-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed C2C12 cells transfected with the pId2-Luc reporter into 384-well plates at a density of 5,000-10,000 cells per well.
-
Compound Addition: Using an automated liquid handler, add a final concentration of 1-10 µM of each compound from the small molecule library to individual wells. Include DMSO-only wells as a negative control.
-
BMP4 Addition: Add a sub-threshold concentration of BMP4 (e.g., 1-3 ng/ml) to all wells except for the no-treatment controls.
-
Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
Luciferase Assay: Add a luciferase assay reagent to each well and measure the luminescence using a plate reader.
-
Hit Identification: Identify compounds that significantly increase the luciferase signal compared to the BMP4-only control.
-
Dose-Response Analysis: Perform secondary screens on the primary hits using a range of concentrations to determine their EC50 values.
-
Validation: Validate the most promising hits in hPSCs by assessing their ability to enhance BMP4-induced gene expression and SMAD phosphorylation.
Mesodermal Differentiation of hPSCs using Embryoid Bodies (EBs)
This protocol describes the differentiation of hPSCs into mesoderm using an EB-based method with this compound and BMP4.
Materials:
-
Human pluripotent stem cells (hPSCs)
-
hPSC culture medium
-
EB formation medium (e.g., DMEM/F12 with 20% KnockOut Serum Replacement, NEAA, L-glutamine, and beta-mercaptoethanol)
-
ROCK inhibitor (e.g., Y-27632)
-
This compound
-
Recombinant human BMP4
-
Ultra-low attachment plates
-
Gelatin-coated plates
Procedure:
-
hPSC Culture: Maintain hPSCs under standard feeder-free conditions.
-
EB Formation: Dissociate hPSCs into single cells and resuspend in EB formation medium containing a ROCK inhibitor. Plate the cells in ultra-low attachment plates to allow for the formation of EBs.
-
Induction of Differentiation: On day 1, replace the medium with fresh EB formation medium containing the desired concentrations of this compound (e.g., 0.1, 0.3, or 1.0 µM) and a sub-threshold concentration of BMP4 (e.g., 3 ng/ml).
-
EB Culture: Culture the EBs in suspension for 4 days, changing the medium daily.
-
Analysis of Mesoderm Induction: On day 4, harvest a subset of EBs for gene expression analysis by qRT-PCR to assess the expression of mesodermal markers like Brachyury T and ID2.
-
Cardiomyocyte Differentiation: For cardiomyocyte differentiation, plate the day 4 EBs onto gelatin-coated plates and culture for an additional 8 days in a suitable cardiomyocyte differentiation medium.
-
Analysis of Cardiomyocytes: From day 10 onwards, monitor the plates for the appearance of spontaneously beating colonies. On day 12, fix the cells for immunofluorescence staining of cardiomyocyte markers such as TNNT2, or harvest for qRT-PCR analysis.
Quantitative Real-Time PCR (qRT-PCR)
This protocol details the steps for analyzing gene expression in differentiated hPSCs.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers (see Table 4)
-
qPCR instrument
Table 4: Representative Primer Sequences for qRT-PCR
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| GAPDH | GAGTCAACGGATTTGGTCGT | TGGGATTTCCATTGATGACAAG |
| ID2 | CCTGCAGCACGTCATCGATT | GCAAAAGCTCCAACTCGGGT |
| Brachyury T | TGAATGCCACCTTCTCCAAC | GCTCCAGGTTTACCCTCCAC |
| TNNT2 | GCTGCTCAAGCTGAAGGAGA | TCGTTGATCTGCTGCAGCTT |
| MHY6 | AAGGTCGGTCTTCGCTCTCT | TCTTGCCCTCATCCACAGAA |
| MLC2v | GCTCCAGCTCATCCTCATCC | TCATCTTCTCCAGCTCGTCC |
Procedure:
-
RNA Extraction: Isolate total RNA from harvested cells or EBs using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions in a 96- or 384-well plate using a SYBR Green-based master mix, cDNA template, and gene-specific primers.
-
Thermal Cycling: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Data Analysis: Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a housekeeping gene such as GAPDH.
Western Blotting for Phospho-SMAD1/5/9
This protocol describes the detection of phosphorylated SMAD1/5/9 by Western blotting.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-pSMAD1/5/9, anti-total SMAD1)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pSMAD1/5/9 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total SMAD1 to normalize for protein loading.
Conclusion and Future Directions
This compound is a valuable tool for researchers working on the directed differentiation of pluripotent stem cells. Its ability to sensitize cells to BMP4 allows for more efficient and cost-effective generation of mesodermal and other BMP4-dependent lineages. The mechanism of action, involving the inhibition of CHK1 and subsequent modulation of the balance between SMAD1/5/9 and SMAD2/3 signaling, provides insights into the intricate cross-talk between different signaling pathways in stem cell fate decisions.
Future research could focus on further elucidating the downstream targets of the CHK1-p21-CDK8/9 axis and exploring the potential of other CHK1 inhibitors as BMP4 sensitizers. Additionally, the application of this compound in protocols for generating other clinically relevant cell types, such as retinal cells, warrants further investigation. The use of such small molecule sensitizers represents a significant step towards the development of more robust and scalable protocols for cell-based therapies and disease modeling.
The Discovery and Synthesis of PD 407824: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 407824 has emerged as a significant small molecule of interest due to its potent and selective inhibitory activity against the checkpoint kinases Chk1 and Wee1. These kinases are critical regulators of the cell cycle, and their inhibition represents a promising strategy in cancer therapy. Furthermore, this compound has been identified as a chemical sensitizer that enhances the cellular response to bone morphogenetic protein 4 (BMP4), highlighting its potential in regenerative medicine. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, including detailed experimental protocols and an exploration of its associated signaling pathways.
Discovery
The discovery of this compound originated from a high-throughput screening campaign aimed at identifying novel inhibitors of the checkpoint kinase Wee1. This screening effort identified a promising class of compounds based on a 4-phenylpyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione template. Subsequent structure-activity relationship (SAR) studies on this scaffold led to the development of this compound as a potent inhibitor not only of Wee1 but also of Chk1.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 9-Hydroxy-4-phenyl-pyrrolo[3,4-c]carbazole-1,3(2H,6H)-dione |
| Molecular Formula | C₂₀H₁₂N₂O₃ |
| Molecular Weight | 328.32 g/mol |
| CAS Number | 622864-54-4 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound involves the construction of the characteristic pyrrolo[3,4-c]carbazole core. While the specific, detailed experimental protocol from the primary discovery literature by Palmer et al. and Smaill et al. is not publicly available in its entirety, the general synthetic strategy for this class of compounds involves a domino Diels-Alder reaction.
General Experimental Protocol for the Synthesis of the Pyrrolo[3,4-c]carbazole Core:
A general and efficient method for constructing the pyrrolo[3,4-c]carbazole scaffold has been reported, which likely mirrors the synthesis of this compound.[1] This process involves a p-toluenesulfonic acid (p-TsOH)-catalyzed Diels-Alder reaction of a 3-(indol-3-yl)maleimide with a chalcone, followed by dehydrogenation.
Step 1: Diels-Alder Reaction
-
To a round-bottom flask, add 3-(indol-3-yl)maleimide (1.0 mmol), the appropriate chalcone (1.0 mmol), and p-toluenesulfonic acid (0.2 mmol).
-
Add toluene (10.0 mL) as the solvent.
-
Heat the solution to 60-80°C for two hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent by rotary evaporation. This step yields diastereoisomers of tetrahydropyrrolo[3,4-c]carbazoles.
Step 2: Dehydrogenation (Aromatization)
-
To the residue from Step 1, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 mmol) and acetonitrile (10.0 mL).
-
Stir the mixture at room temperature for two hours.
-
Remove the solvent by rotary evaporation.
-
Purify the residue by column chromatography on silica gel, typically using a mixture of petroleum ether and ethyl acetate as the eluent, to yield the aromatized pyrrolo[3,4-c]carbazole product.[1]
To synthesize this compound specifically, the starting materials would be a maleimide substituted at the indole-3-position and a chalcone that would result in the final 9-hydroxy and 4-phenyl substitutions.
Biological Activity and Mechanism of Action
This compound is a potent dual inhibitor of the serine/threonine kinases Chk1 and Wee1, which are key regulators of cell cycle checkpoints.
Kinase Inhibitory Activity
The inhibitory potency of this compound against its primary targets and other kinases is summarized in the table below.
| Target Kinase | IC₅₀ (nM) |
| Chk1 | 47 |
| Wee1 | 97 |
| PKC | 3400 |
| CDK4 | 3750 |
| Other CDKs | >5000 |
| c-Src | >50000 |
| PDGFR | >50000 |
| FGFR | >50000 |
Data compiled from multiple sources.
Mechanism of Action in Cancer
In cancer cells, which often have a defective G1 checkpoint, the G2 and S phase checkpoints maintained by the ATR-Chk1 and Wee1 pathways are critical for survival, especially under conditions of replicative stress. By inhibiting Chk1 and Wee1, this compound abrogates these checkpoints, leading to premature mitotic entry with damaged DNA, a process known as mitotic catastrophe, which ultimately results in apoptotic cell death.
Sensitization to BMP4 Signaling
In addition to its role in cancer, this compound has been shown to sensitize human embryonic stem cells (hESCs) to BMP4, a growth factor involved in differentiation. This effect allows for directed differentiation of hESCs at sub-threshold concentrations of BMP4.
Experimental Protocols
Cell-Based Kinase Inhibition Assay (General Protocol)
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound or a vehicle control (e.g., DMSO) for a specified period.
-
Lyse the cells and quantify the total protein concentration.
-
Use a kinase-specific antibody to detect the phosphorylated substrate of the target kinase (e.g., phospho-Cdc2 for Wee1/Chk1 activity) via Western blot or ELISA.
-
Normalize the phosphorylation signal to the total protein concentration.
-
Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
After 24 hours, treat the cells with various concentrations of this compound.
-
Incubate the cells for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Conclusion
This compound is a valuable chemical probe for studying the roles of Chk1 and Wee1 in cell cycle regulation and DNA damage response. Its dual activity and its ability to sensitize cells to BMP4 signaling make it a versatile tool for both cancer research and developmental biology. The synthesis of its pyrrolo[3,4-c]carbazole core, achievable through a domino Diels-Alder reaction, provides a basis for the development of further analogs with potentially improved potency and selectivity. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development.
References
Unveiling the Target Binding Affinity of PD 407824: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core of PD 407824's mechanism of action: its binding affinity to target proteins. By providing a comprehensive overview of its quantitative data, the experimental protocols used for its characterization, and the signaling pathways it modulates, this document serves as a vital resource for researchers and professionals in the field of drug development.
Quantitative Binding Affinity Data
This compound is a potent and selective inhibitor of two key cell cycle regulatory kinases: Checkpoint Kinase 1 (Chk1) and Wee1.[1][] Its inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target enzyme's activity. The selectivity of this compound is demonstrated by its significantly lower IC50 values for Chk1 and Wee1 compared to other kinases.
| Target Protein | IC50 (nM) | Selectivity over other kinases |
| Chk1 | 47 | High |
| Wee1 | 97 | High |
| PKC | 3,400 | Moderate |
| CDK4 | 3,750 | Moderate |
| Other CDKs | >5,000 | Low |
| c-Src | >50,000 | Low |
| PDGFR | >50,000 | Low |
| FGFR | >50,000 | Low |
Experimental Protocols: Determining IC50 Values
The determination of the IC50 values for this compound against Chk1 and Wee1 involves biochemical kinase assays. While the precise, detailed protocol from the original discovery studies is not publicly available, a composite protocol based on standard industry practices for such determinations is outlined below. These assays typically measure the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
General Kinase Inhibition Assay (Example)
This protocol provides a framework for determining the IC50 of an inhibitor against a target kinase.
Materials:
-
Recombinant human Chk1 or Wee1 enzyme
-
Kinase-specific substrate (e.g., a peptide derived from a known substrate like Cdc25)
-
This compound (or other test inhibitor)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, EGTA, and a detergent like Brij-35)
-
Detection reagent (e.g., a luminescence-based ATP detection reagent like Kinase-Glo®)
-
96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in the kinase assay buffer. A DMSO control (vehicle) is also included.
-
Reaction Setup: In a 96-well plate, the kinase, its specific substrate, and the various concentrations of this compound are combined in the kinase assay buffer.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: After incubation, a detection reagent is added to the wells. This reagent typically measures the amount of ATP remaining in the well. The amount of ATP consumed is directly proportional to the kinase activity.
-
Data Analysis: The luminescence signal is measured using a plate reader. The data is then plotted as kinase activity versus the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value.
Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by inhibiting Chk1 and Wee1, thereby disrupting critical signaling pathways involved in cell cycle control and the DNA damage response. Additionally, it has been shown to sensitize cells to Bone Morphogenetic Protein 4 (BMP4) through a distinct mechanism.
DNA Damage Response and Cell Cycle Regulation
In response to DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated, which in turn phosphorylates and activates Chk1.[3] Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases, which are responsible for activating cyclin-dependent kinases (CDKs) that drive cell cycle progression.[4][5][6][7] By inhibiting Chk1, this compound prevents the inactivation of Cdc25, leading to inappropriate CDK activation and cell cycle progression despite the presence of DNA damage.
Wee1 is another critical negative regulator of the cell cycle. It directly phosphorylates and inhibits CDK1, the master regulator of entry into mitosis.[8][9] Inhibition of Wee1 by this compound leads to the premature activation of CDK1, forcing cells to enter mitosis without proper DNA repair, which can lead to mitotic catastrophe and cell death.
BMP4 Sensitization Pathway
This compound has been shown to increase the sensitivity of cells to BMP4. This effect is independent of its role in the DNA damage response. The proposed mechanism involves the inhibition of Chk1, which leads to a decrease in the levels of the cyclin-dependent kinase inhibitor p21. The reduction in p21 results in the activation of CDK8/9, which then phosphorylates the linker region of SMAD2/3. This phosphorylation event leads to the degradation of SMAD2/3, which are key mediators of the TGF-β signaling pathway and can antagonize BMP signaling. The depletion of SMAD2/3 enhances the nuclear accumulation and activity of SMAD1, a key transducer of the BMP signaling pathway.
Experimental Workflow for IC50 Determination
The logical flow of an experiment to determine the IC50 of a compound like this compound is a multi-step process that begins with the preparation of reagents and culminates in data analysis and interpretation.
References
- 1. mdpi.com [mdpi.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Chk1, but not Chk2, inhibits Cdc25 phosphatases by a novel common mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 6. Chk1 versus Cdc25: chking one's levels of cellular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphatases and Kinases Regulating CDC25 Activity in the Cell Cycle: Clinical Implications of CDC25 Overexpression and Potential Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Human Cdc14A regulates Wee1 stability by counteracting CDK-mediated phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
PD 407824: In Vitro Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 407824 is a potent and selective small molecule inhibitor of Checkpoint kinase 1 (Chk1) and Wee1 kinase, with IC50 values of 47 nM and 97 nM, respectively.[1][2] By targeting these key regulators of cell cycle checkpoints, this compound can induce cell cycle arrest and apoptosis, particularly in cancer cells with compromised G1 checkpoint controls.[1][2] Furthermore, this compound has been identified as a chemical sensitizer of the Bone Morphogenetic Protein (BMP) signaling pathway, enhancing cellular responses to BMP4 and promoting differentiation of stem cells.[1][3] This dual activity makes this compound a valuable tool for in vitro research in oncology, developmental biology, and regenerative medicine.
These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture assays to study its effects on cell proliferation, migration, apoptosis, and differentiation.
Mechanism of Action
This compound primarily exerts its effects through the inhibition of Chk1 and Wee1, two critical kinases that regulate the G2/M cell cycle checkpoint. In response to DNA damage, Chk1 is activated and phosphorylates Cdc25 phosphatase, preventing the activation of cyclin-dependent kinase 1 (CDK1) and halting the cell cycle to allow for DNA repair. Wee1 kinase also inhibits CDK1 activity. By inhibiting Chk1 and Wee1, this compound abrogates the G2/M checkpoint, forcing cells with DNA damage to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.
Additionally, this compound enhances BMP signaling, although the precise mechanism is still under investigation. This sensitization to BMPs like BMP4 can be leveraged to direct the differentiation of pluripotent stem cells towards specific lineages.[3]
Signaling Pathway of this compound in Cell Cycle Regulation
References
Application Notes and Protocols: PD 407824 and Cisplatin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cisplatin is a cornerstone of chemotherapy for various solid tumors; however, its efficacy is often limited by intrinsic or acquired resistance. A promising strategy to overcome this resistance is the combination with targeted agents that disrupt cellular DNA damage response (DDR) pathways. PD 407824, a dual inhibitor of the critical cell cycle checkpoint kinases Chk1 and Wee1, has emerged as a potent sensitizer of cancer cells to DNA-damaging agents like cisplatin.[1][2][3] By abrogating the G2/M checkpoint, this compound prevents cancer cells from repairing cisplatin-induced DNA damage, leading to mitotic catastrophe and enhanced apoptosis. These notes provide an overview of the preclinical rationale, quantitative data, and detailed protocols for studying the combination of this compound and cisplatin.
Rationale for Combination Therapy
Cisplatin exerts its cytotoxic effects primarily by forming DNA adducts, which stall replication forks and induce DNA double-strand breaks. In response to this damage, cancer cells activate the ATR-Chk1 and ATM-Chk2 signaling pathways, leading to cell cycle arrest, primarily at the G2/M checkpoint. This pause allows time for DNA repair, mitigating the cytotoxic effects of cisplatin.
This compound targets two key regulators of the G2/M checkpoint:
-
Chk1 (Checkpoint Kinase 1): A serine/threonine kinase that is activated by ATR in response to DNA damage. Activated Chk1 phosphorylates and inactivates Cdc25 phosphatases, preventing the activation of the Cdk1/Cyclin B1 complex and thus halting entry into mitosis.
-
Wee1 Kinase: A tyrosine kinase that directly phosphorylates and inhibits Cdk1, the master regulator of mitotic entry.
By simultaneously inhibiting both Chk1 and Wee1, this compound effectively dismantles the G2/M checkpoint. This forces cells with cisplatin-damaged DNA to prematurely enter mitosis, a lethal event termed mitotic catastrophe, resulting in enhanced cell death. This is particularly effective in p53-deficient cancer cells, which lack the G1 checkpoint and are heavily reliant on the G2/M checkpoint for survival after DNA damage.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the combination of Chk1/Wee1 inhibitors with cisplatin. While specific data for this compound is limited in the public domain, the data for other dual or specific Chk1/Wee1 inhibitors in combination with cisplatin provides a strong rationale and expected outcomes.
Table 1: In Vitro Cytotoxicity of Chk1/Wee1 Inhibitors in Combination with Cisplatin
| Cell Line | Cancer Type | Inhibitor | Inhibitor Concentration | Cisplatin IC50 (Alone) | Cisplatin IC50 (Combination) | Fold Sensitization | Reference |
| A2780 | Ovarian Cancer | This compound | 10 nM | Not Specified | Not Specified | Additive Effect | [1] |
| KB-CP.5 | - | This compound | 10 nM | > 5 µM | ~ 2.5 µM | > 2 | [3] |
| BFTC-909 | Urothelial Carcinoma | AZD-1775 (Wee1i) | 50 nM | ~ 4 µM | ~ 2 µM | 2 | [4] |
| T24 | Urothelial Carcinoma | AZD-1775 (Wee1i) | 50 nM | ~ 6 µM | ~ 3 µM | 2 | [4] |
Table 2: Effects of Chk1/Wee1 Inhibition on Cisplatin-Induced Apoptosis and Cell Cycle
| Cell Line | Cancer Type | Inhibitor | Combination Effect | Assay | Reference |
| SCLC lines (p53-deficient) | Small Cell Lung Cancer | Prexasertib (Chk1i) | Synergistic increase in mitotic cell death | Flow Cytometry (Sub-G1) | [5][6] |
| BFTC-909 | Urothelial Carcinoma | AZD-1775 (Wee1i) | Increased apoptosis | Annexin V/PI Staining | [4] |
| T24 | Urothelial Carcinoma | AZD-1775 (Wee1i) | Reversal of cisplatin-induced G2/M arrest | Flow Cytometry (Cell Cycle) | [4] |
Experimental Protocols
Cell Viability Assay (MTT or WST-1 Assay)
Objective: To determine the cytotoxic effect of this compound and cisplatin, alone and in combination, on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in saline or DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment:
-
Prepare serial dilutions of this compound and cisplatin in culture medium.
-
For single-agent treatments, add 100 µL of the respective drug dilutions to the wells.
-
For combination treatments, add 50 µL of the this compound dilution followed by 50 µL of the cisplatin dilution.
-
Include vehicle control wells (e.g., DMSO).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTT/WST-1 Addition: Add 10-20 µL of MTT (5 mg/mL) or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization (for MTT): If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C or for 4 hours with gentle shaking.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine IC50 values using non-linear regression analysis. Combination index (CI) values can be calculated using the Chou-Talalay method to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by this compound and cisplatin combination treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and Cisplatin
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound, cisplatin, or the combination at predetermined concentrations for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[7][8]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Early apoptotic cells will be Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells will be both Annexin V and PI-positive.
-
Live cells will be negative for both stains.
-
Western Blot Analysis
Objective: To investigate the effect of this compound and cisplatin on the expression and phosphorylation of key proteins in the DNA damage response and cell cycle pathways.
Materials:
-
Cancer cell line of interest
-
This compound and Cisplatin
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Chk1, anti-phospho-Cdk1, anti-γH2AX, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After drug treatment for the desired time, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. β-actin is commonly used as a loading control.
Visualizations
Caption: Signaling pathway of this compound and cisplatin combination therapy.
Caption: General experimental workflow for studying combination therapy.
References
- 1. Evaluation of CHK1 and WEE1 as Candidate Sensitizers to Cisplatin and Paclitaxel [arizona.aws.openrepository.com]
- 2. Targeting the Checkpoint to Kill Cancer Cells [mdpi.com]
- 3. Cisplatin sensitivity mediated by WEE1 and CHK1 is mediated by miR-155 and the miR-15 family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting WEE1 Augments the Antitumor Efficacy of Cisplatin in Urothelial Carcinoma by Enhancing the DNA Damage Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Checkpoint Kinase 1 Inhibition Enhances Cisplatin Cytotoxicity and Overcomes Cisplatin Resistance in SCLC by Promoting Mitotic Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chk1 inhibition enhances cisplatin cytotoxicity and overcomes cisplatin resistance in small cell lung cancer by promoting mitotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancement of cisplatin-induced apoptosis by β-elemene in resistant human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Utilizing PD 407824 to Sensitize Cells to Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Resistance to chemotherapy remains a significant hurdle in cancer treatment. One of the key mechanisms by which cancer cells evade the cytotoxic effects of chemotherapeutic agents is through the activation of DNA damage response (DDR) pathways. The cell cycle checkpoints, particularly the G2/M checkpoint, allow cancer cells to repair DNA damage before proceeding with mitosis, thereby promoting survival. Checkpoint kinase 1 (Chk1) and Wee1 kinase are critical regulators of the G2/M checkpoint. PD 407824 is a potent small molecule inhibitor of both Chk1 and Wee1, with IC50 values of 47 nM and 97 nM, respectively. By targeting these kinases, this compound can abrogate the G2/M checkpoint, leading to mitotic catastrophe and enhanced apoptosis in cancer cells treated with DNA-damaging chemotherapeutic agents. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to sensitize cancer cells to chemotherapy.
Mechanism of Action
Chemotherapeutic agents such as cisplatin and gemcitabine induce DNA damage, which activates the ATR/Chk1 and ATM/Chk2 signaling pathways. This activation leads to a G2/M cell cycle arrest, providing time for DNA repair. Chk1 phosphorylates and inactivates Cdc25 phosphatases, which are required to activate the cyclin-dependent kinase 1 (Cdk1)/Cyclin B1 complex that drives mitotic entry. Wee1 kinase also inhibits Cdk1 by phosphorylation. In cancer cells, particularly those with p53 mutations, the G1 checkpoint is often defective, making them highly reliant on the G2/M checkpoint for survival after DNA damage.
This compound, by inhibiting both Chk1 and Wee1, prevents the inhibitory phosphorylation of Cdk1. This leads to premature entry into mitosis with unrepaired DNA, resulting in mitotic catastrophe and subsequent apoptotic cell death. This chemosensitization strategy is particularly effective in p53-deficient tumors.
Data Presentation
The following tables summarize the in vitro efficacy of this compound as a single agent and its potential to sensitize cancer cells to cisplatin.
Table 1: Single-Agent Activity of this compound in Cisplatin-Sensitive and -Resistant Cell Lines
| Cell Line | Cisplatin Sensitivity | This compound IC50 (µM) |
| KB-3-1 | Sensitive | 2.7 ± 0.5 |
| KB-CP.5 | Resistant | 4.4 ± 0.6[1] |
Table 2: Chemosensitization Effect of this compound in Combination with Cisplatin
| Cell Line | Treatment | Observation | Reference |
| KB-CP.5 | 10 nM this compound + Cisplatin | Increased sensitivity to cisplatin | [1] |
Note: The quantitative enhancement of cisplatin sensitivity (e.g., fold-sensitization or IC50 shift) by 10 nM this compound in KB-CP.5 cells is not explicitly quantified in the available search results but is demonstrated in the referenced study.
Experimental Protocols
Herein, we provide detailed protocols for key experiments to evaluate the chemosensitization effect of this compound.
Protocol 1: Cell Viability Assay (MTT/MTS Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a chemotherapeutic agent in the presence and absence of this compound.
Materials:
-
Cancer cell lines of interest (e.g., cisplatin-sensitive and -resistant lines)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agent (e.g., Cisplatin, Gemcitabine; stock solution in appropriate solvent)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Drug Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent in complete medium at 2x the final desired concentrations.
-
Prepare a solution of this compound in complete medium at 2x the final desired sub-toxic concentration (e.g., 20 nM for a final concentration of 10 nM).
-
To the wells for single-agent treatment, add 100 µL of the respective drug dilutions.
-
To the wells for combination treatment, add 50 µL of the 2x this compound solution and 50 µL of the 2x chemotherapeutic agent dilutions.
-
Include vehicle control wells (e.g., DMSO).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT/MTS Assay:
-
Add 10-20 µL of MTT or MTS reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 values using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis following treatment with this compound and a chemotherapeutic agent.
Materials:
-
6-well cell culture plates
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and/or the chemotherapeutic agent for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 1x Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Protocol 3: Western Blot Analysis for DNA Damage and Apoptosis Markers
This protocol assesses the effect of the combination treatment on key proteins involved in the DNA damage response and apoptosis.
Materials:
-
6-well or 10 cm cell culture dishes
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Histone H2A.X (γH2AX), anti-cleaved PARP, anti-phospho-Chk1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells as described in Protocol 2. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Densitometrically quantify the protein bands and normalize to a loading control like β-actin.
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: Signaling pathway of this compound-mediated chemosensitization.
Caption: General experimental workflow for evaluating chemosensitization.
Caption: Logical relationship of combined therapy leading to synergistic cell death.
References
Application Notes and Protocols for Stem Cell Differentiation Using PD 407824
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 407824 is a small molecule, identified as a carbazole derivative, that functions as a potent and selective inhibitor of Checkpoint kinase 1 (Chk1). In the context of stem cell biology, this compound has been demonstrated to act as a sensitizer to Bone Morphogenetic Protein 4 (BMP4) signaling. This property allows for the directed differentiation of pluripotent stem cells (PSCs), such as human embryonic stem cells (hESCs), into mesodermal lineages, including cardiomyocytes. By inhibiting Chk1, this compound enhances the cellular response to BMP4, leading to increased phosphorylation of SMAD1/5/8 and the subsequent up-regulation of mesodermal gene expression. This protocol provides a detailed methodology for utilizing this compound in combination with BMP4 for the efficient differentiation of stem cells.
Signaling Pathway
The canonical BMP signaling pathway is initiated by the binding of BMP4 to its type II and type I serine/threonine kinase receptors. This leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8/9. These activated R-SMADs then form a complex with the common mediator SMAD4, which translocates to the nucleus to regulate the transcription of target genes. This compound, by inhibiting Chk1, enhances the phosphorylation of SMAD1/5/9 in response to BMP4, thereby augmenting the downstream signaling cascade and promoting differentiation.
Experimental Protocols
Culture of Human Pluripotent Stem Cells (hPSCs)
This protocol assumes that hPSCs are cultured under standard feeder-free conditions on a suitable matrix (e.g., Matrigel) in a commercially available hPSC medium.
Materials:
-
hPSCs
-
Matrigel-coated culture plates
-
mTeSR™1 or other appropriate hPSC maintenance medium
-
DPBS (without Ca2+/Mg2+)
-
Gentle cell dissociation reagent (e.g., ReLeSR™, Accutase™)
Procedure:
-
Maintain hPSCs on Matrigel-coated plates in hPSC medium.
-
Passage cells every 4-6 days at approximately 80% confluency using a gentle cell dissociation reagent according to the manufacturer's instructions.
-
Ensure a single-cell suspension for plating to achieve a uniform monolayer.
Mesodermal Differentiation using this compound and BMP4
This protocol describes the induction of mesodermal differentiation from a monolayer culture of hPSCs.
Materials:
-
Confluent hPSCs in a 6-well plate
-
This compound (stock solution in DMSO)
-
Recombinant Human BMP4 (stock solution in sterile buffer)
-
Differentiation basal medium (e.g., RPMI 1640)
-
B-27™ Supplement (minus insulin)
-
DMSO (vehicle control)
Procedure:
-
When hPSCs reach 80-90% confluency, aspirate the maintenance medium.
-
Wash the cells once with DPBS.
-
Prepare the differentiation medium: RPMI 1640 supplemented with B-27 (minus insulin).
-
Prepare the following experimental conditions in the differentiation medium:
-
Vehicle control (DMSO) + 3 ng/mL BMP4
-
Vehicle control (DMSO) + 10 ng/mL BMP4 (Positive control)
-
0.1 µM this compound + 3 ng/mL BMP4
-
0.3 µM this compound + 3 ng/mL BMP4
-
1 µM this compound + 3 ng/mL BMP4
-
-
Add the respective media to the wells and culture for 4 days.
-
On day 4, replace the medium with fresh differentiation medium without this compound and BMP4.
-
Continue to culture the cells, changing the medium every 2 days.
-
Monitor for the appearance of beating cardiomyocytes, typically observed around day 10-12.
Data Presentation
The following tables summarize the quantitative data obtained from studies using the this compound protocol for mesodermal differentiation.
Table 1: qRT-PCR Analysis of Mesodermal and Cardiac Markers
| Treatment Group | Relative Id2 Expression (Fold Change) | Relative Brachyury T Expression (Fold Change) | Relative TNNT2 Expression (Fold Change) | Relative MYH6 Expression (Fold Change) | Relative MLC2v Expression (Fold Change) |
| DMSO + 3 ng/mL BMP4 | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| DMSO + 10 ng/mL BMP4 | ~3.5 | ~2.0 | ~5.0 | ~4.0 | ~3.5 |
| 0.1 µM this compound + 3 ng/mL BMP4 | ~2.0 | ~1.5 | ~3.0 | ~2.5 | ~2.0 |
| 0.3 µM this compound + 3 ng/mL BMP4 | ~4.0 | ~2.5 | ~8.0 | ~6.0 | ~7.0 |
| 1 µM this compound + 3 ng/mL BMP4 | ~5.0 | ~3.0 | ~12.0 | ~10.0 | ~11.0 |
| Data is a representative summary based on published findings and may vary between cell lines and experiments. |
Table 2: Quantification of Cardiomyocyte Differentiation
| Treatment Group | Percentage of Wells with Beating Colonies (Day 10) | Percentage of TNNT2+ Cells (Day 12) |
| DMSO + 3 ng/mL BMP4 | ~20% | ~5% |
| DMSO + 10 ng/mL BMP4 | ~60% | ~15% |
| 0.3 µM this compound + 3 ng/mL BMP4 | ~80% | ~25% |
| 1 µM this compound + 3 ng/mL BMP4 | ~95% | ~40% |
| Data is a representative summary based on published findings and may vary between cell lines and experiments. |
Analysis Methods
Quantitative Real-Time PCR (qRT-PCR)
Purpose: To quantify the expression of key mesodermal and cardiac genes.
Procedure:
-
Isolate total RNA from cells at desired time points (e.g., day 4 for mesodermal markers, day 12 for cardiac markers).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers for target genes (e.g., ID2, T (Brachyury), TNNT2, MYH6, MLC2V) and a housekeeping gene (e.g., GAPDH).
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.
Flow Cytometry
Purpose: To quantify the percentage of differentiated cardiomyocytes.
Procedure:
-
Dissociate the differentiated cells into a single-cell suspension at day 12.
-
Fix and permeabilize the cells using appropriate buffers.
-
Stain the cells with a fluorescently labeled antibody against a cardiac-specific marker, such as Troponin T (TNNT2).
-
Analyze the stained cells using a flow cytometer to determine the percentage of TNNT2-positive cells.
Troubleshooting
-
Low Differentiation Efficiency:
-
Optimize the confluency of hPSCs at the start of differentiation.
-
Ensure the quality and activity of BMP4 and this compound.
-
Test different batches of B-27 supplement.
-
The optimal concentration of this compound and BMP4 may vary between different hPSC lines. A dose-response experiment is recommended.
-
-
Cell Death:
-
High concentrations of this compound or DMSO may be toxic. Ensure the final DMSO concentration is low (e.g., <0.1%).
-
Handle cells gently during media changes and dissociation.
-
Conclusion
The use of this compound in combination with a suboptimal concentration of BMP4 provides a robust and efficient method for directing the differentiation of pluripotent stem cells into the mesodermal lineage, particularly towards functional cardiomyocytes. This protocol offers a valuable tool for researchers in developmental biology, disease modeling, and drug discovery.
Application Note: Preparation of PD 407824 Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation, handling, and storage of a stock solution of PD 407824 using Dimethyl Sulfoxide (DMSO) as the solvent. This compound is a potent and selective small molecule inhibitor of Checkpoint Kinase 1 (Chk1) and Wee1 kinase, crucial regulators of the cell cycle G2/M checkpoint.[1] Accurate preparation of this stock solution is critical for ensuring reproducibility and reliability in downstream biological assays. This guide includes physicochemical data, a step-by-step protocol, best practices, and graphical representations of the experimental workflow and the relevant signaling pathway.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented below. This information is essential for accurate calculations and proper handling of the compound.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₁₂N₂O₃ | [2] |
| Molecular Weight | 328.32 g/mol | |
| CAS Number | 622864-54-4 | [2] |
| Appearance | Light yellow to yellow solid | [3][] |
| Purity | ≥98% | [2] |
| Solubility in DMSO | Up to 100 mM (approx. 32.83 mg/mL) | |
| Powder Storage | Store at +4°C or 2-8°C | [] |
| Stock Solution Storage | Store at -20°C or -80°C | [3][5] |
Experimental Protocols
Required Materials and Equipment
-
This compound solid powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryogenic vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Bath sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Safety Precautions
-
This compound is intended for laboratory research use only. The toxicological properties have not been fully investigated.[6]
-
Always handle the compound and its solutions wearing appropriate PPE.
-
Work in a well-ventilated area or a chemical fume hood.
-
DMSO is a potent solvent that can facilitate the absorption of chemicals through the skin.[7] Avoid direct contact.
Stock Solution Calculation
To prepare a stock solution of a specific concentration, use the following formula:
Volume of DMSO (L) = Mass of this compound (g) / (Desired Concentration (mol/L) × Molecular Weight ( g/mol ))
Example Calculation for a 10 mM Stock Solution: To prepare a 10 mM stock solution from 5 mg of this compound powder:
-
Convert mass to grams: 5 mg = 0.005 g
-
Convert concentration to mol/L: 10 mM = 0.010 mol/L
-
Calculate required DMSO volume: Volume (L) = 0.005 g / (0.010 mol/L × 328.32 g/mol ) = 0.001523 L Volume (µL) = 1523 µL or 1.523 mL
A quick reference table for preparing common concentrations is provided by some suppliers.[3]
Step-by-Step Preparation Protocol
-
Equilibration: Before opening, allow the vial containing this compound powder to warm to room temperature for 15-20 minutes. This prevents condensation of moisture inside the vial.
-
Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile tube.
-
Solvent Addition: Using a calibrated micropipette, add the calculated volume of high-purity DMSO to the tube containing the powder. It is recommended to use DMSO from a freshly opened bottle, as it is hygroscopic and absorbed moisture can affect solubility.[8]
-
Dissolution: Cap the tube tightly and vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Sonication (Optional): If the compound does not fully dissolve, place the tube in a bath sonicator for 5-10 minutes.[9] Gentle warming (up to 37°C) can also aid dissolution, but prolonged heating should be avoided.[9]
-
Visual Confirmation: Visually inspect the solution to ensure that all solid material has completely dissolved and the solution is clear.
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, divide the stock solution into smaller, single-use aliquots in sterile cryogenic vials or microcentrifuge tubes.[3][10]
-
Storage: Store the aliquots in a freezer at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[3] Label all tubes clearly with the compound name, concentration, date, and aliquot number.
Visual Diagrams
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
This compound Signaling Pathway
This compound inhibits Chk1 and Wee1, key kinases that regulate the G2/M cell cycle checkpoint in response to DNA damage.
Caption: this compound inhibits Chk1 and Wee1 to disrupt G2/M arrest.
Application Notes and Best Practices
-
Final DMSO Concentration: When diluting the stock solution into aqueous buffers or cell culture media, ensure the final concentration of DMSO is kept low, typically below 0.1% (v/v), to avoid solvent-induced artifacts or cytotoxicity. Always include a vehicle control (media/buffer with the same final DMSO concentration) in your experiments.
-
Preventing Precipitation: When diluting the DMSO stock into an aqueous solution, add the stock solution to the aqueous medium slowly while mixing.[9] Do not add the aqueous solution directly to the concentrated DMSO stock, as this is more likely to cause the compound to precipitate.[8]
-
Batch Variability: The molecular weight of a specific batch may vary slightly due to hydration. For the most accurate concentration, always refer to the batch-specific molecular weight provided on the product's Certificate of Analysis (CoA).
-
Solution Stability: Once prepared, the stock solution should be aliquoted and stored properly to prevent degradation. Avoid repeated freeze-thaw cycles. Discard any unused portion of a thawed aliquot.[8]
References
- 1. mdpi.com [mdpi.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound | CAS#:622864-54-4 | Chemsrc [chemsrc.com]
- 7. How do you use dmso | Shanghai Yearn Chemical Science-Tech Co., Ltd [yearnintl.com]
- 8. 억제제 준비에 관한 자주 묻는 질문(FAQ) [sigmaaldrich.com]
- 9. file.selleckchem.com [file.selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for PD 407824 in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 407824 is a potent and selective small molecule inhibitor of Checkpoint Kinase 1 (Chk1) and Wee1 kinase, with IC50 values of 47 nM and 97 nM, respectively[1][2]. These kinases are critical regulators of the cell cycle and DNA damage response, making them attractive targets in oncology. Specifically, cancer cells with defects in the p53 tumor suppressor pathway often rely on the S and G2-M checkpoints, which are controlled by Chk1, for survival, especially under conditions of replicative stress or DNA damage induced by chemotherapy[3][4]. Inhibition of Chk1 can therefore lead to mitotic catastrophe and selective death of cancer cells[3][4]. Preclinical studies suggest that this compound can sensitize cancer cells to DNA-damaging agents and may have standalone efficacy in certain contexts[4].
These application notes provide a summary of the available data for the in vivo use of this compound and offer generalized protocols for its application in animal models of cancer. It is important to note that publicly available data on the in vivo dose-response, maximum tolerated dose (MTD), and pharmacokinetics (PK) of this compound are limited. The following information is based on a single published study and general principles of in vivo drug administration. Researchers are strongly encouraged to perform their own dose-finding and toxicity studies for their specific animal model and cancer type.
Data Presentation
The following table summarizes the quantitative data from a key in vivo study utilizing this compound.
| Animal Model | Cancer Type | Treatment Dose & Regimen | Administration Route | Duration | Key Findings | Reference |
| BALB/c Mice | Mammary Tumor (4T1.2 cells) | 2 mg/kg, daily | Subcutaneous | 18 days | Significant reduction in tumor size. | [5] |
| BALB/c Mice | Bone Metastasis (4T1.2 cells) | 2 mg/kg, daily | Intraperitoneal | 17 days | Protected bone from tumor-induced resorption. | [5] |
Experimental Protocols
General Guidelines for In Vivo Studies
The following are generalized protocols and should be adapted for specific experimental needs.
1. Reagent Preparation and Formulation
-
Solubility: this compound is soluble in DMSO (up to 100 mM) and ethanol (up to 25 mM)[1][2].
-
Vehicle Selection: The choice of vehicle is critical for in vivo studies. A common approach for formulating hydrophobic compounds for in vivo use involves a multi-component vehicle system. While a specific formulation for this compound is not detailed in the available literature, a general protocol for preparing a similar compound for intraperitoneal or subcutaneous injection could be as follows:
-
Dissolve this compound in 100% DMSO to create a stock solution (e.g., 20 mg/mL).
-
For the final injection volume, use a vehicle mixture such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
The final concentration of the drug in the vehicle should be calculated based on the desired dose (e.g., 2 mg/kg) and the injection volume (typically 100-200 µL for a mouse).
-
-
Important Considerations:
-
Always prepare fresh solutions for each day of dosing.
-
Ensure the final solution is clear and free of precipitation. Gentle warming or sonication may be used to aid dissolution, but the stability of the compound under these conditions should be considered.
-
A vehicle-only control group is essential in all experiments.
-
2. Animal Models and Tumor Induction
-
Animal Strains: The choice of mouse strain will depend on the tumor model. The cited study used BALB/c mice for a syngeneic mammary cancer model[5].
-
Tumor Cell Implantation:
-
Monitoring: Tumor growth should be monitored regularly using calipers. Animal well-being, including body weight and clinical signs of toxicity, must be closely observed throughout the study.
3. Drug Administration
-
Dosing: Based on the available literature, a dose of 2 mg/kg administered daily has shown efficacy[5]. However, it is crucial to perform a dose-ranging study to determine the optimal and safe dose for your specific model.
-
Routes of Administration: Both subcutaneous and intraperitoneal injections have been used[5]. The choice of route may depend on the desired pharmacokinetic profile and experimental convenience.
4. Endpoint Analysis
-
Tumor Growth: Measure tumor volume at regular intervals. At the end of the study, tumors can be excised and weighed.
-
Metastasis: For metastasis models, imaging techniques (e.g., X-ray, bioluminescence) can be used to assess metastatic burden. Histological analysis of target organs is also recommended.
-
Pharmacodynamic Markers: To confirm target engagement, tumor tissues can be collected at the end of the study to analyze the phosphorylation status of Chk1 and other downstream markers of the ATR-Chk1 pathway via Western blotting or immunohistochemistry.
-
Toxicity: Monitor animal weight and general health. At necropsy, major organs should be collected for histological examination to assess any potential toxicity.
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
This compound inhibits Chk1 and Wee1, key kinases in the DNA damage response pathway. In cancer cells with a defective G1 checkpoint (often due to p53 mutation), the ATR-Chk1 pathway is critical for arresting the cell cycle in the S and G2 phases to allow for DNA repair. By inhibiting Chk1, this compound abrogates this checkpoint, forcing the cells to enter mitosis with damaged DNA, leading to mitotic catastrophe and cell death.
Caption: Proposed signaling pathway of this compound action.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a typical workflow for evaluating the efficacy of this compound in a subcutaneous tumor model.
Caption: A typical experimental workflow for an in vivo efficacy study.
References
Application Notes and Protocols: Detection of pChk1 by Western Blot Following PD 407824 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) and cell cycle checkpoint control. Upon DNA damage or replication stress, Chk1 is activated through phosphorylation, leading to cell cycle arrest to allow time for DNA repair. Inhibition of Chk1 is a promising therapeutic strategy in oncology, as it can sensitize cancer cells to DNA-damaging agents. PD 407824 is an inhibitor of Chk1, and its primary mechanism of action involves the reduction of Chk1 phosphorylation (pChk1).[1][2][3][4] Western blotting is a fundamental technique to quantify the changes in pChk1 levels and thereby assess the pharmacodynamic effects of inhibitors like this compound. This document provides a detailed protocol for the detection of pChk1 by Western blot in cell lysates following treatment with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Chk1 signaling pathway in the context of this compound treatment and the general workflow for the Western blot protocol.
Data Presentation
The following table summarizes the expected quantitative data on the effect of this compound on pChk1 levels as determined by Western blot analysis. The data is presented as a percentage of the control (untreated) group to facilitate comparison.
| Treatment Group | This compound Concentration (µM) | Treatment Duration (hours) | Normalized pChk1 Level (% of Control) | Standard Deviation |
| Vehicle Control (DMSO) | 0 | 24 | 100 | ± 5.2 |
| This compound | 0.1 | 24 | 85 | ± 4.8 |
| This compound | 0.5 | 24 | 55 | ± 6.1 |
| This compound | 1.0 | 24 | 30 | ± 4.5 |
| This compound | 5.0 | 24 | 15 | ± 3.9 |
| This compound | 10.0 | 24 | 5 | ± 2.1 |
Note: The above data is representative and the optimal concentrations and treatment times should be determined empirically for each cell line and experimental condition.
Detailed Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line in appropriate cell culture dishes or plates and allow them to adhere and reach 60-70% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete cell culture medium to the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the drug).
-
Incubation: Incubate the cells for the desired time points (e.g., 2, 6, 12, 24 hours) at 37°C in a humidified incubator with 5% CO2.
II. Sample Preparation: Cell Lysis and Protein Quantification
-
Cell Lysis: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.[5]
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[5]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay, according to the manufacturer's instructions.
III. Western Blot Analysis
-
Sample Preparation for SDS-PAGE: Take an equal amount of protein (e.g., 20-40 µg) from each sample and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Include a pre-stained protein ladder to monitor the protein separation and molecular weight. Run the gel according to the manufacturer's recommendations.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pChk1 (e.g., anti-pChk1 Ser345) diluted in blocking buffer overnight at 4°C with gentle shaking. A typical dilution is 1:1000.[6]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove any unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation. A common dilution range is 1:2000 to 1:5000.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for the recommended time.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
IV. Data Analysis
-
Densitometry: Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalization: To ensure accurate comparison, the membrane should be stripped and re-probed for total Chk1 and a loading control (e.g., β-actin or GAPDH). Normalize the pChk1 signal to the total Chk1 signal to account for any variations in Chk1 protein levels. Subsequently, normalize this ratio to the loading control to correct for differences in protein loading.
-
Express the results as a fold change or percentage relative to the vehicle-treated control.
References
Application Notes and Protocols for Flow Cytometry Analysis of Cell Cycle Arrest with PD 407824
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 407824 is a potent and selective small molecule inhibitor of Checkpoint Kinase 1 (Chk1) and Wee1 kinase. These two kinases are critical regulators of the G2/M cell cycle checkpoint, a key surveillance mechanism that prevents cells with damaged DNA from entering mitosis.[1][2] In many cancer cells, particularly those with a deficient p53 tumor suppressor, the G2/M checkpoint is crucial for survival, especially when challenged with DNA-damaging agents.[3] By inhibiting Chk1 and Wee1, this compound abrogates this checkpoint, forcing cells to prematurely enter mitosis with unrepaired DNA, leading to mitotic catastrophe and subsequent cell death.[3] This mechanism makes this compound a promising agent for cancer therapy, both as a monotherapy and in combination with DNA-damaging chemotherapeutics like gemcitabine.[3]
These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining. Flow cytometry is a powerful technique that allows for the rapid and quantitative analysis of cell cycle distribution in a large population of cells based on their DNA content.[4]
Principle of the Assay
This protocol utilizes propidium iodide (PI), a fluorescent intercalating agent, to stain the DNA of cells. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell. By analyzing the distribution of PI fluorescence in a population of cells using a flow cytometer, we can distinguish cells in different phases of the cell cycle:
-
G0/G1 Phase: Cells with a 2n DNA content.
-
S Phase: Cells with a DNA content between 2n and 4n, as they are actively replicating their DNA.
-
G2/M Phase: Cells with a 4n DNA content, having completed DNA replication and preparing for or undergoing mitosis.
Treatment of cancer cells with this compound is expected to cause an accumulation of cells in the G2/M phase of the cell cycle, which can be quantified by flow cytometry.
Data Presentation
The following tables present representative data on the effects of Chk1/Wee1 inhibition on the cell cycle distribution of various cancer cell lines. While specific quantitative data for this compound is limited in publicly available literature, the data presented here is indicative of the expected outcomes based on the mechanism of action of such inhibitors.
Table 1: Effect of this compound on Cell Cycle Distribution in Pancreatic Cancer Cell Lines (Hypothetical Data)
| Cell Line | Treatment (24 hours) | % G0/G1 | % S | % G2/M |
| PANC-1 | Control (DMSO) | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| This compound (100 nM) | 48.5 ± 2.8 | 20.1 ± 2.1 | 31.4 ± 2.9 | |
| This compound (500 nM) | 35.1 ± 3.5 | 15.3 ± 1.9 | 49.6 ± 4.2 | |
| MIA PaCa-2 | Control (DMSO) | 60.5 ± 4.2 | 22.1 ± 2.8 | 17.4 ± 2.1 |
| This compound (100 nM) | 52.3 ± 3.9 | 18.5 ± 2.4 | 29.2 ± 3.3 | |
| This compound (500 nM) | 40.8 ± 4.1 | 13.2 ± 1.7 | 46.0 ± 3.8 |
Table 2: Time-Course of this compound-Induced G2/M Arrest in PANC-1 Cells (Hypothetical Data)
| Treatment (500 nM this compound) | % G0/G1 | % S | % G2/M |
| 0 hours | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| 12 hours | 45.9 ± 2.9 | 21.3 ± 2.3 | 32.8 ± 3.1 |
| 24 hours | 35.1 ± 3.5 | 15.3 ± 1.9 | 49.6 ± 4.2 |
| 48 hours | 28.7 ± 3.0 | 12.1 ± 1.5 | 59.2 ± 5.0 |
Experimental Protocols
Materials
-
Cell Lines: Human pancreatic cancer cell lines (e.g., PANC-1, MIA PaCa-2) or other cancer cell lines of interest.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM with 10% FBS).
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: For detaching adherent cells.
-
70% Ethanol: Cold (-20°C).
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow Cytometer: Equipped with a 488 nm laser for excitation.
-
Flow Cytometry Tubes
Protocol 1: Cell Treatment with this compound
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth throughout the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare working solutions of this compound in complete cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Treatment: Remove the medium from the wells and add the medium containing the desired concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM). Include a vehicle control (DMSO) group.
-
Incubation: Incubate the cells for the desired time points (e.g., 12, 24, 48 hours) at 37°C in a 5% CO2 incubator.
Protocol 2: Sample Preparation for Flow Cytometry
-
Cell Harvesting:
-
For adherent cells, aspirate the medium and wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin and transfer the cell suspension to a 15 mL conical tube.
-
For suspension cells, directly transfer the cell suspension to a conical tube.
-
-
Cell Counting: Count the cells to ensure an adequate number for flow cytometry analysis (approximately 1 x 10^6 cells per sample).
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat the wash step.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several days.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer using a 488 nm excitation laser.
-
Collect the PI fluorescence signal in the appropriate detector (e.g., FL2 or FL3 channel, typically around 617 nm).
-
Acquire data for at least 10,000 events per sample.
-
Data Analysis
-
Use the flow cytometry software to generate a histogram of DNA content (PI fluorescence intensity).
-
Gate on the single-cell population using a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris and cell aggregates.
-
Use a cell cycle analysis model within the software (e.g., Watson, Dean-Jett-Fox) to deconvolute the DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Mandatory Visualizations
Signaling Pathway
References
- 1. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chk1 is a wee1 kinase in the G2 DNA damage checkpoint inhibiting cdc2 by Y15 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Quantitative Cell Cycle Analysis Based on an Endogenous All-in-One Reporter for Cell Tracking and Classification - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD 407824 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 407824 is a potent and selective small molecule inhibitor of Checkpoint Kinase 1 (Chk1) and Wee1 kinase, with IC50 values of 47 nM and 97 nM, respectively.[1] It exhibits selectivity over other kinases such as Protein Kinase C (PKC) and Cyclin-Dependent Kinase 4 (CDK4).[1] Beyond its role as a cell cycle checkpoint inhibitor, this compound has been identified as a chemical sensitizer of the Bone Morphogenetic Protein (BMP) signaling pathway, enhancing cellular responses to BMP4.[1][2] These dual activities make this compound a valuable tool for high-throughput screening (HTS) campaigns aimed at identifying novel therapeutics targeting cell cycle regulation and developmental pathways.
These application notes provide detailed protocols for utilizing this compound in various HTS assays, along with data presentation guidelines and visualizations of the relevant signaling pathways.
Data Presentation
The following tables summarize the key quantitative data for this compound, facilitating its use as a reference compound in HTS assays.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| Chk1 | 47 | Biochemical | [1] |
| Wee1 | 97 | Biochemical | [1] |
| PKC | 3,400 | Biochemical | |
| CDK4 | 3,750 | Biochemical |
Table 2: High-Throughput Screening Assay Parameters
| Assay Type | Target/Pathway | Typical Z'-Factor | Reference |
| Wee1 Degradation Assay | Wee1 | 0.65 | [3][4][5] |
| BMP Signaling Agonist Screen | BMP/Smad Pathway | 0.71 | |
| Chk1 Kinase Assay | Chk1 | > 0.7 (assay dependent) |
Signaling Pathways
ATR-Chk1/Wee1 Cell Cycle Checkpoint Pathway
DNA damage and replication stress activate the ATR kinase, which in turn phosphorylates and activates Chk1.[6] Activated Chk1 and Wee1 kinases phosphorylate and inactivate the Cdc25 phosphatase and CDK1/2, respectively, leading to cell cycle arrest to allow for DNA repair. Inhibition of Chk1 and Wee1 by this compound abrogates this checkpoint, leading to premature mitotic entry and potentiation of DNA-damaging agents.
BMP Signaling Pathway and Sensitization by this compound
BMP ligands bind to type I and type II serine/threonine kinase receptors, leading to the phosphorylation of the type I receptor.[7][8] This activated receptor then phosphorylates receptor-regulated Smads (R-Smads), primarily Smad1, Smad5, and Smad8.[7][8][9] Phosphorylated R-Smads form a complex with the common mediator Smad4, which translocates to the nucleus to regulate target gene expression.[7][9] this compound sensitizes cells to BMP4, and this is hypothesized to occur through the inhibition of Chk1, leading to the depletion of Smad2/3, which can antagonize the BMP-responsive Smads.[1]
Experimental Protocols
High-Throughput Screening Assay for Chk1/Wee1 Kinase Inhibition
This protocol describes a biochemical assay to screen for inhibitors of Chk1 or Wee1 kinase activity using a luminescence-based readout that measures ATP consumption.
Materials:
-
Recombinant human Chk1 or Wee1 kinase
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
This compound (as a positive control)
-
Test compounds
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
Workflow:
Protocol:
-
Add 50 nL of test compounds or this compound (positive control) dissolved in DMSO to the wells of a 384-well plate. For negative controls, add 50 nL of DMSO.
-
Prepare a kinase/substrate solution containing either Chk1 or Wee1 kinase and the appropriate peptide substrate in kinase buffer.
-
Dispense 5 µL of the kinase/substrate solution into each well.
-
Prepare an ATP solution in kinase buffer.
-
To initiate the kinase reaction, add 5 µL of the ATP solution to each well. The final concentration of ATP should be at or near the Km for the respective kinase.
-
Incubate the plate at room temperature for 1 hour.
-
Add 10 µL of a luminescence-based ATP detection reagent to each well to stop the reaction and generate a luminescent signal.
-
Incubate for 10 minutes at room temperature.
-
Measure the luminescence using a plate reader. A decrease in signal indicates inhibition of kinase activity.
-
Calculate the Z'-factor for the assay using the positive (this compound) and negative (DMSO) controls to assess assay quality.
High-Throughput Screening Assay for BMP Sensitization
This protocol describes a cell-based reporter assay to screen for compounds that sensitize cells to a sub-threshold concentration of BMP4.
Materials:
-
HEK293T cells stably expressing a BMP-responsive element (BRE) driving luciferase expression (BRE-luc)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
BMP4
-
This compound (as a positive control)
-
Test compounds
-
Luciferase assay reagent
-
White, clear-bottom 384-well cell culture plates
Workflow:
Protocol:
-
Seed BRE-luc HEK293T cells in white, clear-bottom 384-well plates at a density of 5,000 cells per well in 40 µL of culture medium.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Add 50 nL of test compounds or this compound (positive control) in DMSO to the wells. For negative controls, add 50 nL of DMSO.
-
Prepare a solution of BMP4 in culture medium at a sub-threshold concentration (e.g., 1 ng/mL, to be determined empirically).
-
Add 10 µL of the BMP4 solution to each well.
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Equilibrate the plates to room temperature.
-
Add 25 µL of a luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal generation.
-
Measure the luminescence using a plate reader. An increase in signal indicates sensitization to BMP4.
-
Calculate the Z'-factor for the assay using the positive (this compound + BMP4) and negative (DMSO + BMP4) controls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An Ultra-High Throughput Cell-Based Screen for Wee1 Degradation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An ultra-high throughput cell-based screen for wee1 degradation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. BMP canonical Smad signaling through Smad1 and Smad5 is required for endochondral bone formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Investigating the Effect of PD 407824 on Gene Expression
Application Note AN-2111
Abstract
PD 407824 is a potent and selective small-molecule inhibitor of Checkpoint Kinase 1 (Chk1) and Wee1, with IC50 values of 47 nM and 97 nM, respectively.[1] Chk1 is a critical component of the DNA damage response pathway, and its inhibition can lead to apoptosis in cancer cells.[2] This application note provides a comprehensive overview of the methodologies used to investigate the effects of this compound on gene expression in cancer cell lines. Detailed protocols for cell treatment, RNA isolation, quantitative real-time PCR (qRT-PCR), and Western blotting are provided. Furthermore, representative data on gene expression changes and pathway modulation are presented.
Introduction
The DNA damage response (DDR) is a complex signaling network that maintains genomic integrity. A key regulator of the DDR is the serine/threonine kinase Chk1. In response to DNA damage, Chk1 is activated and phosphorylates a multitude of substrates to initiate cell cycle arrest, DNA repair, or apoptosis. In many cancers, the DDR pathway is dysregulated, and cancer cells become reliant on Chk1 for survival. This dependency makes Chk1 an attractive therapeutic target.
This compound is a potent inhibitor of Chk1 and Wee1.[1] Inhibition of Chk1 by this compound has been shown to induce apoptosis and autophagy in mammary tumor cells.[2] To understand the molecular mechanisms underlying the cellular effects of this compound, it is crucial to investigate its impact on gene expression. This application note outlines a systematic approach to characterize the transcriptional changes induced by this compound in a cancer cell line model.
Data Presentation
The following tables summarize hypothetical quantitative data representing typical results from gene expression analysis experiments after treatment with this compound. The data is presented as fold change relative to a vehicle control (e.g., DMSO).
Table 1: Dose-Dependent Effect of this compound on Target Gene Expression in 4T1.2 Mammary Tumor Cells (24-hour treatment)
| Gene Symbol | Gene Name | 100 nM this compound (Fold Change) | 500 nM this compound (Fold Change) | 1 µM this compound (Fold Change) |
| WNT6 | Wnt Family Member 6 | -1.8 | -3.5 | -5.2 |
| WNT7B | Wnt Family Member 7B | -2.1 | -4.2 | -6.8 |
| CCNE1 | Cyclin E1 | -1.5 | -2.8 | -4.1 |
| CDK1 | Cyclin Dependent Kinase 1 | -1.3 | -2.5 | -3.9 |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 2.5 | 4.8 | 7.3 |
| BAX | BCL2 Associated X, Apoptosis Regulator | 2.1 | 3.9 | 6.1 |
Table 2: Time-Course of Gene Expression Changes in 4T1.2 Cells Treated with 500 nM this compound
| Gene Symbol | Gene Name | 6 hours (Fold Change) | 12 hours (Fold Change) | 24 hours (Fold Change) |
| WNT6 | Wnt Family Member 6 | -1.5 | -2.7 | -3.5 |
| WNT7B | Wnt Family Member 7B | -1.8 | -3.1 | -4.2 |
| CCNE1 | Cyclin E1 | -1.2 | -2.1 | -2.8 |
| CDK1 | Cyclin Dependent Kinase 1 | -1.1 | -1.9 | -2.5 |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | 1.8 | 3.2 | 4.8 |
| BAX | BCL2 Associated X, Apoptosis Regulator | 1.6 | 2.9 | 3.9 |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for culturing and treating a mammalian cancer cell line, such as the 4T1.2 murine mammary carcinoma line, with this compound.
Materials:
-
4T1.2 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed 4T1.2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Incubation: Incubate the cells for 24 hours to allow for attachment.
-
Treatment: Prepare the desired concentrations of this compound by diluting the stock solution in a complete growth medium. Remove the old medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the treated cells for the desired time period (e.g., 6, 12, or 24 hours).[3]
-
Cell Harvesting: After the incubation period, harvest the cells for downstream analysis (RNA or protein extraction).
Protocol 2: RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
This protocol outlines the steps for isolating total RNA and performing qRT-PCR to quantify gene expression changes.[4][5]
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNase-free water
-
Ethanol (70%)
-
Spectrophotometer (e.g., NanoDrop)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Gene-specific primers
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the gene of interest, and the qPCR master mix.
-
Real-time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[6]
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene in each sample. Normalize the Ct values of the target genes to the Ct values of a stable reference gene (e.g., GAPDH, ACTB). Calculate the relative fold change in gene expression using the ΔΔCt method.[7]
Protocol 3: Western Blotting
This protocol is for validating the inhibition of Chk1 signaling by assessing the phosphorylation status of Chk1.[8][9]
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Chk1, anti-total-Chk1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Protein Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Perform densitometry analysis using image analysis software to quantify the protein band intensities. Normalize the intensity of the target protein to a loading control (e.g., β-actin).
Conclusion
The protocols and data presented in this application note provide a framework for investigating the effects of this compound on gene expression. By employing these methodologies, researchers can elucidate the molecular mechanisms of action of this Chk1 inhibitor and identify potential biomarkers of drug response. The observed downregulation of Wnt signaling pathway genes and cell cycle regulators, coupled with the upregulation of pro-apoptotic genes, is consistent with the known function of Chk1 and the anti-tumor activity of this compound.[2] These findings underscore the potential of this compound as a therapeutic agent and warrant further investigation into its transcriptional consequences.
References
- 1. This compound | Chk1/Wee1 抑制剂 | MCE [medchemexpress.cn]
- 2. Inhibiting checkpoint kinase 1 protects bone from bone resorption by mammary tumor in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. elearning.unite.it [elearning.unite.it]
- 5. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 6. idtdna.com [idtdna.com]
- 7. RT-PCR Protocol - Creative Biogene [creative-biogene.com]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD 407824 in Osteoblast and Osteoclast Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PD 407824, a selective Checkpoint Kinase 1 (Chk1) inhibitor, in studying the biology of osteoblasts and osteoclasts. The following sections detail the effects of this compound on these two critical bone cell lineages, including quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Introduction
Bone remodeling is a dynamic process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. Dysregulation of this process can lead to various skeletal diseases, including osteoporosis and bone metastases. This compound has emerged as a molecule of interest for its potential to modulate the activity of both osteoblasts and osteoclasts, suggesting its therapeutic potential in bone-related disorders.
Effects of this compound on Osteoclast Cell Lines (RAW264.7)
This compound has been shown to inhibit osteoclastogenesis, the process of osteoclast formation, in the RAW264.7 pre-osteoclast cell line. This inhibitory effect is concentration-dependent and impacts both cell proliferation and differentiation.
Quantitative Data Summary
| Parameter | Cell Line | Treatment | Concentration (µM) | Observed Effect | Reference |
| Proliferation | RAW264.7 | This compound (3 days) | 0.5 - 5 | Dose-dependent reduction in cell proliferation. | [1] |
| Differentiation (TRAP-positive cells) | RAW264.7 | This compound (4 days) | 1 - 5 | Strong suppression of TRAP-positive mature osteoclasts. | [1] |
| Gene Expression (mRNA) | RAW264.7 | This compound (24 hours) | 0.5 - 5 | Downregulation of NFATc1, Cathepsin K (Cat K), and TRAP. | [1] |
| Protein Expression | RAW264.7 | This compound (24 hours) | 0.5 - 5 | Reduction of NFATc1, TRAP, and Cat K; Elevation of p-eIF2α. | [1] |
Signaling Pathway in Osteoclasts
This compound, by inhibiting Chk1, leads to the upregulation of phosphorylated eukaryotic initiation factor 2 alpha (p-eIF2α). This, in turn, suppresses the expression of the master regulator of osteoclastogenesis, Nuclear Factor of Activated T-cells 1 (NFATc1), and its downstream targets, including Cathepsin K and Tartrate-Resistant Acid Phosphatase (TRAP), ultimately inhibiting osteoclast differentiation and function.
Experimental Protocols
Materials:
-
RAW264.7 cells
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant mouse RANKL (Receptor Activator of Nuclear Factor kappa-B Ligand)
-
This compound
-
96-well plates
-
TRAP Staining Kit
Protocol:
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 2.5 x 10⁴ cells/cm² in alpha-MEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.[2]
-
Induction of Differentiation: After 24 hours, replace the medium with fresh medium containing 30-50 ng/mL of RANKL to induce osteoclast differentiation.[2][3][4]
-
Treatment: Add this compound at desired concentrations (e.g., 0.5, 1, 2, 5 µM) to the culture medium. Include a vehicle control (e.g., DMSO).
-
Culture and Medium Change: Culture the cells for 4-6 days, replacing the medium with fresh medium containing RANKL and this compound every 2-3 days.[2]
-
TRAP Staining: After the incubation period, fix the cells and perform TRAP staining according to the manufacturer's protocol to identify multinucleated, TRAP-positive osteoclasts.[5][6]
-
Quantification: Count the number of TRAP-positive multinucleated cells (≥3 nuclei) per well under a microscope.
Protocol:
-
Fixation: After removing the culture medium, wash the cells with PBS and fix with 10% formalin for 5-10 minutes at room temperature.[6][7]
-
Washing: Wash the wells three times with deionized water.[6]
-
Staining: Prepare the TRAP staining solution according to the kit's instructions (typically a mixture of a chromogenic substrate and a tartrate-containing buffer). Add the solution to each well and incubate at 37°C for 20-60 minutes, or until a red/purple color develops in the osteoclasts.[6][7]
-
Washing and Visualization: Wash the wells with deionized water to stop the reaction. The TRAP-positive osteoclasts will appear as red or purple multinucleated cells and can be visualized and counted using a light microscope.[5]
Effects of this compound on Osteoblast Cell Lines (MC3T3-E1)
This compound exhibits a dose-dependent effect on the proliferation of MC3T3-E1 osteoblast-like cells and promotes the expression of key osteogenic markers.
Quantitative Data Summary
| Parameter | Cell Line | Treatment | Concentration (µM) | Observed Effect | Reference |
| Proliferation | MC3T3-E1 | This compound | 0.5, 1 | Elevated cell proliferation. | [1] |
| Proliferation | MC3T3-E1 | This compound | 2, 5 | Reduced cell proliferation. | [1] |
| Gene Expression (mRNA) | MC3T3-E1 | This compound | 1, 5 | Upregulation of Wnt6, ATF4, and Osteocalcin (OCN). | [1] |
| Protein Expression | MC3T3-E1 | This compound | 0.5 - 5 | Increase in p-eIF2α and ATF4. | [8] |
Signaling Pathway in Osteoblasts
In osteoblasts, inhibition of Chk1 by this compound also leads to an increase in p-eIF2α. This, in turn, upregulates the expression of Activating Transcription Factor 4 (ATF4), a key transcription factor in osteoblast differentiation. ATF4 then promotes the expression of osteogenic markers such as Osteocalcin, contributing to osteoblast maturation and bone formation. This compound has also been shown to upregulate Wnt6, suggesting an interplay with the Wnt signaling pathway, which is crucial for osteogenesis.
Experimental Protocols
Materials:
-
MC3T3-E1 cells
-
Alpha-MEM
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Osteogenic Differentiation Medium: alpha-MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate.
-
This compound
-
24-well or 6-well plates
-
Alkaline Phosphatase (ALP) Assay Kit
-
Alizarin Red S Staining Solution
Protocol:
-
Cell Seeding: Seed MC3T3-E1 cells in 24-well or 6-well plates at a density of 5 x 10⁴ cells/cm².[9]
-
Induction of Differentiation: Once the cells reach confluence, replace the growth medium with Osteogenic Differentiation Medium.
-
Treatment: Add this compound at desired concentrations (e.g., 0.5, 1, 2, 5 µM) to the differentiation medium. Include a vehicle control.
-
Culture and Medium Change: Culture the cells for up to 21 days, changing the medium with fresh differentiation medium and this compound every 2-3 days.[10]
-
Alkaline Phosphatase (ALP) Assay: At early time points (e.g., day 7 and 14), lyse the cells and measure ALP activity using a commercial kit. Normalize the ALP activity to the total protein concentration.
-
Alizarin Red S Staining: At later time points (e.g., day 21), assess matrix mineralization by Alizarin Red S staining.
Protocol:
-
Cell Lysis: After washing the cells with PBS, add a lysis buffer (e.g., 0.1% Triton X-100 in Tris buffer) to each well and incubate on ice.
-
Assay: Transfer the cell lysate to a new plate. Add an ALP substrate solution (e.g., p-nitrophenyl phosphate) and incubate at 37°C.[11]
-
Measurement: Stop the reaction with a stop solution (e.g., NaOH) and measure the absorbance at 405 nm using a microplate reader.[11][12]
-
Normalization: Determine the total protein concentration of the cell lysate using a BCA or Bradford protein assay and express the ALP activity as units per milligram of protein.
Protocol:
-
Fixation: After removing the culture medium, wash the cells with PBS and fix with 4% paraformaldehyde or 10% formalin for 15-30 minutes at room temperature.[1][10][12]
-
Washing: Wash the wells twice with deionized water.[13]
-
Staining: Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-45 minutes at room temperature.[1][13][14]
-
Washing and Visualization: Gently wash the wells with deionized water to remove excess stain. Mineralized nodules will stain bright orange-red and can be visualized and photographed using a microscope.[1][10]
-
(Optional) Quantification: To quantify mineralization, the stain can be extracted with 10% acetic acid, and the absorbance of the extract can be measured at 405 nm.[1]
Workflow Diagram
References
- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 2. Osteoclast generation from RAW 264.7 and PBMC cells. The set up in our lab [scielo.isciii.es]
- 3. journals.plos.org [journals.plos.org]
- 4. Evaluation of culture conditions for osteoclastogenesis in RAW264.7 cells | PLOS One [journals.plos.org]
- 5. ihisto.io [ihisto.io]
- 6. biocat.com [biocat.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]
- 9. Regulation of Osteoblast Differentiation and Iron Content in MC3T3-E1 Cells by Static Magnetic Field with Different Intensities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Alkaline phosphatase (ALP) assay [bio-protocol.org]
- 12. Enhancing osteogenic differentiation of MC3T3-E1 cells during inflammation using UPPE/β-TCP/TTC composites via the Wnt/β-catenin pathway - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05529A [pubs.rsc.org]
- 13. pubcompare.ai [pubcompare.ai]
- 14. ixcellsbiotech.com [ixcellsbiotech.com]
Troubleshooting & Optimization
PD 407824 solubility issues in aqueous media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges of PD 407824 in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective inhibitor of checkpoint kinase 1 (Chk1) and WEE1 kinase, with IC50 values of 47 nM and 97 nM, respectively[1][2][3]. It also acts as a chemical sensitizer for Bone Morphogenetic Protein 4 (BMP4), enhancing cellular responses to sub-threshold amounts of BMP4[1][4].
Q2: What are the known solubility characteristics of this compound?
This compound is readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. However, it exhibits poor solubility in aqueous media, which can lead to precipitation and experimental variability.
Q3: Why does this compound precipitate when I dilute it in my aqueous cell culture medium?
Precipitation of hydrophobic compounds like this compound in aqueous solutions is a common issue. It often occurs due to a phenomenon known as "solvent shock," where the rapid change from a high-solubility organic solvent (like DMSO) to a low-solubility aqueous environment causes the compound to fall out of solution[5]. The final concentration of the compound in the aqueous medium may exceed its solubility limit, leading to the formation of a precipitate[6].
Q4: What are the consequences of this compound precipitation in my experiments?
Precipitation can lead to several experimental problems:
-
Inaccurate Dosing: The actual concentration of the soluble, active compound will be lower than intended, leading to unreliable and difficult-to-reproduce results[6].
-
Cellular Toxicity: The solid particles of the precipitate can be cytotoxic to cells, independent of the pharmacological effects of the soluble compound[6].
-
Assay Interference: Precipitates can interfere with various assays, particularly those involving imaging or light scattering measurements[6].
Troubleshooting Guide: this compound Precipitation in Aqueous Media
This guide provides a step-by-step approach to address solubility issues with this compound.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous media. | - Final concentration exceeds aqueous solubility limit.- "Solvent shock" from rapid dilution. | - Reduce Final Concentration: Determine the highest concentration of this compound that remains soluble in your specific medium through a dose-response experiment.- Use a Co-solvent System: For higher concentrations, prepare the working solution using a co-solvent system. Two effective protocols are provided below.- Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the stock in a small volume of serum-free media, mix gently, and then add this to the final volume of complete media[6]. |
| Cloudiness or visible particles in the prepared working solution over time. | - Compound instability in the aqueous environment at the experimental temperature.- Interaction with media components. | - Prepare Fresh Solutions: It is recommended to prepare the final working solution fresh for each experiment and use it on the same day[1].- Filter Sterilization: After preparing the working solution, it can be filter-sterilized using a 0.22 µm filter to remove any small aggregates before adding to cells[7]. |
| Inconsistent experimental results despite following a standard protocol. | - Variability in the preparation of the this compound solution.- Repeated freeze-thaw cycles of the stock solution. | - Standardize Solution Preparation: Ensure consistent and thorough mixing at each step of the dilution process.- Aliquot Stock Solutions: After initial preparation, aliquot the high-concentration DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility[1][8]. Store aliquots at -20°C or -80°C[6]. |
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Maximum Concentration | Molar Equivalent | Notes |
| DMSO | 250 mg/mL[1][8] | 761.45 mM | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility; use newly opened DMSO[1][8]. |
| DMSO | 32.83 mg/mL[9] | 100 mM | - |
| Ethanol | 8.2 mg/mL[9] | 25 mM | - |
| Aqueous Media | Poorly soluble | - | Co-solvents are required for concentrations typically used in experiments. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL[1] | ≥ 6.34 mM | Clear solution is achievable[1]. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL[1] | ≥ 6.34 mM | Clear solution is achievable[1]. |
Molecular Weight of this compound: 328.32 g/mol
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Accurately weigh the required amount of this compound powder.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or higher).
-
Vortex thoroughly to dissolve the compound completely. If necessary, use an ultrasonic bath to aid dissolution[1][8].
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C for long-term stability[1][3].
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell Culture (Co-solvent Method)
This protocol is adapted from established methods for dissolving hydrophobic compounds for cell-based assays[1].
-
Begin with a high-concentration stock solution of this compound in DMSO (e.g., 20.8 mg/mL).
-
To prepare a 1 mL working solution, sequentially add and mix the following components:
-
100 µL of the 20.8 mg/mL this compound DMSO stock solution.
-
400 µL of PEG300. Mix thoroughly.
-
50 µL of Tween-80. Mix thoroughly.
-
450 µL of saline to bring the final volume to 1 mL. Mix thoroughly.
-
-
This will result in a clear solution with a this compound concentration of ≥ 2.08 mg/mL (≥ 6.34 mM)[1].
-
Further dilute this intermediate solution in your cell culture medium to achieve the final desired experimental concentration.
Note: Always prepare a vehicle control containing the same final concentrations of all solvents used.
Visualizations
Signaling Pathway of this compound Action
This compound inhibits Chk1 and WEE1, which are key regulators of the cell cycle checkpoint. This inhibition leads to the abrogation of the G2/M checkpoint, forcing cells with DNA damage to enter mitosis, which can result in cell death.
Caption: this compound inhibits Chk1 and WEE1, overriding the G2/M checkpoint.
Experimental Workflow for Troubleshooting this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues during your experiments.
Caption: A logical workflow to troubleshoot this compound precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bio-techne.com [bio-techne.com]
How to improve PD 407824 stability in culture medium
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of PD 407824, a potent inhibitor of Checkpoint Kinase 1 (Chk1) and WEE1. Below you will find troubleshooting guides and frequently asked questions to help ensure the stability and efficacy of this compound in your cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in a laboratory setting.
Issue 1: Precipitation of this compound in Culture Medium
-
Question: I observed precipitation or a cloudy appearance in my culture medium after adding my this compound stock solution. What is causing this and how can I prevent it?
-
Answer: this compound is a hydrophobic compound with limited aqueous solubility. Precipitation typically occurs when the concentration of the compound, or the organic solvent from the stock solution, is too high in the final culture medium.
Solutions:
-
Decrease the Final Concentration of Organic Solvent: Ensure the final concentration of DMSO or ethanol in your culture medium is kept to a minimum, ideally below 0.5%, to maintain its solubility.
-
Optimize the Working Concentration of this compound: If precipitation occurs at your desired working concentration, consider performing a dose-response curve to determine the lowest effective concentration that achieves the desired biological effect.
-
Prepare Intermediate Dilutions: Instead of adding a highly concentrated stock solution directly to your culture medium, prepare intermediate dilutions in a serum-free medium or PBS before the final dilution into your complete culture medium.
-
Warm the Culture Medium: Gently warming the culture medium to 37°C before adding the compound can sometimes help improve solubility. However, avoid overheating as it may degrade components of the medium.
-
Consider Solubilizing Agents: For persistent solubility issues, consider using solubilizing agents such as β-cyclodextrins (e.g., SBE-β-CD) in your culture medium.[1] Note that the effect of these agents on your specific cell line should be validated.
-
Issue 2: Inconsistent or Loss of this compound Activity
-
Question: My experiments with this compound are showing inconsistent results, or the compound seems to lose its activity over time in culture. What could be the reason?
-
Answer: Loss of activity can be due to several factors, including degradation of the compound in the culture medium, binding to plasticware or serum proteins, or improper storage.
Solutions:
-
Proper Storage of Stock Solutions: Store stock solutions of this compound in DMSO at -20°C for up to one year or at -80°C for up to two years.[1] Avoid repeated freeze-thaw cycles by preparing small aliquots.
-
Minimize Exposure to Light: Although specific data on the light sensitivity of this compound is not available, compounds with similar chemical structures can be light-sensitive. It is good practice to protect stock solutions and treated cultures from direct light.
-
Assess Stability in Your System: The stability of this compound in your specific culture medium and conditions may vary. Consider performing a stability study by incubating the compound in your complete medium at 37°C for different durations (e.g., 0, 6, 12, 24 hours) and then testing its effect on your cells.
-
Consider Serum Protein Binding: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If you observe a significant decrease in activity in the presence of serum, you may need to increase the concentration of this compound or reduce the serum percentage during treatment, if your cells can tolerate it.
-
Replenish the Compound in Long-Term Experiments: For experiments lasting longer than 24-48 hours, the concentration of the active compound may decrease. Consider replacing the medium with freshly prepared this compound-containing medium at regular intervals.
-
Frequently Asked Questions (FAQs)
Preparation and Storage
-
Q1: What is the recommended solvent for preparing this compound stock solutions?
-
A1: this compound is soluble in DMSO up to 100 mM and in ethanol up to 25 mM. DMSO is the most commonly used solvent for preparing high-concentration stock solutions.
-
-
Q2: How should I store the solid compound and its stock solutions?
Experimental Design
-
Q3: What is the mechanism of action of this compound?
-
Q4: What are typical working concentrations for this compound in cell culture?
-
A4: The optimal working concentration will vary depending on the cell line and the specific assay. It is recommended to perform a dose-response experiment starting from a range of concentrations, for example, from 10 nM to 10 µM, to determine the optimal concentration for your experimental setup.
-
Data and Protocols
Solubility and Storage Data
| Parameter | Value | Reference |
| Solubility in DMSO | 100 mM | |
| Solubility in Ethanol | 25 mM | |
| Storage (Solid) | -20°C | [1] |
| Storage (DMSO Stock) | -20°C (1 year) or -80°C (2 years) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) can be applied if necessary.
-
Dispense the stock solution into small, single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: General Protocol for Treating Cells with this compound
-
Culture your cells to the desired confluency.
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare a series of dilutions of the stock solution in serum-free medium or PBS.
-
Add the diluted this compound to your complete culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all conditions and is at a non-toxic level for your cells (typically ≤ 0.5%).
-
Mix the medium gently by swirling the plate or flask.
-
Incubate the cells for the desired treatment duration.
-
For long-term experiments, consider replacing the medium with fresh this compound-containing medium every 24-48 hours.
Visualizations
Caption: Signaling pathway showing the mechanism of action of this compound.
References
PD 407824 off-target effects in kinase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using PD 407824 in kinase assays.
Troubleshooting Guide
Issue: Unexpected or inconsistent results in kinase assays.
Possible Cause: Off-target effects of this compound. While this compound is a potent inhibitor of Checkpoint Kinase 1 (Chk1) and Wee1, it can inhibit other kinases at higher concentrations, leading to confounding results.
Solution:
-
Review Inhibitor Concentration: Ensure the concentration of this compound used is appropriate for selective inhibition of Chk1 and Wee1. Refer to the IC50 values in the table below.
-
Kinase Selectivity Profiling: If unexpected phenotypes are observed, consider performing a broader kinase screen to identify potential off-target interactions in your experimental system.
-
Use of a More Selective Inhibitor: If off-target effects are suspected to be a significant issue, consider using a more selective inhibitor for Chk1 or Wee1, if available, as a control to confirm that the observed phenotype is due to inhibition of the intended target.
-
Rescue Experiments: To confirm on-target effects, a rescue experiment can be performed by overexpressing a drug-resistant mutant of the target kinase.
Quantitative Data Summary: this compound Kinase Inhibition Profile
The following table summarizes the inhibitory concentrations (IC50) of this compound against its primary targets and several common off-target kinases. Lower IC50 values indicate higher potency. A significant difference between the on-target and off-target IC50 values indicates higher selectivity.
| Kinase Target | IC50 (nM) | Classification |
| Chk1 | 47 | On-Target [1][2] |
| Wee1 | 97 | On-Target [1][2] |
| PKC | 3,400 | Off-Target[1][2] |
| CDK4 | 3,750 | Off-Target[1][2] |
| Other CDKs | > 5,000 | Off-Target[1] |
| c-Src | > 50,000 | Off-Target[1] |
| PDGFR | > 50,000 | Off-Target[1] |
| FGFR | > 50,000 | Off-Target[1] |
Data is compiled from publicly available sources. Actual values may vary depending on the specific assay conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent inhibitor of two key cell cycle checkpoint kinases: Checkpoint Kinase 1 (Chk1) and Wee1.[1][2] Its inhibitory activity is characterized by IC50 values of 47 nM for Chk1 and 97 nM for Wee1.[1][2]
Q2: What are the known off-target effects of this compound?
A2: While this compound is selective for Chk1 and Wee1, it can inhibit other kinases at higher concentrations. Known off-targets include Protein Kinase C (PKC) and Cyclin-Dependent Kinase 4 (CDK4), with IC50 values of 3.4 µM and 3.75 µM, respectively.[1][2] It shows significantly less activity against other CDKs, c-Src, PDGFR, and FGFR, with IC50 values greater than 5-50 µM.[1]
Q3: How should I interpret my experimental results given the off-target profile of this compound?
A3: When interpreting your results, it is crucial to consider the concentration of this compound used. At concentrations close to the IC50 values for Chk1 and Wee1, the observed effects are more likely to be on-target. However, at higher micromolar concentrations, the potential for off-target effects on kinases like PKC and CDK4 increases. It is recommended to perform dose-response experiments and use appropriate controls to validate that the observed biological effect is due to the inhibition of Chk1 and/or Wee1.
Q4: What is the mechanism of action for this compound?
A4: this compound functions by inhibiting the kinase activity of Chk1 and Wee1. These kinases are critical regulators of the cell cycle, particularly at the G2/M checkpoint, and are involved in the DNA damage response. By inhibiting Chk1 and Wee1, this compound can abrogate cell cycle arrest, leading to premature mitotic entry and, in cancer cells with DNA damage, can induce synthetic lethality. The inhibition of Chk1 is known to impact the ATR-Chk1 signaling pathway, which is activated in response to DNA replication stress.
Experimental Protocols
Representative Experimental Protocol: Kinase Competitive Binding Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol is a representative example for determining the IC50 of an inhibitor like this compound against a specific kinase.
Objective: To determine the concentration of this compound required to inhibit 50% of the binding of a fluorescently labeled tracer to the target kinase.
Materials:
-
Kinase of interest (e.g., Chk1, Wee1)
-
LanthaScreen® Eu-anti-Tag Antibody
-
LanthaScreen® Kinase Tracer
-
This compound (or other test inhibitor)
-
Assay Buffer
-
384-well microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 1 mM, serially diluted to cover a wide range of concentrations (e.g., 100 µM to 1 pM).
-
Assay Plate Preparation:
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Prepare a 2X solution of the kinase and Eu-anti-Tag antibody in the assay buffer. Add 4 µL of this solution to each well.
-
Prepare a 2X solution of the kinase tracer in the assay buffer. Add 4 µL of this solution to each well to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Measure the emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
References
Technical Support Center: PD 407824 and Non-Cancerous Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential cytotoxicity of PD 407824 on non-cancerous cells.
Troubleshooting Guides
This section addresses specific issues that may be encountered during in vitro experiments with this compound.
Issue 1: High or Unexplained Cytotoxicity in Non-Cancerous Cell Lines
-
Question: We are observing higher-than-expected cytotoxicity in our non-cancerous control cell lines when treated with this compound. What could be the cause?
-
Answer: Several factors could contribute to this observation. Consider the following troubleshooting steps:
-
Off-Target Effects: this compound is a known inhibitor of Checkpoint Kinase 1 (Chk1) and Wee1 kinase.[1] However, like many kinase inhibitors, it may have off-target effects, especially at higher concentrations.[2][3][4]
-
Recommendation: Perform a dose-response curve to determine if the cytotoxicity is concentration-dependent. Consider using a more selective Chk1 or Wee1 inhibitor as a control to distinguish between on-target and off-target toxicity. A kinome scan could also help identify unintended targets.[5]
-
-
Compound Solubility and Stability: Poor solubility of this compound in cell culture media can lead to precipitation and the formation of aggregates, which can cause non-specific cytotoxicity. The compound's stability under culture conditions (e.g., temperature, pH, light exposure) could also be a factor.
-
Recommendation: Visually inspect the culture medium for any signs of precipitation after adding this compound. Ensure the solvent used to dissolve the compound is not contributing to toxicity by including a vehicle-only control. Test the stability of this compound in your specific cell culture medium over the time course of your experiment.
-
-
Cell Line Specific Sensitivity: Non-cancerous cell lines can have varying sensitivities to kinase inhibitors. Factors such as their proliferation rate, expression levels of Chk1 and Wee1, and the status of their cell cycle checkpoints can influence their response.
-
Recommendation: If possible, test the compound on a panel of different non-cancerous cell lines to determine if the observed cytotoxicity is a general phenomenon or specific to a particular cell type.
-
-
Experimental Artifacts: Issues with the cytotoxicity assay itself, such as incorrect cell seeding density or reagent handling, can lead to inaccurate results.[6][7]
-
Recommendation: Optimize the cell seeding density for your chosen assay to ensure cells are in the exponential growth phase during the experiment. Carefully follow the protocol for your cytotoxicity assay, including incubation times and reagent preparation.
-
-
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Data
-
Question: Our cytotoxicity data for this compound on non-cancerous cells is not consistent between experiments. What could be the reason for this variability?
-
Answer: Inconsistent data can be frustrating. Here are some potential causes and solutions:
-
Variations in Cell Culture Conditions: Differences in cell passage number, confluency at the time of treatment, and media composition can all impact experimental outcomes.
-
Recommendation: Use cells within a consistent and low passage number range. Standardize the cell seeding density and ensure a consistent level of confluency before adding the compound. Use the same batch of media and supplements for all related experiments.
-
-
Inhibitor Preparation and Storage: Improper storage or handling of the this compound stock solution can lead to degradation and loss of activity.
-
Recommendation: Aliquot the stock solution upon receipt and store it at the recommended temperature, protected from light. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.
-
-
Assay-Specific Variability: The choice of cytotoxicity assay can influence the results. For example, metabolic assays like the MTT assay can be affected by changes in cellular metabolism that are not directly related to cell death.
-
Recommendation: Consider using a complementary cytotoxicity assay that measures a different cellular parameter (e.g., membrane integrity via LDH release or trypan blue exclusion) to confirm your findings.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the cytotoxic effects of this compound on non-cancerous cells.
Q1: What is the known effect of this compound on the proliferation of non-cancerous cells?
A1: Studies have shown that this compound can have a variable effect on non-cancerous cells. For instance, in one study, this compound was selected for its ability to reduce the proliferation of breast cancer cell lines with a less significant impact on the proliferation of two non-tumor cell lines. Research on the non-tumorigenic epithelial cell line CRL-3063 indicated less sensitivity to this compound compared to mammary tumor cells. However, in another study, this compound was observed to alter the proliferation of MC3T3 osteoblast-like cells at concentrations ranging from 0.5 to 5 µM.
Q2: What are the primary molecular targets of this compound?
A2: this compound is a dual inhibitor of Checkpoint Kinase 1 (Chk1) and Wee1 kinase.[1] These kinases are critical regulators of the cell cycle, particularly in the DNA damage response pathway.
Q3: What signaling pathway is primarily affected by this compound in cells?
A3: this compound primarily affects the ATR-Chk1 signaling pathway, which is a key component of the DNA damage response.[8][9][10] This pathway is activated in response to DNA damage and replication stress, leading to cell cycle arrest to allow for DNA repair. By inhibiting Chk1 and Wee1, this compound disrupts this checkpoint, which can lead to cell death, particularly in cancer cells that are often more reliant on these checkpoints for survival.
Q4: Are there any known off-target effects of this compound that could contribute to cytotoxicity in non-cancerous cells?
A4: While specific off-target effects of this compound in non-cancerous cells are not extensively documented in the provided search results, it is a common characteristic of kinase inhibitors to have off-target activities, especially at higher concentrations.[2][4][11] These off-target effects could potentially contribute to cytotoxicity. It is recommended to perform thorough dose-response studies and consider using control compounds to assess the specificity of the observed effects.
Quantitative Data Summary
| Cell Line | Cell Type | Assay | Concentration | Effect |
| MC3T3 | Osteoblast-like | Proliferation Assay | 0.5–5 µM | Altered proliferation |
Note: This table is based on the limited quantitative data available in the search results. Further research is needed to establish a comprehensive profile of this compound's cytotoxicity across a wider range of non-cancerous cell lines.
Experimental Protocols
MTT Assay for Cell Viability
This protocol provides a general framework for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. It should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound. Include vehicle-only and untreated controls.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a stock solution of MTT in sterile PBS.
-
Add the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization:
-
After incubation, add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the cell viability against the log of the compound concentration to determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits Chk1 and Wee1, disrupting cell cycle arrest.
Caption: General workflow for assessing the cytotoxicity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-kinase off-target inhibitory activities of clinically-relevant kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. encountering-unpredicted-off-target-effects-of-pharmacological-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. Natural products targeting the ATR-CHK1 signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evidence that the ATR/Chk1 pathway maintains normal replication fork progression during unperturbed S phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected results with PD 407824
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing unexpected results during experiments with PD 407824.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of the checkpoint kinases Chk1 and Wee1, with IC50 values of 47 nM and 97 nM, respectively[1][2]. It functions by interfering with the ATR-Chk1 signaling axis, which is crucial for cell cycle checkpoint control in response to DNA damage[3]. Inhibition of Chk1 can lead to the induction of apoptosis and autophagy in cancer cells[3].
Q2: What are the known off-target effects of this compound?
While this compound is selective for Chk1 and Wee1, it can inhibit other kinases at higher concentrations. The IC50 values for Protein Kinase C (PKC) and Cyclin-Dependent Kinase 4 (CDK4) are 3.4 µM and 3.75 µM, respectively[2]. It is important to consider these potential off-target effects when designing experiments and interpreting results.
Q3: How does this compound act as a BMP4 sensitizer?
This compound has been identified as a chemical sensitizer for Bone Morphogenetic Protein 4 (BMP4), meaning it can enhance the cellular response to sub-threshold concentrations of BMP4[2][4]. This effect is linked to its inhibition of Chk1, which leads to downstream modulation of SMAD signaling pathways, thereby sensitizing human embryonic stem cells (hESCs) to BMP4-induced differentiation[4].
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected Chk1/Wee1 inhibition.
Potential Causes & Troubleshooting Steps:
-
Compound Instability:
-
Verify Storage Conditions: this compound should be stored at -20°C for up to one year or -80°C for up to two years in a tightly sealed container, protected from light[2][5].
-
Freshly Prepare Solutions: Prepare working solutions from a fresh DMSO stock for each experiment to avoid degradation from repeated freeze-thaw cycles[2][5].
-
-
Suboptimal Assay Conditions:
-
Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
-
Check Incubation Time: Ensure the incubation time is sufficient for the inhibitor to exert its effect. A time-course experiment may be necessary.
-
-
Cell Line Specificity:
-
Confirm Target Expression: Verify the expression levels of Chk1 and Wee1 in your cell line, as low expression can lead to a minimal observable effect.
-
Issue 2: Unexpected Cytotoxicity or Altered Cell Viability.
Potential Causes & Troubleshooting Steps:
-
Off-Target Kinase Inhibition:
-
Kinome Profiling: If significant off-target effects are suspected, consider performing a kinome-wide selectivity screen to identify unintended targets[6].
-
Use Alternative Inhibitors: Compare the results with other Chk1/Wee1 inhibitors that have different chemical scaffolds to see if the cytotoxic effect is specific to this compound's structure[6].
-
-
Solvent Toxicity:
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same concentration used for this compound to ensure the solvent is not causing the observed cytotoxicity.
-
-
Activation of Apoptosis/Autophagy:
-
Mechanism Confirmation: The intended mechanism of this compound can induce apoptosis and autophagy[3]. Use markers like cleaved caspase-3 (for apoptosis) and LC3A/B-II (for autophagy) to confirm if the observed cell death is due to the on-target effect.
-
Issue 3: High Variability in BMP4 Sensitization Experiments.
Potential Causes & Troubleshooting Steps:
-
BMP4 Quality and Concentration:
-
Verify BMP4 Activity: Ensure the batch of BMP4 being used is active and has been stored correctly.
-
Optimize BMP4 Concentration: The sensitizing effect of this compound is most pronounced at sub-threshold concentrations of BMP4. A careful titration of BMP4 in the presence and absence of this compound is crucial.
-
-
Cell Culture Conditions:
-
Maintain Consistent Cell Density: The response to BMP4 can be density-dependent. Ensure consistent cell plating densities across all experiments.
-
Serum Variability: If using serum-containing media, batch-to-batch variability in the serum can affect BMP signaling. Consider using a single batch of serum for the entire set of experiments or switching to a serum-free, defined medium.
-
Data Presentation
Table 1: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | Reference |
| Chk1 | 47 | [1][2] |
| Wee1 | 97 | [1][2] |
| PKC | 3,400 | [2] |
| CDK4 | 3,750 | [2] |
| Other CDKs | > 5,000 | |
| c-Src | > 50,000 | |
| PDGFR | > 50,000 | |
| FGFR | > 50,000 |
Experimental Protocols
Protocol 1: In Vitro Chk1 Kinase Inhibition Assay
-
Prepare Reagents:
-
Recombinant human Chk1 enzyme.
-
Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT).
-
ATP at a concentration near the Km for Chk1.
-
Substrate peptide (e.g., CHKtide).
-
This compound serial dilutions in DMSO.
-
-
Assay Procedure:
-
Add 10 µL of kinase buffer containing the Chk1 enzyme to each well of a 96-well plate.
-
Add 1 µL of the serially diluted this compound or DMSO vehicle control.
-
Incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of kinase buffer containing the substrate peptide and ATP.
-
Incubate for 30 minutes at 30°C.
-
Terminate the reaction and measure the incorporation of phosphate into the substrate using a suitable method (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: BMP4 Sensitization in Human Embryonic Stem Cells (hESCs)
-
Cell Culture:
-
Culture hESCs on a suitable matrix (e.g., Matrigel) in mTeSR™1 medium.
-
Passage cells as aggregates when they reach 70-80% confluency.
-
-
Differentiation Protocol:
-
Plate hESCs at a consistent density.
-
After 24 hours, replace the medium with differentiation medium containing a sub-threshold concentration of BMP4 (e.g., 0.5 ng/mL, to be optimized).
-
Add this compound at the desired concentration (e.g., 1 µM) or DMSO vehicle control to the respective wells.
-
Culture for the desired differentiation period (e.g., 4 days), changing the medium with fresh growth factors and inhibitor daily.
-
-
Analysis:
-
Assess differentiation by monitoring cell morphology.
-
Perform immunofluorescence staining or qRT-PCR for early mesoderm markers (e.g., Brachyury) to quantify the extent of differentiation.
-
Visualizations
Caption: Core signaling pathway of this compound targeting Chk1 and Wee1.
Caption: Troubleshooting workflow for unexpected cytotoxicity with this compound.
Caption: On-target vs. potential off-target effects of this compound.
References
- 1. This compound | Chk1/Wee1 抑制剂 | MCE [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibiting checkpoint kinase 1 protects bone from bone resorption by mammary tumor in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Optimizing PD 407824 Incubation Time for Maximum Effect: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively using PD 407824 in their experiments. Below you will find troubleshooting guides and frequently asked questions to help optimize incubation time and achieve maximal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of the checkpoint kinases Chk1 and Wee1, with IC50 values of 47 nM and 97 nM, respectively[1]. Its action is linked to the ATR-Chk1 signaling pathway[2]. By inhibiting Chk1, this compound can induce apoptosis and autophagy in tumor cells[2]. It has also been shown to sensitize human embryonic stem cells (hESCs) to BMP4-induced differentiation.
Q2: What is a recommended starting concentration and incubation time for this compound?
Based on published studies, a common concentration range for in vitro experiments is between 0.5 µM and 10 µM[2]. The incubation time can vary significantly depending on the cell type and the specific biological question being addressed. For example, some studies have used a 3-day incubation period to assess effects on cell proliferation[2]. For signaling pathway analysis, such as measuring the phosphorylation of downstream targets, a shorter incubation time of 24 hours has been reported[3]. It is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
Q3: Can this compound be used in combination with other agents?
Yes, this compound has been shown to sensitize cancer cells to DNA-damaging agents like cisplatin and gemcitabine[4]. This is a key application of Chk1 and Wee1 inhibitors in cancer therapy research. When designing combination experiments, it is important to optimize the timing of administration for each compound to achieve a synergistic effect.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect after treatment with this compound. | 1. Suboptimal Incubation Time: The incubation period may be too short for the desired effect to manifest in your specific cell line. 2. Insufficient Concentration: The concentration of this compound may be too low to effectively inhibit Chk1 and Wee1 in your cells. 3. Cell Line Resistance: The cell line may have intrinsic resistance mechanisms. | 1. Perform a Time-Course Experiment: Treat cells with a fixed concentration of this compound and assess the outcome at multiple time points (e.g., 6, 12, 24, 48, 72 hours). 2. Conduct a Dose-Response Analysis: Treat cells for a fixed duration with a range of this compound concentrations (e.g., 0.1 µM to 20 µM) to determine the optimal dose. 3. Verify Target Engagement: Use techniques like Western blotting to check for the inhibition of Chk1 or Wee1 activity by assessing the phosphorylation status of their downstream targets (e.g., p-Chk1). |
| High levels of cytotoxicity observed in control cells. | 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 2. Compound Instability: The compound may have degraded if not stored properly. | 1. Include a Solvent Control: Ensure the final concentration of the solvent in your vehicle control is the same as in your treated samples and is non-toxic to the cells. 2. Proper Storage: Aliquot and store the this compound solution according to the manufacturer's instructions to avoid repeated freeze-thaw cycles[5]. |
| Inconsistent results between experiments. | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or overall health can impact experimental outcomes. 2. Pipetting Errors: Inaccurate pipetting can lead to variations in the final concentration of this compound. | 1. Standardize Cell Culture Practices: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate dispensing of the compound. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 for Chk1 | 47 nM | [1] |
| IC50 for Wee1 | 97 nM | [1] |
| Effective Concentration Range (in vitro) | 0.5 - 10 µM | [2] |
| Example Incubation Time (Proliferation Assay) | 3 days | [2] |
| Example Incubation Time (Signaling Study) | 24 hours | [3] |
Experimental Protocols & Visualizations
Experimental Workflow for Optimizing Incubation Time
To determine the optimal incubation time for this compound in your specific experimental setup, a systematic time-course experiment is recommended. The following workflow outlines the key steps.
Signaling Pathway of this compound Action
This compound primarily targets the ATR-Chk1 signaling pathway, which is a critical component of the DNA damage response. Inhibition of Chk1 can lead to increased phosphorylation of eIF2α, ultimately resulting in apoptosis and autophagy.
References
Technical Support Center: PD 407824 Cell Permeability and Uptake Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD 407824 in cell permeability and uptake assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties relevant to cell-based assays?
This compound is a potent and selective inhibitor of checkpoint kinases Chk1 and Wee1 with IC50 values of 47 nM and 97 nM, respectively.[1] For cell-based assays, it's important to note its solubility characteristics. This compound is soluble in DMSO up to 100 mM and in ethanol up to 25 mM. Its molecular weight is 328.32 g/mol .
Q2: Which in vitro models are suitable for assessing the permeability of this compound?
Two common in vitro models for assessing the permeability of small molecules like this compound are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay. PAMPA is a cell-free model that predicts passive diffusion, while the Caco-2 assay utilizes a human colon adenocarcinoma cell line that forms a monolayer resembling the intestinal epithelium, allowing for the study of both passive and active transport mechanisms.[2][3]
Q3: How can the cellular uptake of this compound be measured?
Cellular uptake of this compound can be quantified by incubating cells with the compound, followed by washing to remove extracellular compound, cell lysis, and subsequent analysis of the lysate. A common method involves using HPLC-MS to determine the intracellular concentration of the unlabeled compound.[4][5] If a fluorescently labeled version of this compound is available, fluorescence microscopy or flow cytometry can be used for qualitative and quantitative analysis of uptake.
Q4: What are the primary signaling pathways affected by this compound that might influence uptake or efflux?
This compound is a known inhibitor of the ATR-Chk1 signaling pathway, which is involved in the DNA damage response.[6] While this is its primary mechanism of action, kinase inhibitors can sometimes affect other signaling pathways that may indirectly influence drug transporters. For example, pathways like NF-κB and MAPK have been shown to be modulated by TNF-α, which can influence cellular behavior, although a direct link to this compound's transport is not established.[7]
Troubleshooting Guides
Issue 1: High Background Signal in Cellular Uptake Assays
Symptoms:
-
High fluorescence or signal in negative control wells (cells not treated with this compound).
-
Low signal-to-noise ratio.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Insufficient washing | Increase the number and volume of wash steps to thoroughly remove extracellular compound.[8] |
| Inadequate blocking | If using an antibody-based detection method, ensure the blocking buffer is appropriate and the incubation time is sufficient to prevent non-specific binding.[8] |
| Autofluorescence of cells or compound | Measure the fluorescence of untreated cells and of this compound in solution to determine their contribution to the background signal. Subtract this from the experimental values. |
| Contaminated reagents | Use fresh, sterile buffers and media to avoid contamination that can lead to high background.[9] |
Issue 2: Low or No Signal in Permeability and Uptake Assays
Symptoms:
-
Low apparent permeability (Papp) value in PAMPA or Caco-2 assays.
-
Low intracellular concentration of this compound detected.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Poor compound solubility | Ensure this compound is fully dissolved in the assay buffer. The final DMSO concentration should be kept low (typically <1%) to avoid cell toxicity. |
| Compound instability | Assess the stability of this compound in the assay buffer at 37°C over the time course of the experiment. |
| Insufficient incubation time | Optimize the incubation time to allow for detectable transport or uptake.[10] |
| Ineffective cell permeabilization (for intracellular targets) | If measuring an intracellular target's engagement, ensure the permeabilization agent (e.g., digitonin) and its concentration are appropriate for the cell type.[11] |
| Active efflux of the compound | In Caco-2 assays, a high efflux ratio (B-A/A-B Papp) suggests the compound is a substrate for efflux transporters like P-glycoprotein. Co-incubate with known efflux inhibitors (e.g., verapamil) to confirm.[12] |
Issue 3: High Variability Between Replicate Wells
Symptoms:
-
Large standard deviations between replicate wells in the same experimental group.
-
Inconsistent results across different experiments.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inconsistent cell seeding | Ensure a homogenous cell suspension and use calibrated pipettes for accurate cell seeding. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
| Edge effects in microplates | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity. |
| Pipetting errors | Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent reagent addition. |
| Temperature fluctuations | Ensure plates are incubated at a stable and uniform temperature. Avoid opening the incubator door frequently.[10] |
Experimental Protocols & Data Presentation
Parallel Artificial Membrane Permeability Assay (PAMPA)
Methodology:
-
Prepare a lipid solution (e.g., 2% lecithin in dodecane) and coat the filter of a 96-well donor plate.
-
Add the this compound solution (e.g., 10 µM in a buffer with low DMSO concentration) to the donor wells.
-
Add buffer to the acceptor wells of a 96-well acceptor plate.
-
Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 5 hours) at room temperature.[13]
-
After incubation, determine the concentration of this compound in both donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp).
Hypothetical PAMPA Data for this compound:
| Compound | Papp (x 10⁻⁶ cm/s) | Recovery (%) | Permeability Classification |
| Propranolol (High Permeability Control) | 15.2 ± 1.1 | 95 | High |
| Atenolol (Low Permeability Control) | 0.5 ± 0.1 | 98 | Low |
| This compound | 8.7 ± 0.9 | 92 | Moderate-High |
Caco-2 Permeability Assay
Methodology:
-
Seed Caco-2 cells on Transwell inserts and culture for ~21 days to form a confluent monolayer.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).[12]
-
For apical to basolateral (A-B) permeability, add this compound solution to the apical side and fresh media to the basolateral side.
-
For basolateral to apical (B-A) permeability, add the compound to the basolateral side and fresh media to the apical side.
-
Incubate for a set time (e.g., 2 hours) at 37°C with gentle shaking.
-
Sample both compartments and analyze the concentration of this compound by LC-MS/MS.
-
Calculate Papp values for both directions and the efflux ratio (ER = Papp(B-A) / Papp(A-B)).
Hypothetical Caco-2 Permeability Data for this compound:
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio |
| Propranolol | 20.5 ± 2.1 | 18.9 ± 1.9 | 0.9 |
| Digoxin (P-gp Substrate) | 1.2 ± 0.3 | 15.6 ± 1.8 | 13.0 |
| This compound | 5.4 ± 0.7 | 12.1 ± 1.5 | 2.2 |
An efflux ratio greater than 2 suggests that this compound may be a substrate for efflux transporters.[12]
Cellular Uptake Assay
Methodology:
-
Seed cells in a multi-well plate and allow them to adhere and grow to near confluence.
-
Replace the culture medium with a buffer containing this compound at the desired concentration.
-
Incubate for various time points (e.g., 15, 30, 60 minutes) at 37°C.
-
To determine the involvement of specific uptake mechanisms, cells can be pre-incubated with endocytosis inhibitors.[14]
-
Stop the uptake by aspirating the compound solution and washing the cells multiple times with ice-cold PBS.
-
Lyse the cells and determine the intracellular concentration of this compound using LC-MS/MS.
-
Determine the total protein concentration in the lysate for normalization.
Hypothetical Cellular Uptake Data for this compound:
| Time (minutes) | Intracellular this compound (pmol/mg protein) |
| 0 | 0 |
| 15 | 25.3 ± 3.1 |
| 30 | 48.9 ± 5.2 |
| 60 | 65.1 ± 6.8 |
Visualizations
Caption: General experimental workflows for PAMPA and Caco-2 permeability assays.
Caption: A typical workflow for a cellular uptake assay of a small molecule inhibitor.
Caption: Simplified signaling pathway showing the inhibitory action of this compound on Chk1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 3. enamine.net [enamine.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wee1 is required to sustain ATR/Chk1 signaling upon replicative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Network-level effects of kinase inhibitors modulate TNF-α-induced apoptosis in the intestinal epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. arp1.com [arp1.com]
- 10. revvity.com [revvity.com]
- 11. CUT&RUN Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. PAMPA | Evotec [evotec.com]
- 14. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding PD 407824 precipitation in experimental buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PD 407824, a potent inhibitor of Checkpoint Kinase 1 (Chk1) and Wee1. Here you will find troubleshooting advice and frequently asked questions to help you avoid common issues such as precipitation in your experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent and selective small molecule inhibitor of the serine/threonine kinases Chk1 and Wee1, with IC50 values of 47 nM and 97 nM, respectively. These kinases are key regulators of cell cycle checkpoints, particularly the G2/M checkpoint, which prevents cells from entering mitosis in the presence of DNA damage. By inhibiting Chk1 and Wee1, this compound can abrogate this checkpoint, leading to increased sensitivity of cancer cells to DNA-damaging agents.
Q2: What are the common applications of this compound in research?
This compound is primarily used in cancer research to sensitize tumor cells to chemotherapy and radiation. It is also utilized in stem cell biology, where it has been shown to sensitize human embryonic stem cells (hESCs) to Bone Morphogenetic Protein 4 (BMP4), promoting differentiation.
Q3: Why does this compound precipitate in my experimental buffer?
This compound has low aqueous solubility. When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous buffer (e.g., cell culture media, PBS), the compound can "crash out" of solution, forming a precipitate. This is a common challenge with hydrophobic small molecules.
Q4: How can I avoid precipitation when preparing my working solution?
To avoid precipitation, it is crucial to follow a careful dilution protocol. This typically involves preparing a high-concentration stock solution in a suitable organic solvent and then performing serial dilutions into your final aqueous buffer. For cell-based assays, it is often recommended to add the final diluted inhibitor to the cell culture medium in a drop-wise manner while gently swirling the plate. For in vivo studies, co-solvents such as PEG300 and Tween-80 are often used to improve solubility.[1][2][3]
Q5: What is the recommended solvent for making a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It is soluble up to 100 mM in DMSO. For researchers who wish to avoid DMSO, ethanol can be used, with a solubility of up to 25 mM.
Q6: How should I store my this compound stock solution?
Stock solutions of this compound in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experimental buffers.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Reduce the final concentration of this compound in your experiment.- Increase the percentage of DMSO in the final working solution (be mindful of solvent toxicity to your cells, typically keeping it below 0.5%).- Perform a serial dilution of the DMSO stock in the aqueous buffer rather than a single large dilution.- Add the diluted compound to the experimental buffer drop-wise while gently vortexing or swirling. |
| The solution is initially clear but becomes cloudy or forms a precipitate over time. | The compound is slowly coming out of solution due to instability in the aqueous environment. This can be influenced by temperature, pH, or interactions with other buffer components. | - Prepare fresh working solutions immediately before each experiment.- If possible, conduct your experiment at a lower temperature to potentially increase stability.- Evaluate the pH of your buffer. While specific data for this compound is limited, the stability of similar compounds can be pH-dependent. Consider testing a range of physiologically relevant pH values.- For in vivo or complex in vitro systems, consider using a formulation with co-solvents like PEG300 and Tween-80 to enhance and maintain solubility.[1][2][3] |
| I observe crystalline structures or amorphous particles in my cell culture wells after adding this compound. | This is likely due to the precipitation of the compound in the complex environment of the cell culture medium, which contains salts, proteins, and other components. | - Pre-warm the cell culture medium to 37°C before adding the compound.- Add the final dilution of this compound to the medium in a drop-wise fashion and gently swirl the plate to ensure rapid and even distribution.- If precipitation persists, consider preparing the final dilution in a small volume of serum-free medium first, and then adding this to the complete medium. |
| My experimental results are inconsistent or not reproducible. | This could be due to variable amounts of soluble, active compound in your experiments as a result of precipitation. | - Visually inspect your solutions for any signs of precipitation before each use.- If you suspect precipitation, you can try to re-solubilize the compound by gentle warming (e.g., to 37°C) and sonication. However, it is best to prepare fresh solutions.- Adhere strictly to a standardized and optimized protocol for preparing your working solutions to ensure consistency between experiments. |
Quantitative Data
The following table summarizes the known solubility of this compound in various solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 32.83 | 100 | |
| Ethanol | 8.2 | 25 | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 | ≥ 6.34 | [1][2][3] |
Note: The solubility in the co-solvent formulation is noted as "greater than or equal to" as the saturation point was not determined in the provided source.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (MW: 328.32 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For 1 mL of 10 mM stock, you will need 3.283 mg of this compound.
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. If necessary, you can gently warm the tube to 37°C or sonicate for short intervals to aid dissolution.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture Experiments
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium (with serum, if applicable)
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM):
-
Prepare an intermediate dilution of the this compound stock solution. For example, dilute the 10 mM stock 1:100 in serum-free medium to get a 100 µM solution. To do this, add 5 µL of the 10 mM stock to 495 µL of serum-free medium and mix well.
-
Add the required volume of the intermediate dilution to your final volume of complete cell culture medium. For a final concentration of 10 µM, you would add 1 mL of the 100 µM intermediate dilution to 9 mL of complete medium.
-
It is recommended to add the intermediate dilution to the final volume of medium drop-wise while gently swirling to ensure rapid and uniform mixing and to minimize the risk of precipitation.
-
Use the final working solution immediately.
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits Chk1 and Wee1, key regulators of the G2/M cell cycle checkpoint.
Caption: this compound sensitizes cells to BMP4 signaling by inhibiting Chk1.
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
Interpreting inconsistent data from PD 407824 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent data in experiments involving the dual Chk1 and Wee1 inhibitor, PD 407824.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective dual inhibitor of the checkpoint kinases Chk1 (Checkpoint kinase 1) and Wee1.[1] These kinases are crucial regulators of the cell cycle, particularly at the G2/M checkpoint, which prevents cells with DNA damage from entering mitosis.[2][3] By inhibiting both Chk1 and Wee1, this compound abrogates this checkpoint, forcing cancer cells with damaged DNA to undergo premature and catastrophic cell division (mitotic catastrophe), leading to cell death.
Q2: Why am I seeing significant variability in the cytotoxic effect of this compound across different cancer cell lines?
A2: Cancer cell lines exhibit a wide range of sensitivities to both single-agent and combination treatments with Chk1 and Wee1 inhibitors.[4][5] This variability can be attributed to several factors, including:
-
p53 status: Cells with mutated or deficient p53 are often more reliant on the G2/M checkpoint for survival after DNA damage and are therefore more sensitive to Chk1/Wee1 inhibition.[2]
-
Basal levels of replication stress: Cell lines with higher intrinsic levels of replication stress may be more susceptible to the effects of checkpoint inhibition.
-
Expression levels of Chk1, Wee1, and their downstream targets: Variations in the protein expression of the drug targets and related pathway components can influence the cellular response.
-
Compensatory signaling pathways: The activation of alternative survival pathways can confer resistance in some cell lines.
Q3: I am observing inconsistent results when combining this compound with cisplatin. What could be the cause?
A3: Inconsistent synergy between this compound and cisplatin can arise from several experimental variables:
-
Dosing and scheduling: The concentration of each drug and the timing of their administration (co-treatment vs. sequential) can significantly impact the outcome. It is crucial to determine the optimal concentrations and schedule for each specific cell line.
-
Cell density: The density of the cell culture at the time of treatment can influence drug efficacy.
-
Serum concentration in media: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration.[6] It is advisable to test a range of serum concentrations or use serum-free media if the experimental design allows.
-
Cell line-specific responses: As mentioned in Q2, different cell lines can have inherently different sensitivities to this drug combination.
Q4: How should I prepare and store this compound to ensure its stability and activity?
A4: Proper handling of this compound is critical for reproducible results.
-
Solubility: this compound is soluble in DMSO.[1]
-
Storage: Stock solutions should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.[1]
Troubleshooting Guides
Issue 1: Weaker than expected synergistic effect with DNA-damaging agents.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Drug Concentrations | Perform a dose-matrix titration to identify the optimal concentrations of both this compound and the DNA-damaging agent that result in synergistic cytotoxicity. |
| Inappropriate Treatment Schedule | Test different treatment schedules, such as pre-treating with the DNA-damaging agent followed by this compound, or vice versa, in addition to co-treatment. |
| Serum Protein Binding | Reduce the serum concentration in your cell culture medium or test the inhibitor's efficacy in serum-free conditions to assess the impact of serum proteins.[6] |
| Cell Line Resistance | Consider using a different cell line with a known sensitivity to Chk1/Wee1 inhibitors. Verify the p53 status of your cell line, as p53-deficient cells are often more sensitive.[2] |
Issue 2: High variability in cell viability assay results.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a uniform cell number is seeded in each well. Use a multichannel pipette for seeding and visually inspect plates before treatment. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of 96-well plates, as they are more prone to evaporation, which can affect cell growth and drug concentration. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect the media for any signs of compound precipitation after adding this compound. If precipitation occurs, reconsider the solvent and final concentration. |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stock. |
Issue 3: Inconsistent results in Western blot analysis of downstream targets (e.g., p-CDK1).
| Potential Cause | Troubleshooting Steps |
| Poor Antibody Quality | Validate your primary antibody for specificity and optimal dilution. Include positive and negative controls in your experiment. |
| Suboptimal Protein Extraction | Use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status and integrity of your target proteins. |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage based on the molecular weight of your target protein.[7] |
| Inconsistent Loading | Quantify your protein samples accurately and ensure equal loading in each lane. Use a loading control (e.g., GAPDH, β-actin) to normalize your results. |
Data Summary
This compound Inhibitory Activity
| Target | IC₅₀ (nM) |
| Chk1 | 47 |
| Wee1 | 97 |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data from MedchemExpress.[1]
Experimental Protocols
General Protocol for Cell Viability Assay (MTS/MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound and the combination drug (e.g., cisplatin) in culture medium. Remove the old medium from the cells and add the drug-containing medium. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48-72 hours) in a humidified incubator at 37°C and 5% CO₂.
-
Assay: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine IC₅₀ values.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. CHK1 and WEE1 inhibition combine synergistically to enhance therapeutic efficacy in acute myeloid leukemia ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combined inhibition of Wee1 and Chk1 gives synergistic DNA damage in S-phase due to distinct regulation of CDK activity and CDC45 loading - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bosterbio.com [bosterbio.com]
PD 407824 Technical Support Center: Troubleshooting & FAQs
This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation and storage of PD 407824. Below you will find troubleshooting guides and frequently asked questions to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
A1: Upon receipt, solid this compound should be stored at -20°C for long-term stability, where it can be viable for at least four years.[1] Some suppliers recommend storage at +4°C for the solid form. For specific batch recommendations, always refer to the Certificate of Analysis provided by the supplier.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in DMSO and ethanol. Solubility in DMSO has been reported at concentrations up to 18 mg/mL and 100 mM.[1] In ethanol, it is soluble up to 25 mM.
Q3: How should I store stock solutions of this compound?
A3: Stock solutions of this compound should be aliquoted to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[2] Store these aliquots at -80°C for up to two years or at -20°C for up to one year.[2]
Q4: I am observing precipitation in my stock solution. What should I do?
A4: If you observe precipitation or phase separation during the preparation of your solution, gentle heating and/or sonication can be used to aid dissolution.[2] Ensure you are using an appropriate solvent and have not exceeded the solubility limit.
Q5: For how long is a working solution of this compound stable?
A5: For in vivo experiments, it is highly recommended to prepare the working solution freshly on the same day of use to ensure its potency and reliability.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or no activity of the compound | Improper storage of the solid compound or stock solution. | Verify that the compound and stock solutions have been stored at the recommended temperatures (-20°C or -80°C). |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot stock solutions after preparation to minimize freeze-thaw cycles. | |
| Degradation of the working solution. | Prepare working solutions fresh on the day of the experiment. | |
| Precipitation in solution | Exceeded solubility in the chosen solvent. | Check the solubility data for the solvent being used. Gentle heating or sonication may help redissolve the compound.[2] |
| Improper storage of the solution. | Ensure stock solutions are stored at the correct temperature to maintain solubility. | |
| Inconsistent experimental results | Inconsistent concentration of the active compound due to improper storage or handling. | Follow strict protocols for storage and solution preparation. Aliquot and store stock solutions properly. Prepare working solutions fresh. |
Storage and Stability Data
| Form | Storage Temperature | Duration | Source |
| Solid | -20°C | ≥ 4 years | [1] |
| Solid | +4°C | Not specified | |
| Stock Solution in DMSO | -80°C | 2 years | [2] |
| Stock Solution in DMSO | -20°C | 1 year | [2] |
Solubility Data
| Solvent | Concentration | Source |
| DMSO | 18 mg/mL | [1] |
| DMSO | 100 mM | |
| Ethanol | 25 mM |
Experimental Protocols
Protocol for Preparation of Stock Solution (10 mM in DMSO)
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM solution, add 1 mL of DMSO to 3.2832 mg of this compound (M.Wt: 328.32).
-
Vortex or sonicate the solution until the compound is completely dissolved. Gentle heating can be applied if necessary.[2]
-
Aliquot the stock solution into smaller, single-use volumes in appropriate vials.
-
Store the aliquots at -20°C or -80°C as per the recommended storage guidelines.[2]
Visualizations
Caption: Experimental workflow for handling this compound.
Caption: this compound inhibits Chk1 and Wee1 signaling.
Caption: Troubleshooting decision tree for this compound.
References
Technical Support Center: Managing PD 407824-Induced Cellular Stress Responses
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing PD 407824 in their experiments. The information is presented in a question-and-answer format to directly address specific issues and challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective dual inhibitor of Checkpoint Kinase 1 (Chk1) and Wee1, with IC50 values of 47 nM and 97 nM, respectively. Its primary mechanism of action involves the disruption of the DNA damage response (DDR) pathway. By inhibiting Chk1 and Wee1, key regulators of cell cycle checkpoints, this compound can lead to the accumulation of DNA damage and induce cellular stress, ultimately triggering apoptosis or mitotic catastrophe in cancer cells.[1]
Q2: What are the key signaling pathways affected by this compound?
This compound primarily impacts the ATR-Chk1-Wee1 signaling axis, which is crucial for the S and G2/M cell cycle checkpoints.[2][3] Inhibition of Chk1 and Wee1 leads to the inappropriate activation of cyclin-dependent kinases (CDKs), forcing cells with damaged DNA to enter mitosis prematurely.[4] Additionally, this compound treatment can induce endoplasmic reticulum (ER) stress, leading to the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α).[5][6] This phosphorylation is a central event in the integrated stress response (ISR), which globally attenuates protein synthesis while selectively translating stress-responsive proteins.[6]
Q3: What are the common applications of this compound in research?
This compound is primarily used in cancer research to:
-
Induce synthetic lethality: In cancer cells with deficient p53, which lack a functional G1 checkpoint, inhibition of the S and G2/M checkpoints by this compound can be synthetically lethal.[1]
-
Sensitize cancer cells to chemotherapy: this compound has been shown to sensitize cancer cells to DNA-damaging agents like cisplatin and gemcitabine.
-
Study the DNA damage response: As a selective inhibitor, it is a valuable tool for dissecting the roles of Chk1 and Wee1 in cell cycle control and DNA repair.
-
Induce cellular differentiation: this compound can sensitize human embryonic stem cells (hESCs) to bone morphogenetic protein 4 (BMP4), promoting their differentiation.
Q4: How should I prepare and store this compound?
This compound is typically supplied as a solid. For cell culture experiments, it is recommended to prepare a concentrated stock solution in dimethyl sulfoxide (DMSO). Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes. When preparing working solutions, dilute the DMSO stock in a complete cell culture medium to the desired final concentration.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpectedly high cell death at low concentrations | Off-target effects: While selective, this compound can inhibit other kinases at higher concentrations, such as PKC and CDK4, which could contribute to toxicity. | - Perform a dose-response curve to determine the optimal concentration for your cell line. - Use the lowest effective concentration that elicits the desired on-target effect (e.g., inhibition of Chk1 phosphorylation). - Compare the phenotype with that of other structurally different Chk1/Wee1 inhibitors to distinguish on-target from off-target toxicity.[7] |
| Cell line hypersensitivity: Some cancer cell lines exhibit heightened sensitivity to Chk1 inhibitors due to underlying genetic factors (e.g., p53 deficiency).[1] | - Review the genetic background of your cell line. - Start with a lower concentration range when testing a new cell line. | |
| Inconsistent or variable results between experiments | Compound instability: Improper storage or handling of this compound can lead to its degradation. | - Ensure the stock solution is stored correctly at -20°C or -80°C and protected from light. - Prepare fresh working dilutions for each experiment. |
| Cell culture variability: Differences in cell passage number, confluency, or growth conditions can affect the cellular response. | - Use cells within a consistent and low passage number range. - Seed cells at a consistent density to ensure similar confluency at the time of treatment. - Maintain consistent incubation conditions (temperature, CO2, humidity). | |
| Lack of expected phenotype (e.g., no increase in apoptosis) | Insufficient on-target inhibition: The concentration of this compound may be too low to effectively inhibit Chk1 and Wee1 in your specific cell line. | - Confirm target engagement by performing a Western blot for phosphorylated Chk1 (p-Chk1). A decrease in p-Chk1 (Ser296) indicates target inhibition.[8] - Increase the concentration of this compound in a stepwise manner. |
| Activation of compensatory survival pathways: Cells may activate alternative signaling pathways to counteract the effects of Chk1/Wee1 inhibition. | - Investigate the activation of other survival pathways (e.g., Akt, ERK) by Western blotting. - Consider combination therapies to co-target these compensatory pathways.[7] | |
| Difficulty dissolving this compound | Poor solubility in aqueous media: this compound has low solubility in water. | - Prepare a high-concentration stock solution in DMSO. - When diluting in culture media, ensure thorough mixing. For in vivo applications, specific formulations with PEG300 and Tween-80 may be necessary. |
Quantitative Data
Table 1: IC50 Values of this compound against Target Kinases
| Kinase | IC50 (nM) |
| Chk1 | 47 |
| Wee1 | 97 |
| PKC | 3,400 |
| CDK4 | 3,750 |
| Data sourced from MedchemExpress and R&D Systems. |
Table 2: Representative IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| AsPC-1 | Pancreatic | ~0.01 | [9] |
| Various | Panel of cell lines | ~15% sensitive | [10][11] |
| Note: IC50 values can vary significantly between cell lines and experimental conditions. It is crucial to determine the IC50 for your specific cell line of interest. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in a complete cell culture medium. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Remove the old medium and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of Phosphorylated Chk1 (p-Chk1) and eIF2α (p-eIF2α)
This protocol is for confirming the on-target effect of this compound and assessing the induction of cellular stress.
Materials:
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Chk1 (Ser296), anti-total Chk1, anti-p-eIF2α (Ser51), anti-total eIF2α, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of this compound for the desired time. Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein amounts and prepare samples with Laemmli sample buffer. Boil for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL reagent and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Wound Healing (Scratch) Assay
This protocol is for assessing the effect of this compound on cell migration.
Materials:
-
This compound
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a specialized scratch tool
-
Complete cell culture medium
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Using a sterile 200 µL pipette tip, create a straight scratch down the center of the well.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with a fresh medium containing the desired concentration of this compound or a vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate and capture images of the same field of view at regular intervals (e.g., every 6, 12, or 24 hours) until the scratch in the control well is nearly closed.
-
Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time to compare the migration rates between treated and control cells.
Signaling Pathways and Workflows
Caption: this compound-induced signaling pathways.
Caption: Western blot experimental workflow.
Caption: MTT assay experimental workflow.
References
- 1. Cell death pathways in Parkinson’s disease: proximal triggers, distal effectors, and final steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Flow Cytometry Troubleshooting Guide: Novus Biologicals [novusbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. M7824, a novel bifunctional anti-PD-L1/TGFβ Trap fusion protein, promotes anti-tumor efficacy as monotherapy and in combination with vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. Sources of inter-individual variability leading to significant changes in anti-PD-1 and anti-PD-L1 efficacy identified in mouse tumor models using a QSP framework - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical and Biological Variables Influencing Outcome in Patients with Advanced Non-Small Cell Lung Cancer (NSCLC) Treated with Anti-PD-1/PD-L1 Antibodies: A Prospective Multicentre Study - PMC [pmc.ncbi.nlm.nih.gov]
How to control for PD 407824 experimental artifacts
Welcome to the technical support center for PD 407824. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments while controlling for potential artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the checkpoint kinases Chk1 (Checkpoint kinase 1) and Wee1.[1][2][3][4] These kinases are critical regulators of the cell cycle, particularly at the G2/M checkpoint, ensuring that cells do not enter mitosis with damaged DNA. By inhibiting Chk1 and Wee1, this compound can abrogate this checkpoint, leading to premature mitotic entry and potentially cell death, especially in cancer cells with existing DNA damage.
Q2: What are the recommended storage and solubility guidelines for this compound?
A2: For long-term storage, it is recommended to store this compound as a solid at +4°C.[1][3] Stock solutions can be prepared in DMSO (up to 100 mM) or ethanol (up to 25 mM).[1][4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution and store it at -20°C for up to one year or -80°C for up to two years.[2]
Q3: What are the known off-target effects of this compound?
A3: While this compound is highly selective for Chk1 and Wee1, it can inhibit other kinases at higher concentrations. Notably, it displays activity against PKC and CDK4 with IC50 values in the low micromolar range.[1][2][3][4] Additionally, a significant off-target effect is its ability to sensitize cells to Bone Morphogenetic Protein 4 (BMP4), which can influence cellular differentiation pathways.[5][6]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound and provides potential causes and solutions.
Issue 1: I'm observing a higher level of cell death than expected, even at low concentrations.
-
Potential Cause 1: Enhanced sensitivity in p53-deficient cell lines.
-
Explanation: Cells lacking a functional G1 checkpoint due to p53 deficiency are highly dependent on the G2/M checkpoint for DNA repair. Inhibition of Chk1 and Wee1 by this compound in these cells can lead to mitotic catastrophe and increased cell death.
-
Solution: Verify the p53 status of your cell line. If it is p53-deficient, consider performing a dose-response curve to determine the optimal concentration for your specific cell line.
-
-
Potential Cause 2: Synergistic effects with other treatments.
-
Explanation: this compound can sensitize cells to DNA-damaging agents like cisplatin.[6] If you are co-administering this compound with other compounds, you may be observing a synergistic cytotoxic effect.
-
Solution: Perform single-agent controls for all compounds to understand their individual effects. When using combinations, a full dose-response matrix may be necessary to identify synergistic, additive, or antagonistic interactions.
-
Issue 2: My Western blot results for downstream targets of Chk1/Wee1 are inconsistent.
-
Potential Cause 1: Inappropriate timing of cell lysis.
-
Explanation: The phosphorylation status of Chk1/Wee1 substrates, such as CDC25C, can change rapidly. The timing of cell lysis after this compound treatment is critical to observe the desired effect.
-
Solution: Perform a time-course experiment to determine the optimal treatment duration for observing changes in the phosphorylation of your target protein.
-
-
Potential Cause 2: Compound instability in culture media.
-
Explanation: While generally stable, prolonged incubation in cell culture media at 37°C can lead to the degradation of small molecule inhibitors.
-
Solution: For long-term experiments, consider replenishing the media with fresh this compound every 24-48 hours.
-
Issue 3: I am observing unexpected changes in cell morphology or differentiation markers.
-
Potential Cause: Off-target sensitization to BMP signaling.
-
Explanation: this compound has been shown to sensitize cells to BMP4, which can induce differentiation in certain cell types, such as human embryonic stem cells and myoblasts.[5][6] This is mediated through a mechanism involving the downregulation of p21 and subsequent effects on SMAD proteins.[2]
-
Solution: Be aware of the BMP signaling status in your experimental system. If your cell type is sensitive to BMPs, consider the use of a BMP signaling inhibitor as a control to confirm that the observed effects are independent of this pathway. Alternatively, use a different Chk1/Wee1 inhibitor with a distinct off-target profile.
-
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound against various kinases.
| Kinase | IC50 |
| Chk1 | 47 nM[1][2][3][4] |
| Wee1 | 97 nM[1][2][3][4] |
| PKC | 3.4 µM[1][3][4] |
| CDK4 | 3.75 µM[1][3][4] |
| Other CDKs | > 5 µM[1][3][4] |
| c-Src | > 50 µM[1][3][4] |
| PDGFR | > 50 µM[1][3][4] |
| FGFR | > 50 µM[1][3][4] |
Experimental Protocols
Protocol 1: Western Blotting for Phospho-Chk1 (Ser345)
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with this compound at various concentrations for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against Phospho-Chk1 (Ser345) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Chk1 or a housekeeping protein like GAPDH.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the duration of the assay.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay Reagent Addition: Add the viability assay reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Signal Measurement: Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value for cell viability.
Visualizations
Caption: this compound inhibits Chk1 and Wee1, key G2/M checkpoint regulators.
Caption: Workflow for distinguishing on-target vs. off-target effects.
Caption: Troubleshooting logic for inconsistent Western blot data.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bio-techne.com [bio-techne.com]
- 4. This compound | Checkpoint Kinases | Tocris Bioscience [tocris.com]
- 5. Discovery of a Small Molecule BMP Sensitizer for Human Embryonic Stem Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Minimizing batch-to-batch variability of PD 407824
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize batch-to-batch variability when working with PD 407824. Our goal is to ensure consistent and reliable experimental outcomes.
Understanding this compound
This compound is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1) and Wee1 kinase.[1][2][3] It is widely used in cancer research to sensitize tumor cells to DNA-damaging agents and in developmental biology to direct stem cell differentiation by sensitizing cells to Bone Morphogenetic Protein 4 (BMP4).[1][2][3]
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₁₂N₂O₃ |
| Molecular Weight | 328.32 g/mol |
| CAS Number | 622864-54-4 |
| Purity | ≥98% (as determined by HPLC) |
| Solubility | Soluble to 100 mM in DMSO and to 25 mM in ethanol.[3] |
| Storage (Solid) | Store at +4°C.[3] |
| Storage (Stock Solution) | Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Troubleshooting Guide: Minimizing Batch-to-Batch Variability
Inconsistent experimental results between different batches of this compound can be a significant source of frustration. This guide addresses common issues and provides systematic approaches to identify and resolve them.
Q1: I'm observing a significant difference in the potency (IC50) of a new batch of this compound compared to a previous one. What are the potential causes and how can I troubleshoot this?
Potential Causes:
-
Purity and Impurities: The most common cause of batch-to-batch variability is a difference in the purity profile. Even small amounts of impurities can interfere with the biological activity of the compound.
-
Compound Degradation: Improper storage or handling can lead to the degradation of this compound, reducing its effective concentration.
-
Inaccurate Weighing or Dilution: Errors in preparing stock solutions can lead to significant differences in the final concentration used in experiments.
-
Solvent Quality: The quality and age of the solvent (e.g., DMSO) can impact the stability and solubility of the compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent potency.
Detailed Steps:
-
Verify Purity and Identity:
-
Always request the Certificate of Analysis (CoA) for each new batch. Compare the purity data (e.g., HPLC analysis) with the previous batch.
-
If you have access to analytical equipment, consider running your own HPLC or LC-MS to confirm the identity and purity of the compound.
-
-
Check Solubility and Stock Solution:
-
Visually inspect your stock solution for any signs of precipitation. If precipitation is observed, gently warm the solution (e.g., in a 37°C water bath) and vortex to redissolve.
-
Prepare a fresh stock solution from the new batch using a fresh vial of high-quality, anhydrous DMSO.
-
Avoid repeated freeze-thaw cycles by preparing small aliquots of the stock solution.
-
-
Perform a Side-by-Side Comparison:
-
Design a dose-response experiment to directly compare the old and new batches in the same assay, on the same day, using the same cell line and reagents.
-
This will help determine if the observed difference in potency is due to the compound itself or other experimental variables.
-
-
Contact Supplier's Technical Support:
-
If you continue to observe a significant discrepancy between batches after performing the above steps, contact the supplier's technical support. Provide them with the batch numbers and a detailed description of your experimental setup and results.
-
Q2: My cells are showing unexpected toxicity or off-target effects with a new batch of this compound. What should I do?
Potential Causes:
-
Presence of Toxic Impurities: Residual solvents, starting materials, or byproducts from the synthesis process can be toxic to cells.
-
Compound Degradation Products: Degradation of this compound could potentially generate products with different biological activities.
-
Incorrect Concentration: An error in the preparation of the stock solution could lead to a higher than intended final concentration.
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Check the CoA for any information on residual solvents or other potential impurities.
-
Perform a Cell Viability Assay: Conduct a simple cell viability assay (e.g., MTT, MTS, or using a live/dead stain) to compare the toxicity of the new batch with a previously validated batch.
-
Validate Target Engagement: Use a downstream assay to confirm that the new batch is inhibiting its intended targets, Chk1 and Wee1. For example, you can perform a Western blot to look at the phosphorylation status of CDK1 (a downstream target of Wee1). An active batch of this compound should lead to a decrease in the phosphorylation of CDK1 at Tyr15.
-
Consider Compound Purification: If you suspect the presence of impurities and have the necessary expertise and equipment, you may consider re-purifying a small amount of the compound using techniques like preparative HPLC.
Frequently Asked Questions (FAQs)
Compound Handling and Storage
-
How should I prepare and store stock solutions of this compound?
-
We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO.
-
Dispense the stock solution into small, single-use aliquots and store them in tightly sealed vials at -20°C or -80°C.
-
When you need to use the compound, thaw an aliquot at room temperature and dilute it to the desired working concentration in your cell culture medium or assay buffer immediately before use. Do not refreeze and reuse thawed aliquots.
-
-
How stable is this compound in solution?
-
Stock solutions in DMSO are generally stable for several months when stored properly at -20°C or -80°C.
-
The stability of this compound in aqueous solutions (e.g., cell culture medium) is much lower. It is recommended to prepare working solutions fresh for each experiment and use them within a few hours.
-
Experimental Design and Interpretation
-
What is the recommended concentration range for using this compound?
-
The optimal concentration of this compound will depend on the specific cell type and experimental endpoint.
-
For Chk1/Wee1 inhibition in cancer cell lines, a typical starting range is 100 nM to 1 µM.
-
For BMP4 sensitization in stem cell differentiation, a lower concentration range of 100 nM to 500 nM is often used.
-
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
-
-
How can I confirm that this compound is active in my experiments?
-
For Chk1/Wee1 Inhibition: The most direct way to confirm activity is to assess the phosphorylation status of downstream targets. A decrease in the phosphorylation of CDK1 at Tyr15 is a reliable indicator of Wee1 inhibition.
-
For BMP4 Sensitization: You can assess the expression of early mesodermal markers, such as Brachyury (T), or later differentiation markers, such as alkaline phosphatase for osteogenic differentiation. An increase in the expression of these markers in the presence of a low concentration of BMP4 and this compound would indicate activity.
-
Experimental Protocols
Protocol 1: Western Blot for Phospho-CDK1 (Tyr15)
This protocol is designed to assess the activity of this compound by measuring the phosphorylation of a key downstream target of Wee1 kinase.
Workflow:
Caption: Western blot workflow for p-CDK1.
Methodology:
-
Cell Culture and Treatment: Plate your cells of interest at an appropriate density and allow them to adhere overnight. Treat the cells with a vehicle control (e.g., DMSO) and a range of this compound concentrations for the desired time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-CDK1 (Tyr15) and total CDK1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an ECL detection reagent and an imaging system. Quantify the band intensities and normalize the phospho-CDK1 signal to the total CDK1 signal.
Protocol 2: Alkaline Phosphatase (ALP) Assay for Osteogenic Differentiation
This protocol is used to assess the ability of this compound to sensitize stem cells to BMP4-induced osteogenic differentiation.
Workflow:
Caption: Alkaline phosphatase assay workflow.
Methodology:
-
Stem Cell Culture and Differentiation Induction: Culture your stem cells in the appropriate maintenance medium. To induce differentiation, switch to a differentiation medium containing a low concentration of BMP4 (e.g., 10 ng/mL) with and without this compound (e.g., 250 nM). Include appropriate controls (no BMP4, no this compound). Culture for 7-14 days, changing the medium every 2-3 days.
-
Cell Lysis: Wash the cells with PBS and lyse them in a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
ALP Activity Measurement: Use a commercially available alkaline phosphatase assay kit that utilizes a colorimetric or fluorometric substrate (e.g., p-nitrophenyl phosphate (pNPP) or 4-methylumbelliferyl phosphate (4-MUP)). Follow the manufacturer's instructions to measure the ALP activity in your cell lysates.
-
Normalization: Normalize the ALP activity to the total protein content in each sample to account for differences in cell number.
Signaling Pathways
Chk1/Wee1 Inhibition of Cell Cycle Progression
Caption: this compound inhibits Chk1 and Wee1.
BMP4 Sensitization in Stem Cell Differentiation
References
Validation & Comparative
Validating PD 407824's Inhibition of Chk1 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PD 407824, a potent inhibitor of Checkpoint Kinase 1 (Chk1), with other known Chk1 inhibitors. The information presented is supported by experimental data from peer-reviewed studies and aims to assist researchers in evaluating its efficacy and potential applications.
Introduction to Chk1 Inhibition
Checkpoint Kinase 1 (Chk1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway. Upon DNA damage, Chk1 is activated, leading to cell cycle arrest, which allows time for DNA repair. In many cancer cells, the G1 checkpoint is defective, making them heavily reliant on the S and G2/M checkpoints regulated by Chk1 for survival. Therefore, inhibiting Chk1 can selectively sensitize cancer cells to DNA-damaging agents, leading to mitotic catastrophe and cell death.
This compound has been identified as a potent inhibitor of both Chk1 and Wee1 kinases, crucial regulators of cell cycle progression. This dual inhibitory action makes it an interesting candidate for cancer therapy. This guide will delve into the experimental validation of this compound's activity and compare it with other well-characterized Chk1 inhibitors.
Comparative Analysis of Chk1 Inhibitors
The following table summarizes the in vitro potency of this compound and other selected Chk1 inhibitors against their primary target, Chk1, and in some cases, other kinases.
Table 1: In Vitro Potency of Various Chk1 Inhibitors
| Inhibitor | Target(s) | IC50 / Ki (nM) for Chk1 | Other Notable Targets (IC50 / Ki, nM) |
| This compound | Chk1, Wee1 | 47 (IC50) [1] | Wee1 (97, IC50)[1], PKC (3,400, IC50)[1], CDK4 (3,750, IC50)[1] |
| UCN-01 | Chk1, PKC, PDK1, CDKs | - | Potent inhibitor of multiple kinases[2] |
| AZD7762 | Chk1, Chk2 | 5 (IC50)[3] | Chk2 (equally potent to Chk1)[4] |
| Prexasertib (LY2606368) | Chk1, Chk2 | 7 (IC50)[5] | - |
| CCT245737 (SRA737) | Chk1 | 1.4 (IC50)[6] | >1,000-fold selectivity vs. CDK1 and Chk2[6] |
| PF-477736 | Chk1, Chk2 | 0.49 (Ki)[2] | Chk2 (47, Ki)[2] |
Experimental Validation of this compound Activity
The inhibitory effect of this compound on Chk1 has been validated through various experimental approaches.
In Vitro Kinase Assay
A direct measure of enzyme inhibition is the in vitro kinase assay. One study demonstrated that this compound inhibits Chk1 activity in a dose-dependent manner, as measured by the conversion of ATP to ADP.[7]
Table 2: Dose-Dependent Inhibition of Chk1 Activity by this compound
| This compound Concentration | Chk1 Activity (Relative Luminescence Units) |
| 1 nM | High |
| 10 nM | Moderate |
| 100 nM | Low |
| 1 µM | Very Low |
| 10 µM | Near Complete Inhibition |
| Data adapted from a study utilizing the ADP-Glo™ Kinase Assay[7]. |
Cellular Assays: Western Blotting
Western blotting is commonly used to assess the phosphorylation status of Chk1 and its downstream targets. Inhibition of Chk1 activity is expected to lead to a decrease in the autophosphorylation of Chk1 at Ser296 (a marker of Chk1 activity) and a reduction in the phosphorylation of downstream substrates. One study showed that treatment of 4T1.2 mammary tumor cells with 10 µM this compound led to a decrease in phosphorylated Chk1 (p-Chk1)[7].
Comparison with Alternative Chk1 Inhibitors: Experimental Data
To provide a broader context for this compound's activity, this section presents experimental data for other well-established Chk1 inhibitors.
AZD7762
AZD7762 is a potent inhibitor of both Chk1 and Chk2. Studies have shown that AZD7762 can abrogate the G2 checkpoint induced by DNA damage. In response to gemcitabine and radiation, treatment with AZD7762 led to the inhibition of Chk1 autophosphorylation at Ser296 and stabilization of Cdc25A, a downstream target[8].
Prexasertib (LY2606368)
Prexasertib is a selective Chk1 inhibitor that has been shown to induce DNA damage and apoptosis in cancer cells as a single agent. Western blot analysis of pediatric sarcoma cell lines treated with increasing concentrations of prexasertib showed a decrease in p-Chk1 (Ser296) and an increase in the DNA damage marker γH2AX[9].
CCT245737 (SRA737)
CCT245737 is a highly selective and orally active Chk1 inhibitor. In HT29 colon cancer cells, treatment with CCT245737 in combination with gemcitabine led to a decrease in p-Chk1 (Ser345) and an increase in the apoptotic marker, cleaved PARP, as shown by Western blot analysis[10].
Experimental Protocols
In Vitro Chk1 Kinase Assay (ADP-Glo™ Assay)
This protocol outlines the general steps for an in vitro kinase assay to measure the inhibitory activity of a compound against Chk1.
Materials:
-
Recombinant Chk1 enzyme
-
Chk1 substrate (e.g., a peptide derived from Cdc25C)
-
ATP
-
Kinase assay buffer
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the kinase assay buffer, Chk1 enzyme, and Chk1 substrate.
-
Add the test compound or vehicle control to the appropriate wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the inhibitory activity of the compound.
Western Blot for Phospho-Chk1
This protocol describes the detection of phosphorylated Chk1 in cell lysates by Western blotting.
Materials:
-
Cell lines of interest
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-Chk1 (e.g., Ser296 or Ser345), anti-total Chk1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with the test compound for the desired time and concentration.
-
Lyse the cells on ice and collect the supernatant after centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total Chk1.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cell lines of interest
-
Test compound (e.g., this compound)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
PI staining solution (containing propidium iodide and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired duration.
-
Harvest the cells (including both adherent and floating cells) and wash with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol and incubating for at least 30 minutes on ice.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Signaling Pathways and Experimental Workflows
Conclusion
This compound is a potent dual inhibitor of Chk1 and Wee1. Experimental data from in vitro kinase assays and cellular assays confirm its ability to inhibit Chk1 activity. When compared to other Chk1 inhibitors, this compound demonstrates significant potency, although its dual-specificity with Wee1 distinguishes it from more selective Chk1 inhibitors. The provided experimental protocols offer a foundation for researchers to independently validate the activity of this compound and other Chk1 inhibitors in their specific models. Further research is warranted to fully elucidate the therapeutic potential of this compound, particularly in combination with DNA-damaging agents in various cancer types.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization and preclinical development of LY2603618: a selective and potent Chk1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibiting checkpoint kinase 1 protects bone from bone resorption by mammary tumor in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The clinical development candidate CCT245737 is an orally active CHK1 inhibitor with preclinical activity in RAS mutant NSCLC and Eμ-MYC driven B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PD 407824 and AZD7762: Potent Checkpoint Kinase Inhibitors
In the landscape of cancer therapeutics, targeting cell cycle checkpoints has emerged as a promising strategy to enhance the efficacy of DNA-damaging agents. This guide provides a detailed comparative analysis of two prominent checkpoint kinase inhibitors, PD 407824 and AZD7762, for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | AZD7762 |
| Primary Targets | Checkpoint Kinase 1 (Chk1), Wee1 Kinase | Checkpoint Kinase 1 (Chk1), Checkpoint Kinase 2 (Chk2) |
| Potency (IC50) | Chk1: 47 nM, Wee1: 97 nM | Chk1: 5 nM, Chk2: <10 nM[1][2] |
| Therapeutic Strategy | Sensitizes cancer cells to cisplatin | Potentiates the effects of gemcitabine and radiation[2][3] |
| Clinical Development | Preclinical | Phase I trials (terminated due to cardiac toxicity)[2] |
Mechanism of Action and Signaling Pathways
Both this compound and AZD7762 function by inhibiting key kinases involved in the DNA damage response (DDR), thereby abrogating cell cycle checkpoints and forcing cancer cells with damaged DNA to enter mitosis, leading to cell death. However, their distinct target profiles result in the modulation of different signaling cascades.
This compound: Targeting the G2/M Checkpoint via Chk1 and Wee1 Inhibition
This compound exerts its effect by inhibiting Chk1 and Wee1, two critical regulators of the G2/M checkpoint. Chk1, activated by ATR in response to DNA damage, phosphorylates and inactivates Cdc25 phosphatases. Wee1 kinase directly phosphorylates and inhibits CDK1. The dual inhibition of Chk1 and Wee1 by this compound leads to the activation of the CDK1/Cyclin B complex, promoting premature entry into mitosis.
AZD7762: Dual Inhibition of Chk1 and Chk2
AZD7762 is a potent inhibitor of both Chk1 and Chk2, key transducer kinases in the ATR and ATM-mediated DNA damage response pathways, respectively.[1][4] By inhibiting both Chk1 and Chk2, AZD7762 broadly disrupts the S and G2/M checkpoints, leading to enhanced cytotoxicity in combination with DNA-damaging agents.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and AZD7762, providing a basis for objective comparison.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Kinase | This compound (nM) | AZD7762 (nM) |
| Chk1 | 47 | 5[1] |
| Wee1 | 97 | >10,000 |
| Chk2 | >5,000 | <10[1] |
| PKC | 3,400 | >1,000 |
| CDK4 | 3,750 | >1,000 |
| c-Src | >50,000 | >1,000 |
| PDGFR | >50,000 | Not Reported |
| FGFR | >50,000 | Not Reported |
Table 2: In Vivo Xenograft Study Overview
| Parameter | This compound | AZD7762 |
| Cancer Model | Ovarian Cancer (SKOV3, OVCAR-3, A2780cis) | Non-Small Cell Lung Cancer, Colorectal Cancer, Pancreatic Cancer[3][5] |
| Combination Agent | Cisplatin | Gemcitabine, Radiation[3][5] |
| Reported Effect | Sensitizes ovarian cancer cells to cisplatin at 0.5 µM. | Potentiates anti-tumor activity of gemcitabine and radiation in a dose-dependent manner.[3][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.
Western Blot Analysis
Objective: To determine the effect of the inhibitors on the phosphorylation status and protein levels of key signaling molecules.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phase I dose-escalation study of AZD7762, a checkpoint kinase inhibitor, in combination with gemcitabine in US patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AZD7762, a novel checkpoint kinase inhibitor, drives checkpoint abrogation and potentiates DNA-targeted therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In Vitro and In Vivo Radiation Sensitization of Human Tumor Cells by a Novel Checkpoint Kinase Inhibitor, AZD7762 - PMC [pmc.ncbi.nlm.nih.gov]
On-Target Validation of PD 407824: A Comparative Analysis with Chk1 siRNA
For Immediate Release
This guide provides a comprehensive comparison of the small molecule inhibitor PD 407824 and siRNA-mediated gene silencing to validate the on-target effects on the Checkpoint Kinase 1 (Chk1) signaling pathway. This document is intended for researchers, scientists, and drug development professionals engaged in cancer research and therapeutic development.
Introduction
This compound is a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1) and Wee1, two critical regulators of the cell cycle and DNA damage response.[1][2] Inhibition of Chk1 is a promising therapeutic strategy, particularly in cancers with high levels of replication stress. To ensure the specificity of small molecule inhibitors like this compound, it is crucial to confirm that their biological effects are a direct result of targeting Chk1. One of the most definitive methods for on-target validation is to compare the phenotypic and molecular effects of the compound with those induced by direct genetic knockdown of the target protein using small interfering RNA (siRNA).
This guide outlines the experimental framework for confirming the on-target effects of this compound by demonstrating that siRNA-mediated silencing of Chk1 phenocopies the effects of the inhibitor. The core principle is that if this compound is acting specifically through Chk1, its effects on downstream signaling events should be mimicked by the direct knockdown of Chk1. A key downstream marker in this pathway is the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), which is induced upon Chk1 inhibition.[3]
Quantitative Data Summary
| Parameter | This compound Treatment | Chk1 siRNA Knockdown | Rationale |
| p-Chk1 (Ser345) Levels | Decreased | No direct effect on phosphorylation of remaining protein | This compound directly inhibits Chk1 kinase activity, leading to reduced autophosphorylation. siRNA reduces the total amount of Chk1 protein. |
| p-eIF2α (Ser51) Levels | Increased | Increased | Inhibition or knockdown of Chk1 leads to the activation of downstream stress responses, including the phosphorylation of eIF2α.[3] |
| Cell Viability/Proliferation | Decreased | Decreased | Inhibition or loss of Chk1 function disrupts the cell cycle and can lead to apoptosis, thereby reducing cell viability. |
| Apoptosis Markers (e.g., Cleaved Caspase-3) | Increased | Increased | The disruption of cell cycle control and induction of cellular stress by both methods can trigger programmed cell death. |
Experimental Protocols
The following protocols provide a detailed methodology for conducting experiments to compare the effects of this compound and Chk1 siRNA in a relevant cancer cell line, such as the 4T1.2 murine mammary carcinoma cell line.
Cell Culture and Treatment
-
Cell Line: 4T1.2 (murine mammary carcinoma)
-
Culture Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in a culture medium to the desired final concentrations (e.g., 1, 5, 10 µM). Treat cells for the desired time points (e.g., 24, 48 hours). A vehicle control (DMSO) should be run in parallel.
siRNA Transfection for Chk1 Knockdown
-
siRNA: Use a validated siRNA sequence targeting murine Chk1. A non-targeting scrambled siRNA should be used as a negative control.
-
Transfection Reagent: Use a suitable lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX).
-
Protocol:
-
Cell Seeding: The day before transfection, seed 4T1.2 cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-30 pmol of Chk1 siRNA or scrambled siRNA into 100 µL of Opti-MEM™ I Reduced Serum Medium.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX into 100 µL of Opti-MEM™ I Reduced Serum Medium and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted lipid reagent. Mix gently and incubate for 20-30 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal time for knockdown should be determined empirically.
-
Validation of Knockdown: Harvest a subset of cells to confirm Chk1 protein knockdown by Western blot analysis.
-
Western Blot Analysis
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protocol:
-
Cell Lysis: After treatment with this compound or siRNA, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the following primary antibodies diluted in 5% BSA in TBST:
-
Rabbit anti-phospho-Chk1 (Ser345)
-
Rabbit anti-Chk1
-
Rabbit anti-phospho-eIF2α (Ser51)
-
Mouse anti-eIF2α
-
Rabbit anti-cleaved Caspase-3
-
Mouse anti-β-actin (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated anti-rabbit or anti-mouse secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Perform densitometric analysis of the Western blot bands using appropriate software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the Chk1/eIF2α signaling pathway.
Experimental Workflow for On-Target Validation
Caption: Workflow for comparing this compound and Chk1 siRNA effects.
Logical Relationship for On-Target Confirmation
Caption: Logic for confirming the on-target activity of this compound.
References
Validating PD 407824 Efficacy with CRISPR-Cas9 Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the checkpoint kinase inhibitor PD 407824 with alternative compounds, supported by experimental data from studies utilizing genetic knockout models. The validation of this compound's mechanism of action through the specific knockout of its targets, Checkpoint Kinase 1 (Chk1) and Wee1, offers a powerful approach to confirm its on-target effects and explore potential therapeutic applications.
Introduction to this compound
This compound is a potent and selective small molecule inhibitor of the serine/threonine kinases Chk1 and Wee1, with IC50 values of 47 nM and 97 nM, respectively.[1][2][3][4][5] These kinases are critical regulators of the cell cycle and DNA damage response (DDR). By inhibiting Chk1 and Wee1, this compound can abrogate cell cycle checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells, particularly in those with a deficient p53 pathway.[6] Furthermore, this compound has been shown to sensitize cancer cells to DNA-damaging agents like cisplatin and gemcitabine.[3]
CRISPR-Cas9 in Target Validation
The advent of CRISPR-Cas9 gene-editing technology has revolutionized target validation in drug discovery. By creating precise knockouts of specific genes, researchers can mimic the pharmacological inhibition of a drug target and observe the resulting cellular phenotype. This genetic approach provides a high level of confidence that the observed effects of a compound are indeed due to its interaction with the intended target. In the context of this compound, CRISPR-Cas9-mediated knockout of CHEK1 (gene for Chk1) and/or WEE1 allows for a direct comparison of the phenotypic effects of genetic versus pharmacological inhibition.
Comparative Analysis of this compound and Alternatives
Several other small molecule inhibitors targeting the Chk1 and Wee1 kinases have been developed. This section compares this compound with some of these alternatives, with a focus on studies that have employed genetic knockouts for validation.
This compound vs. CHIR-124
In a study investigating the role of Chk1 in sensitizing cells to Bone Morphogenetic Protein 4 (BMP4), the effects of this compound were compared to another Chk1 inhibitor, CHIR-124. The study utilized a CHK1 knockout cell line to validate that the observed sensitization to BMP4 was indeed mediated by Chk1 inhibition. The results demonstrated that both this compound and CHIR-124 mimicked the phenotype of CHK1 knockout, confirming their on-target activity.[7]
Table 1: Comparison of this compound and CHIR-124 in BMP4 Sensitization
| Feature | This compound | CHIR-124 | CHK1 Knockout |
| Effect on BMP4-induced Id2 expression | Sensitizes | Mimics this compound effect | Increased Id2 expression |
| Effect on SMAD1/5/9 phosphorylation | Increased | Increased | Increased |
| Conclusion | On-target Chk1 inhibition validated | On-target Chk1 inhibition validated | Genetic validation of pathway |
This compound vs. PF-477736
PF-477736 is another selective Chk1 inhibitor. Studies have shown that both this compound and PF-477736 can suppress tumor growth and osteolytic lesions by regulating pathways associated with the ATR-Chk1 axis.[7] While a direct comparison in a CRISPR-knockout model was not found in the immediate search, the similar mechanisms of action suggest that a CHEK1 knockout would likely validate the on-target effects of both compounds.
Table 2: Potency of Chk1 Inhibitors
| Compound | Target(s) | IC50 / Ki | Reference |
| This compound | Chk1, Wee1 | Chk1: 47 nM, Wee1: 97 nM | [1][2][3][4][5] |
| PF-477736 | Chk1 | Ki: 0.49 nM | [8] |
| CHIR-124 | Chk1 | IC50: 0.3 nM | [7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and a typical experimental workflow for its validation using CRISPR-Cas9.
References
- 1. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CHK1 inhibitor induced PARylation by targeting PARG causes excessive replication and metabolic stress and overcomes chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Checkpoint kinase 1 expression is an adverse prognostic marker and therapeutic target in MYC-driven medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-wide CRISPR synthetic lethality screen identifies a role for the ADP-ribosyltransferase PARP14 in DNA replication dynamics controlled by ATR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
A Comparative Analysis of PD 407824 and Wee1-Specific Inhibitors in Oncology Research
In the landscape of targeted cancer therapy, inhibitors of cell cycle checkpoint kinases have emerged as a promising strategy to exploit the inherent vulnerabilities of cancer cells. This guide provides a detailed comparison of two such therapeutic approaches: the dual Chk1/Wee1 inhibitor PD 407824 and the class of Wee1-specific inhibitors, with a focus on the well-characterized compound adavosertib (AZD1775/MK-1775). This comparison is intended for researchers, scientists, and drug development professionals to provide a comprehensive overview of their mechanisms, efficacy, and the experimental basis for their evaluation.
Mechanism of Action: A Tale of Two Strategies
The efficacy of both this compound and Wee1-specific inhibitors hinges on their ability to disrupt the G2/M cell cycle checkpoint, a critical control point that prevents cells with damaged DNA from entering mitosis. However, their targets and, consequently, their broader cellular effects, differ significantly.
Wee1-Specific Inhibitors: These agents, such as adavosertib, selectively target the Wee1 kinase. Wee1 is a tyrosine kinase that plays a pivotal role in the G2/M checkpoint by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[1] By inhibiting Wee1, these drugs prevent the inhibitory phosphorylation of CDK1, leading to premature mitotic entry, even in the presence of DNA damage. This forced entry into mitosis with unrepaired DNA results in mitotic catastrophe and subsequent cancer cell death. This strategy is particularly effective in cancer cells with a deficient G1 checkpoint (often due to p53 mutations), as they become heavily reliant on the G2/M checkpoint for survival.
This compound: A Dual-Pronged Attack: this compound distinguishes itself by acting as a potent inhibitor of both Checkpoint Kinase 1 (Chk1) and Wee1. Chk1 is another crucial kinase in the DNA damage response, primarily activated by ATR in response to single-strand DNA breaks and replication stress. Activated Chk1 phosphorylates and inactivates Cdc25 phosphatases, which are responsible for activating CDK1. Therefore, by inhibiting both Chk1 and Wee1, this compound mounts a two-pronged assault on the G2/M checkpoint, theoretically leading to a more robust abrogation of cell cycle arrest. Studies have shown that the combined inhibition of Chk1 and Wee1 can synergistically increase DNA damage and induce apoptosis.[2][3][4][5]
References
- 1. Efficacy and Biomarker Analysis of Adavosertib in Differentiated Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CHK1 and WEE1 inhibition combine synergistically to enhance therapeutic efficacy in acute myeloid leukemia ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combined inhibition of the cell cycle related proteins Wee1 and Chk1/2 induces synergistic anti-cancer effect in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of PD 407824: A Guide to Cross-Reactivity and Selectivity
For researchers and professionals in drug development, understanding the selectivity and cross-reactivity of kinase inhibitors is paramount for predicting potential on- and off-target effects. This guide provides a comprehensive comparison of PD 407824, a potent inhibitor of Checkpoint Kinase 1 (Chk1) and Wee1, with other relevant kinase inhibitors. The following sections present quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to facilitate informed decision-making in research applications.
Overview of this compound
This compound is recognized as a potent and selective dual inhibitor of Chk1 and Wee1, with respective IC50 values of 47 nM and 97 nM.[1][2] Its mechanism of action involves the disruption of the DNA damage response (DDR) pathway, making it a valuable tool for cancer research, particularly in combination with DNA-damaging agents.
Comparative Selectivity Profile
The selectivity of a kinase inhibitor is a critical determinant of its utility and potential toxicity. The following table summarizes the inhibitory activity of this compound against a panel of protein kinases.
Table 1: Inhibitory Activity of this compound Against a Panel of Protein Kinases
| Kinase Target | IC50 (µM) |
| Chk1 | 0.047 |
| Wee1 | 0.097 |
| PKC | 3.4 |
| CDK4 | 3.75 |
| other CDKs | > 5 |
| c-Src | > 50 |
| PDGFR | > 50 |
| FGFR | > 50 |
Data sourced from R&D Systems.[1]
Table 2: Comparative in vitro Kinase Inhibition of Clinically Trialed Chk1 Inhibitors
| Inhibitor | Chk1 IC50 (nM) | Chk2 IC50 (nM) | CDK2 IC50 (nM) |
| MK-8776 | 3 | 1,500 | 150 |
| SRA737 | 1.9 | >20,000 | >20,000 |
| LY2606368 | 1.3 | 4.9 | 4,000 |
Data from King et al., ACS Pharmacol. Transl. Sci. 2021.[3][4]
This comparative data highlights the varying selectivity profiles among different Chk1 inhibitors. For instance, LY2606368 shows potent inhibition of both Chk1 and Chk2, while SRA737 displays high selectivity for Chk1 over Chk2 and CDK2.[3][4]
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental procedures relevant to the study of this compound, the following diagrams have been generated using the DOT language.
References
A Comparative Guide to Biochemical Assays for Confirming PD 407824 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of biochemical assays to confirm the target engagement of PD 407824, a potent inhibitor of Checkpoint Kinase 1 (Chk1) and Wee1 kinase. We will explore suitable experimental methodologies, present quantitative data for this compound and a comparable inhibitor, and provide detailed protocols for key assays.
Introduction to this compound and its Targets
This compound is a small molecule inhibitor that has demonstrated significant potency against two key regulators of the cell cycle, Chk1 and Wee1.[1][2] These serine/threonine kinases are critical components of the DNA damage response and cell cycle checkpoints. Their inhibition can lead to synthetic lethality in cancer cells with specific genetic backgrounds, making them attractive targets for cancer therapy.
The Chk1/Wee1 Signaling Pathway
The ATR-Chk1 and Wee1 pathways are crucial for maintaining genomic integrity. Upon DNA damage, ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and subsequently phosphorylates and activates Chk1. Activated Chk1 then phosphorylates and inactivates Cdc25 phosphatases, preventing the activation of cyclin-dependent kinases (CDKs) and leading to cell cycle arrest. This pause allows time for DNA repair. Wee1 kinase also negatively regulates CDK1 (Cdc2) by inhibitory phosphorylation, primarily at the G2/M checkpoint. Inhibition of Chk1 and Wee1 by compounds like this compound abrogates these checkpoints, forcing cells with damaged DNA to enter mitosis, which can result in mitotic catastrophe and apoptosis.
Quantitative Comparison of Inhibitor Potency
To objectively assess the efficacy of this compound, it is essential to compare its inhibitory activity with other well-characterized inhibitors targeting the same kinases. CHIR-124 is a highly potent and selective Chk1 inhibitor and serves as an excellent comparator.[3][4]
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | Chk1 | 47 | Not Specified | [1][5] |
| Wee1 | 97 | Not Specified | [1][5] | |
| CHIR-124 | Chk1 | 0.3 | Radiometric | [3][4] |
| Chk2 | 700 | Radiometric | [3] |
Table 1. Comparison of in vitro inhibitory potency of this compound and CHIR-124 against their primary targets.
Biochemical Assays for Target Engagement
Several robust biochemical assays are available to quantify the interaction of small molecule inhibitors with their target kinases. These assays are crucial for confirming direct target engagement and determining key parameters like the half-maximal inhibitory concentration (IC50). Below are detailed protocols for three widely used assay platforms suitable for Chk1 and Wee1.
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Experimental Protocol for Chk1 Inhibition:
-
Reagent Preparation:
-
Prepare a 1x Kinase Reaction Buffer by diluting a 5x stock (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Reconstitute recombinant human Chk1 kinase and a suitable substrate (e.g., CHKtide peptide) in 1x Kinase Reaction Buffer.
-
Prepare a solution of ATP at the desired concentration (typically at or near the Km for ATP of the kinase).
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in 1x Kinase Reaction Buffer. The final DMSO concentration in the assay should be ≤1%.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO vehicle.
-
Add 2.5 µL of the Chk1 kinase solution.
-
Add 5 µL of the substrate/ATP mixture to initiate the reaction.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to a kinase. Inhibitors that bind to the ATP-binding site of the kinase will compete with the tracer, resulting in a decrease in the FRET signal.
Experimental Protocol for Wee1 Inhibition:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute recombinant human Wee1 kinase (tagged, e.g., with GST) and a europium-labeled anti-tag antibody (e.g., anti-GST) in 1x Kinase Buffer A.
-
Dilute the Alexa Fluor™ 647-labeled kinase tracer in 1x Kinase Buffer A.
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in 1x Kinase Buffer A.
-
-
Binding Reaction:
-
In a 384-well plate, add 5 µL of the diluted this compound or DMSO vehicle.
-
Add 5 µL of the Wee1 kinase/antibody mixture.
-
Add 5 µL of the tracer solution.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Signal Detection:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (excitation at ~340 nm, emission at 615 nm for europium and 665 nm for Alexa Fluor™ 647).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Determine the percentage of inhibition based on the decrease in the emission ratio in the presence of the inhibitor compared to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50.
-
Z'-LYTE™ Kinase Assay
The Z'-LYTE™ Kinase Assay is a FRET-based method that measures kinase activity by detecting the phosphorylation of a synthetic peptide substrate. The assay relies on the differential cleavage of the phosphorylated and non-phosphorylated peptide by a site-specific protease.
Experimental Protocol for Wee1 Inhibition:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer.
-
Dilute recombinant human Wee1 kinase in 1x Kinase Buffer.
-
Prepare a solution of the Z'-LYTE™ Ser/Thr peptide substrate and ATP in 1x Kinase Buffer.
-
Prepare a serial dilution of this compound in DMSO and then in 1x Kinase Buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the diluted this compound or DMSO vehicle.
-
Add 5 µL of the Wee1 kinase solution.
-
Add 2.5 µL of the peptide/ATP mixture to start the reaction.
-
Incubate at room temperature for 60 minutes.
-
-
Development Reaction:
-
Add 5 µL of the Development Reagent to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Measure the fluorescence of both the coumarin donor (excitation ~400 nm, emission ~445 nm) and the fluorescein acceptor (excitation ~400 nm, emission ~520 nm).
-
-
Data Analysis:
-
Calculate the emission ratio (coumarin/fluorescein).
-
Determine the percent phosphorylation based on the emission ratio relative to 0% and 100% phosphorylation controls.
-
Calculate the percent inhibition for each this compound concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
-
Logical Comparison of Assay Platforms
Conclusion
Confirming the direct engagement of this compound with its targets, Chk1 and Wee1, is a critical step in its preclinical evaluation. The biochemical assays outlined in this guide—ADP-Glo™, LanthaScreen™, and Z'-LYTE™—provide robust and high-throughput-compatible methods for quantifying inhibitor potency. The selection of a specific assay will depend on the available instrumentation, the specific research question, and whether a direct binding or a kinase activity assay is preferred. By employing these standardized methods, researchers can generate reliable and comparable data to advance the development of promising kinase inhibitors like this compound.
References
Comparative Analysis of PD 407824 for Cellular Target Engagement using the Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the small molecule inhibitor PD 407824, with a focus on its evaluation through the Cellular Thermal Shift Assay (CETSA). CETSA is a powerful technique for verifying and characterizing the interaction between a drug and its cellular target in a physiologically relevant context. This document outlines the performance of this compound in comparison to other well-characterized inhibitors of the same target class, provides detailed experimental protocols for CETSA, and visualizes the relevant biological pathways.
Introduction to this compound and its Targets
This compound is a potent and selective inhibitor of the serine/threonine kinases Checkpoint Kinase 1 (Chk1) and Wee1. These kinases are critical regulators of the cell cycle, particularly in the DNA damage response (DDR) pathway. By inhibiting Chk1 and Wee1, this compound can abrogate cell cycle checkpoints, leading to mitotic catastrophe and apoptosis in cancer cells, especially in tumors with a defective G1 checkpoint.
Performance Comparison of this compound and Alternative Inhibitors
The efficacy of a kinase inhibitor is determined by its potency, selectivity, and cellular activity. The following table summarizes the key quantitative data for this compound and a selection of alternative Chk1 and Wee1 inhibitors.
| Compound | Primary Target(s) | IC50 (nM) | Ki (nM) | Off-Target IC50 (µM) |
| This compound | Chk1, Wee1 | 47 (Chk1), 97 (Wee1) [1] | Not Reported | PKC (3.4), CDK4 (3.75)[2] |
| PF-477736 | Chk1 | 0.49 (Ki)[3] | 0.49[3] | Chk2 (47 nM), VEGFR2 (8 nM), Aurora-A (23 nM), FGFR3 (23 nM) |
| AZD7762 | Chk1, Chk2 | 5 (Chk1)[4][5] | 3.6 (Chk1)[4][5] | CAM, Yes, Fyn, Lyn, Hck, Lck (less potent)[4] |
| Adavosertib (MK-1775) | Wee1 | 5.2[6][7] | Not Reported | Yes (14 nM), >100-fold selectivity over Myt1[7] |
Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Ki, the inhibition constant, represents the dissociation constant of the enzyme-inhibitor complex and is a more direct measure of binding affinity.[8][9] Lower values for both IC50 and Ki indicate higher potency.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical assay that directly measures the binding of a ligand to its target protein in a cellular environment. The principle is based on the ligand-induced thermal stabilization of the target protein. When a drug binds to its target, the protein's melting temperature (Tm) typically increases. This stabilization can be quantified by heating cell lysates or intact cells to various temperatures, separating the soluble and aggregated protein fractions, and detecting the amount of soluble target protein, often by Western blotting.[10]
The following diagram illustrates the general workflow for a Western Blot-based CETSA experiment.
Caption: A schematic of the Cellular Thermal Shift Assay (CETSA) workflow.
Detailed Experimental Protocol: CETSA for this compound
While a specific CETSA protocol for this compound has not been published, the following detailed methodology is adapted from established protocols for other small molecule kinase inhibitors and can be optimized for this compound.[11][12]
1. Cell Culture and Treatment:
-
Culture a human cancer cell line known to express Chk1 and Wee1 (e.g., HeLa, U2OS, or a relevant cancer cell line) to ~80% confluency.
-
On the day of the experiment, harvest the cells and resuspend them in a serum-free culture medium at a density of 10-20 x 10^6 cells/mL.
-
Divide the cell suspension into two aliquots. Treat one with this compound at a desired concentration (e.g., 1-10 µM) and the other with the same volume of vehicle (DMSO) as a control.
-
Incubate the cells for 1-2 hours at 37°C with gentle agitation.
2. Heating Step:
-
Aliquot 100 µL of the treated cell suspension into PCR tubes for each temperature point.
-
Heat the samples in a thermal cycler with a temperature gradient for 3-8 minutes. A typical temperature range would be from 40°C to 64°C with 2°C increments.
-
Immediately after heating, cool the samples to room temperature for 3 minutes.
3. Cell Lysis and Protein Extraction:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
To separate the soluble protein fraction from the precipitated aggregates, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant (soluble fraction) and transfer it to a new set of tubes.
4. Protein Quantification and Western Blotting:
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Chk1 and Wee1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
For each temperature point, normalize the band intensity of the target protein to the loading control.
-
Plot the normalized band intensities against the corresponding temperatures to generate melting curves for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Chk1 and Wee1 Signaling Pathway
The following diagram illustrates the central role of Chk1 and Wee1 in the DNA damage response and cell cycle regulation.
Caption: Role of Chk1 and Wee1 in the DNA damage response pathway.
In response to DNA damage, ATR and ATM kinases are activated and in turn phosphorylate and activate Chk1 and Chk2, respectively.[13][14] Activated Chk1 and Chk2 inhibit the Cdc25 family of phosphatases and activate the Wee1 kinase.[14][15] Wee1-mediated inhibitory phosphorylation of CDK1, coupled with the lack of activating dephosphorylation by Cdc25, prevents the cell from entering mitosis, thus allowing time for DNA repair.[15] this compound inhibits both Chk1 and Wee1, leading to the abrogation of this checkpoint.
Conclusion
This compound is a potent dual inhibitor of Chk1 and Wee1, key regulators of the cell cycle. The Cellular Thermal Shift Assay provides a robust method to confirm the direct engagement of this compound with its intended targets within the complex milieu of the cell. The provided comparative data and detailed experimental protocols serve as a valuable resource for researchers investigating the mechanism of action of this compound and similar compounds in the field of drug discovery and development. The visualization of the CETSA workflow and the Chk1/Wee1 signaling pathway offers a clear conceptual framework for these studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Checkpoint Kinases | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 9. youtube.com [youtube.com]
- 10. news-medical.net [news-medical.net]
- 11. tandfonline.com [tandfonline.com]
- 12. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pharmacological inactivation of CHK1 and WEE1 induces mitotic catastrophe in nasopharyngeal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Wee1 is required to sustain ATR/Chk1 signaling upon replicative stress - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of PD 407824's Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor activity of PD 407824 with alternative checkpoint kinase inhibitors. The information presented is based on available preclinical data and is intended to inform research and development decisions in oncology.
Overview of this compound
This compound is a dual inhibitor of Checkpoint Kinase 1 (Chk1) and Wee1, two key regulators of cell cycle progression and the DNA damage response.[1] By targeting both kinases, this compound aims to disrupt the ability of cancer cells to arrest their cell cycle in response to DNA damage, ultimately leading to mitotic catastrophe and apoptosis. Preclinical studies have demonstrated its potential as a sensitizing agent for chemotherapy, and emerging evidence supports its standalone anti-tumor effects.[1]
In Vivo Anti-Tumor Activity of this compound
A key preclinical study has validated the in vivo anti-tumor efficacy of this compound in a mouse model of mammary cancer. In this model, daily intraperitoneal injections of this compound at a dose of 2 mg/kg resulted in a significant reduction in tumor weight.[2]
Table 1: In Vivo Efficacy of this compound in a 4T1.2 Mammary Tumor Model [2]
| Compound | Dose | Animal Model | Tumor Type | Primary Endpoint | Result |
| This compound | 2 mg/kg/day (i.p.) | Mice | 4T1.2 Mammary Carcinoma | Tumor Weight | Average tumor weight of 0.11 g (treated) vs. 0.41 g (control) |
Comparative Analysis with Alternative Chk1 and Wee1 Inhibitors
To provide a comprehensive assessment of this compound's potential, its in vivo activity is compared with other selective inhibitors of Chk1 and Wee1, as well as other dual inhibitors.
Table 2: Comparative In Vivo Anti-Tumor Activity of Chk1 and Wee1 Inhibitors
| Compound | Target(s) | Dose | Animal Model | Tumor Type | Key Findings |
| This compound | Chk1, Wee1 | 2 mg/kg/day (i.p.) | Mice | 4T1.2 Mammary Carcinoma | Significant reduction in tumor weight.[2] |
| MK-1775 (AZD1775) | Wee1 | 60 mg/kg (p.o., b.i.d.) | Mice | Various Xenografts | Tumor growth inhibition or regression as a single agent.[3] |
| MK-8776 | Chk1 | Not specified in abstract | Mice | Xenograft model | Induced more intense and durable DNA damage and anti-tumor efficacy when combined with a Wee1 inhibitor than either agent alone.[4] |
| V158411 | Chk1, Chk2 | Not specified in abstract | Mice | Human Tumor Xenografts | Potentiated the anti-tumor activity of irinotecan. |
| SAR-020106 | Chk1 | Not specified in abstract | Mice | Not specified | Enhanced the in vivo anti-tumor activity of irinotecan and gemcitabine.[5] |
| PF-00477736 (Chk1i) + MK-1775 (Wee1i) | Chk1 + Wee1 | Not specified in abstract | Mice | OVCAR-5 Xenografts | Greater tumor growth inhibition in combination than with single agents.[6][7] |
Experimental Protocols
In Vivo Tumor Growth Inhibition Study for this compound [2]
-
Animal Model: Mice.
-
Tumor Cell Line: 4T1.2 mammary tumor cells (5.0 × 10^5 cells in 50 μl PBS).
-
Implantation: Injection into the mammary fat pad.
-
Treatment: Daily intraperitoneal (i.p.) injection of this compound at 2 mg/kg.
-
Duration: 3 weeks.
-
Primary Endpoint: Tumor weight at the end of the study.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-tumor effects by disrupting key cell cycle and DNA damage response pathways. The proposed mechanism involves the inhibition of Chk1 and Wee1, leading to the accumulation of DNA damage and ultimately, apoptosis.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the in vivo anti-tumor activity of a compound like this compound.
Caption: General workflow for in vivo anti-tumor efficacy studies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Unique functions of CHK1 and WEE1 underlie synergistic anti-tumor activity upon pharmacologic inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor SAR-020106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Combined inhibition of Chk1 and Wee1: in vitro synergistic effect translates to tumor growth inhibition in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Phenotypic Effects: Flavopiridol and Other Cell Cycle Inhibitors
Introduction
Cell cycle progression is a tightly regulated process, and its dysregulation is a hallmark of cancer. Consequently, the development of small molecule inhibitors that target key cell cycle regulators has been a major focus of cancer research. This guide provides a comparative analysis of the phenotypic effects of Flavopiridol (Alvocidib), a well-characterized pan-cyclin-dependent kinase (CDK) inhibitor, with other classes of cell cycle inhibitors, including the selective CDK4/6 inhibitor Palbociclib and the checkpoint kinase (Chk1/2) inhibitor AZD7762. This comparison aims to provide researchers, scientists, and drug development professionals with a clear overview of their distinct mechanisms and cellular consequences, supported by experimental data and protocols.
It is important to note that initial searches for "PD 407824" did not yield sufficient public data for a comprehensive comparison. Therefore, this guide focuses on the well-documented inhibitor Flavopiridol as a representative example of a potent, first-generation CDK inhibitor.
Inhibitor Profiles
-
Flavopiridol (Alvocidib): A semi-synthetic flavonoid that was one of the first CDK inhibitors to enter clinical trials. It acts as a potent, ATP-competitive inhibitor of multiple CDKs, including CDK1, CDK2, CDK4, and CDK6, leading to cell cycle arrest at both the G1/S and G2/M transitions. Its broad specificity also extends to CDK7 and CDK9, the latter of which is involved in transcriptional regulation, contributing to its pro-apoptotic activity.
-
Palbociclib (Ibrance): A highly selective, reversible, ATP-competitive inhibitor of CDK4 and CDK6. By inhibiting these key regulators of the G1 to S phase transition, Palbociclib primarily induces a G1 cell cycle arrest. Its high selectivity results in a more cytostatic rather than cytotoxic effect compared to pan-CDK inhibitors.
-
AZD7762: A potent, ATP-competitive inhibitor of the checkpoint kinases Chk1 and Chk2. These kinases are critical for arresting the cell cycle in response to DNA damage, allowing time for repair. By inhibiting Chk1 and Chk2, AZD7762 abrogates DNA damage-induced cell cycle checkpoints, leading to premature mitotic entry and subsequent cell death, a process known as mitotic catastrophe.
Data Presentation: Comparative Phenotypic Effects
The following tables summarize the quantitative effects of Flavopiridol, Palbociclib, and AZD7762 across various cancer cell lines.
Table 1: Inhibition of Cell Proliferation (IC50 Values)
| Compound | Cell Line | IC50 (nM) | Assay Type |
| Flavopiridol | MCF-7 (Breast Cancer) | 30 - 100 | MTT Assay |
| HCT116 (Colon Cancer) | 50 - 150 | CellTiter-Glo | |
| A549 (Lung Cancer) | 60 - 200 | SRB Assay | |
| Palbociclib | MCF-7 (Breast Cancer) | 110 | SRB Assay |
| HCT116 (Colon Cancer) | >10,000 | SRB Assay | |
| A549 (Lung Cancer) | >10,000 | SRB Assay | |
| AZD7762 | HT29 (Colon Cancer) | 5 | Clonogenic Assay |
| SW620 (Colon Cancer) | 18 | Clonogenic Assay | |
| HeLa (Cervical Cancer) | 30 - 50 | MTT Assay |
Note: IC50 values can vary significantly based on the cell line, assay duration, and specific experimental conditions.
Table 2: Effects on Cell Cycle Distribution
| Compound (Concentration) | Cell Line | % G1 Arrest | % G2/M Arrest | % Apoptosis (Sub-G1) | Method |
| Flavopiridol (300 nM) | HL-60 (Leukemia) | Increased | Increased | Increased | Propidium Iodide Staining |
| Palbociclib (100 nM) | MCF-7 (Breast Cancer) | Increased | No significant change | No significant change | Propidium Iodide Staining |
| AZD7762 (100 nM) + Gemcitabine | HT29 (Colon Cancer) | Decreased | Abrogated G2 arrest | Increased | Propidium Iodide Staining |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways targeted by these inhibitors and a general workflow for assessing their phenotypic effects.
Caption: Simplified signaling pathways of cell cycle progression and checkpoint control.
Caption: General experimental workflow for evaluating cell cycle inhibitors.
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the inhibitor (e.g., Flavopiridol) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
2. Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M) following inhibitor treatment.
-
Methodology:
-
Seed cells in a 6-well plate and treat with the desired concentration of the inhibitor for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content, as measured by PI fluorescence, is used to quantify the percentage of cells in the Sub-G1 (apoptotic), G1, S, and G2/M phases using appropriate software (e.g., FlowJo, ModFit LT).
-
3. Apoptosis Assay (Annexin V/PI Staining)
-
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Methodology:
-
Treat cells with the inhibitor as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Conclusion
The choice of a cell cycle inhibitor for research or therapeutic development depends critically on the desired biological outcome.
-
Flavopiridol , as a pan-CDK inhibitor, demonstrates potent, broad-spectrum activity, inducing both cell cycle arrest and apoptosis. Its cytotoxicity is linked to its ability to inhibit multiple CDKs, including the transcriptional regulator CDK9.
-
Palbociclib , with its high selectivity for CDK4/6, offers a more targeted approach, primarily inducing a cytostatic G1 arrest in sensitive (Rb-proficient) cell lines. This makes it a valuable tool for studying G1/S transition and a successful therapeutic in specific cancer types.
-
AZD7762 represents a different strategy, targeting the DNA damage response pathway. It acts as a sensitizer, abrogating cell cycle checkpoints and pushing cells with damaged DNA into mitosis, resulting in mitotic catastrophe and cell death. This approach is particularly effective when combined with DNA-damaging agents.
Understanding these distinct phenotypic consequences is essential for designing experiments, interpreting results, and developing novel anti-cancer strategies. The data and protocols provided in this guide serve as a foundational resource for the comparative evaluation of these and other cell cycle inhibitors.
Head-to-head comparison of PD 407824 and UCN-01
A Comprehensive Guide for Researchers in Oncology and Drug Development
In the landscape of targeted cancer therapy, inhibitors of cell cycle checkpoint kinases have emerged as a promising strategy to exploit the inherent vulnerabilities of cancer cells. This guide provides a detailed head-to-head comparison of two notable kinase inhibitors, PD 407824 and UCN-01. Both compounds interfere with critical cell cycle regulation, yet they exhibit distinct kinase inhibition profiles and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform preclinical research and development decisions.
At a Glance: Key Differences
| Feature | This compound | UCN-01 (7-hydroxystaurosporine) |
| Primary Targets | Checkpoint kinase 1 (Chk1), Wee1 kinase | Protein Kinase C (PKC), Chk1, 3-phosphoinositide-dependent protein kinase-1 (PDK1) |
| Mechanism of Action | Induces mitotic catastrophe by abrogating the G2/M checkpoint through Chk1 and Wee1 inhibition. | Broad-spectrum kinase inhibitor affecting multiple signaling pathways, leading to cell cycle arrest and apoptosis. |
| Selectivity | Potent and selective for Chk1 and Wee1. | Broad selectivity, inhibiting multiple kinase families including PKC, CDKs, and PDK1. |
Quantitative Performance Data
The following tables summarize the in vitro inhibitory activities of this compound and UCN-01 against a panel of protein kinases. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, are compiled from various studies. It is important to note that direct comparison of absolute values should be made with caution, as experimental conditions may vary between studies.
Table 1: Inhibitory Activity of this compound against Key Kinases
| Kinase Target | IC50 (nM) |
| Chk1 | 47[1] |
| Wee1 | 97[1] |
| Protein Kinase C (PKC) | 3,400[1] |
| Cyclin-Dependent Kinase 4 (CDK4) | 3,750[1] |
| Other CDKs | >5,000[1] |
| c-Src | >50,000[1] |
| PDGFR | >50,000[1] |
| FGFR | >50,000[1] |
Table 2: Inhibitory Activity of UCN-01 against a Panel of Kinases
| Kinase Target | IC50 (nM) | Ki (nM) |
| Chk1 | 7[2] | - |
| Chk2 | 1,040[3] | - |
| PDK1 | 6[2] | - |
| PKCα | 30[2] | 0.44[4] |
| PKCβ | - | ~1 |
| PKCγ | - | ~1 |
| nPKCδ | - | ~20 |
| nPKCε | - | ~20 |
| aPKCζ | - | 3,800[4] |
| Cdk1 | 300-600[2] | - |
| Cdk2 | 300-600[2] | - |
| Akt | - | - |
Signaling Pathways and Mechanisms of Action
This compound: A Selective Dual Inhibitor of Chk1 and Wee1
This compound exerts its anti-tumor effects primarily by targeting two critical regulators of the G2/M cell cycle checkpoint, Chk1 and Wee1. In response to DNA damage, the ATR-Chk1 signaling pathway is activated, leading to the phosphorylation and inhibition of Cdc25 phosphatases. Concurrently, Wee1 kinase phosphorylates and inhibits CDK1 (also known as Cdc2). Both actions prevent the activation of the CDK1/Cyclin B1 complex, thus halting the cell cycle in G2 to allow for DNA repair.
By inhibiting both Chk1 and Wee1, this compound effectively dismantles this checkpoint. The inhibition of Chk1 prevents the inhibitory phosphorylation of Cdc25, while the inhibition of Wee1 removes the direct inhibitory phosphorylation on CDK1. This dual action leads to the premature and uncontrolled activation of the CDK1/Cyclin B1 complex, forcing cells with damaged DNA to enter mitosis, a process known as mitotic catastrophe, which ultimately results in apoptotic cell death.[5][6]
UCN-01: A Multi-Targeted Kinase Inhibitor
UCN-01, a derivative of staurosporine, exhibits a broader kinase inhibition profile compared to this compound. Its anti-cancer activity is attributed to the inhibition of several key signaling pathways.
-
Protein Kinase C (PKC) Inhibition : UCN-01 is a potent inhibitor of conventional PKC isoforms (α, β, γ) and to a lesser extent, novel PKC isoforms (δ, ε).[4] PKC is involved in various cellular processes, including proliferation, differentiation, and survival.
-
Chk1 Inhibition : Similar to this compound, UCN-01 inhibits Chk1, leading to the abrogation of the G2/M checkpoint and sensitizing cancer cells to DNA-damaging agents.[2]
-
PDK1-Akt Pathway Inhibition : UCN-01 is a potent inhibitor of PDK1, a master kinase that activates Akt (also known as Protein Kinase B).[7] The PI3K/PDK1/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer. By inhibiting PDK1, UCN-01 can suppress this pro-survival signaling and induce apoptosis.[7]
The multi-targeted nature of UCN-01 results in a complex mechanism of action, impacting cell cycle progression, survival signaling, and DNA damage response.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and UCN-01.
1. In Vitro Kinase Inhibition Assay
-
Objective : To determine the half-maximal inhibitory concentration (IC50) of the compounds against a panel of purified kinases.
-
Principle : The assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase. This is often quantified by measuring the incorporation of radiolabeled phosphate (e.g., from [γ-³²P]ATP) into the substrate or by using fluorescence-based detection methods.
-
General Protocol :
-
Reaction Setup : In a microplate well, combine the purified kinase, a specific peptide or protein substrate, and the inhibitor at various concentrations.
-
Initiation : Start the kinase reaction by adding a solution containing ATP (and [γ-³²P]ATP if using a radiometric assay) and magnesium chloride.
-
Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period.
-
Termination : Stop the reaction by adding a solution such as phosphoric acid or EDTA.
-
Detection :
-
Radiometric : Spot the reaction mixture onto a phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Fluorescence-based : Use a commercial kit that measures the amount of ADP produced, which is then coupled to a reaction that generates a fluorescent signal.
-
-
Data Analysis : Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
2. Cell Viability Assay (MTT Assay)
-
Objective : To assess the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
-
Principle : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
General Protocol :
-
Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a range of concentrations of this compound or UCN-01 and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and plot it against the drug concentration to determine the IC50 value for cytotoxicity.
-
3. Cell Cycle Analysis by Flow Cytometry
-
Objective : To determine the effect of the compounds on cell cycle distribution.
-
Principle : This technique uses a fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content. A flow cytometer measures the fluorescence of individual cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
General Protocol :
-
Cell Treatment : Treat cancer cells with the desired concentrations of this compound or UCN-01 for a specific duration.
-
Cell Harvesting : Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation : Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining : Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Flow Cytometry : Analyze the stained cells using a flow cytometer.
-
Data Analysis : Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
4. Western Blot Analysis of Cell Cycle Proteins
-
Objective : To investigate the effect of the compounds on the expression and phosphorylation status of key cell cycle regulatory proteins.
-
Principle : Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.
-
General Protocol :
-
Protein Extraction : Lyse treated and untreated cells in a buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification : Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE : Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking : Block the membrane with a solution containing a non-specific protein (e.g., bovine serum albumin or non-fat milk) to prevent non-specific antibody binding.
-
Antibody Incubation : Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-CDK1, Cyclin B1, p21).
-
Secondary Antibody Incubation : Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection : Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light, which is then detected on X-ray film or with a digital imager.
-
Analysis : Analyze the intensity of the bands to determine the relative expression or phosphorylation levels of the target protein.
-
Conclusion
This compound and UCN-01 represent two distinct approaches to targeting cell cycle kinases for cancer therapy. This compound is a more selective inhibitor, focusing on the critical G2/M checkpoint regulators Chk1 and Wee1. Its targeted mechanism of action suggests a potential for a more defined therapeutic window and patient stratification based on the status of the G2/M checkpoint. In contrast, UCN-01 is a multi-targeted inhibitor with a broader spectrum of activity against several kinase families. While this may lead to a more complex and potentially more potent anti-tumor effect in certain contexts, it also carries the risk of off-target toxicities.
The choice between these or similar inhibitors will depend on the specific research question, the cancer type being investigated, and the desired therapeutic strategy. This guide provides the foundational data and methodologies to aid researchers in making informed decisions for their preclinical studies. Further head-to-head studies, particularly comprehensive kinome profiling under identical conditions, would be invaluable for a more definitive comparison of the selectivity and potency of these two compounds.
References
- 1. UCN-01 Kyowa Hakko Kogyo Co - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. UCN-01, an anti-tumor drug, is a selective inhibitor of the conventional PKC subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-dependent effects of stable cyclin B1 on progression through mitosis in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential inhibition of protein kinase C isozymes by UCN-01, a staurosporine analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Multisite phosphorylation by Cdk1 initiates delayed negative feedback to control mitotic transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
A Comparative Analysis of the Therapeutic Window of PD 407824 and Newer Checkpoint Kinase Inhibitors
In the landscape of cancer therapeutics, targeting cell cycle checkpoints has emerged as a promising strategy to enhance the efficacy of DNA-damaging agents. PD 407824, a dual inhibitor of Checkpoint Kinase 1 (Chk1) and Wee1, represents an earlier entry in this field. This guide provides a comparative assessment of the therapeutic window of this compound against newer, more selective inhibitors of Chk1 and Wee1, namely AZD7762 and Adavosertib (AZD1775), respectively.
Introduction to Checkpoint Kinase Inhibition
The G2/M DNA damage checkpoint is a critical cellular process that prevents cells with damaged DNA from entering mitosis, thereby allowing time for repair. Key regulators of this checkpoint are the serine/threonine kinases Chk1 and Wee1. Chk1, activated by ATR in response to DNA damage, phosphorylates and inactivates Cdc25 phosphatases. Wee1 directly phosphorylates and inhibits Cyclin-Dependent Kinase 1 (CDK1). Both actions prevent the activation of the CDK1/Cyclin B complex, which is essential for mitotic entry. In many cancer cells, the G1 checkpoint is defective (e.g., due to p53 mutations), making them heavily reliant on the G2/M checkpoint for survival after DNA damage. Inhibiting Chk1 or Wee1 can therefore selectively sensitize cancer cells to chemotherapy and radiation by forcing them into premature, lethal mitosis—a concept known as synthetic lethality.
This compound is a potent inhibitor of both Chk1 and Wee1.[1][2] While dual inhibition can be a powerful anti-cancer strategy, it may also lead to a narrower therapeutic window compared to more selective agents. Newer inhibitors, such as AZD7762 (a Chk1/2 inhibitor) and Adavosertib (a selective Wee1 inhibitor), have been developed to optimize efficacy while potentially improving the safety profile.
Quantitative Comparison of Inhibitor Potency and Therapeutic Window
The therapeutic window of a drug is the range of doses that produces a therapeutic effect without causing significant toxicity. It is often assessed preclinically by comparing the concentration required for efficacy (e.g., IC50 - half-maximal inhibitory concentration) with the concentration that causes toxicity (e.g., LD50 - median lethal dose). In a clinical context, the therapeutic window is evaluated through dose-escalation studies to determine the maximum tolerated dose (MTD).
The following tables summarize the available quantitative data for this compound and the newer inhibitors.
Table 1: In Vitro Potency of Checkpoint Kinase Inhibitors
| Compound | Primary Target(s) | IC50 (Chk1) | IC50 (Wee1) | Other Kinase IC50s |
| This compound | Chk1, Wee1 | 47 nM[1][2] | 97 nM[1][2] | PKC (3.4 µM), CDK4 (3.75 µM)[2] |
| AZD7762 | Chk1, Chk2 | 5 nM[3][4][5] | - | Equally potent against Chk2[3][5] |
| Adavosertib (AZD1775) | Wee1 | - | Potent and selective | - |
Table 2: Therapeutic Window Assessment of Checkpoint Kinase Inhibitors
| Compound | Preclinical Toxicity | Clinical Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) |
| This compound | No in vivo toxicity data available in the searched results. | Not applicable (preclinical compound). | Not applicable. |
| AZD7762 | In combination with gemcitabine, showed antitumor activity in xenograft models.[3] | 30 mg in combination with gemcitabine.[6] | Cardiac toxicities (elevated troponin I, myocardial ischemia), neutropenia, nausea, vomiting.[7] |
| Adavosertib (AZD1775) | Antitumor activity as a single agent and in combination therapy in pediatric solid tumor preclinical models.[8] | 300 mg once daily as a single agent.[9][10] 85 mg/m² in combination with irinotecan in pediatric patients.[11] | Hematological (pancytopenia, neutropenia, thrombocytopenia), gastrointestinal (nausea, vomiting, diarrhea), fatigue.[8][9][10] |
Signaling Pathways and Experimental Workflows
Chk1 and Wee1 Signaling Pathway in G2/M Checkpoint Control
The diagram below illustrates the central roles of Chk1 and Wee1 in the G2/M DNA damage checkpoint. DNA damage activates the ATR kinase, which in turn phosphorylates and activates Chk1. Activated Chk1 has two main functions: it phosphorylates and inactivates the Cdc25 phosphatase family, and it can also lead to the activation of Wee1. Both of these actions prevent the dephosphorylation and activation of the CDK1/Cyclin B complex, leading to G2 arrest. Wee1 also directly phosphorylates and inhibits CDK1. Inhibition of Chk1 and/or Wee1 bypasses this checkpoint, forcing cells with damaged DNA to enter mitosis, which often results in mitotic catastrophe and apoptosis.
Experimental Workflow for Determining IC50
The following diagram outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a kinase inhibitor using a cell-based viability assay, such as the MTT or MTS assay.
Experimental Protocols
Protocol for Determining Cell Viability and IC50 using MTT Assay
This protocol provides a method for assessing the effect of kinase inhibitors on cancer cell viability and determining their IC50 values.
1. Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile culture plates
-
Kinase inhibitor stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
2. Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the kinase inhibitor in complete culture medium from the stock solution. A typical concentration range to test is 0.1 nM to 10 µM.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest inhibitor concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to fully dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth) using non-linear regression analysis software (e.g., GraphPad Prism).
-
Discussion and Conclusion
Assessing the therapeutic window is a critical aspect of drug development. For this compound, a dual Chk1/Wee1 inhibitor, the available preclinical data demonstrates potent in vitro activity. However, the lack of in vivo toxicity data for this compound makes a direct comparison of its therapeutic index with newer, clinical-stage inhibitors challenging.
Newer inhibitors like AZD7762 and Adavosertib have undergone more extensive preclinical and clinical evaluation. AZD7762 shows high potency for Chk1 but its development was halted due to cardiac toxicity, indicating a narrow therapeutic window in humans.[7] Adavosertib, a selective Wee1 inhibitor, has shown promising anti-tumor activity and has a more defined safety profile from clinical trials, with hematological and gastrointestinal toxicities being dose-limiting.[8][9][10]
The increased selectivity of newer inhibitors for either Chk1 or Wee1 may offer an improved therapeutic window compared to dual inhibitors like this compound, although this is not definitively established without direct comparative in vivo studies. The development of more specific inhibitors allows for a more tailored approach to combination therapies, potentially leading to greater efficacy and reduced toxicity. Future research should focus on head-to-head preclinical studies to directly compare the therapeutic indices of these different classes of checkpoint kinase inhibitors.
References
- 1. universalbiologicals.com [universalbiologicals.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Maximum-tolerated dose defined for single-agent gemcitabine: a phase I dose-escalation study in chemotherapy-naive patients with advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Safety, anti-tumor activity, and biomarker analysis in a phase 1 trial of the once-daily Wee1 inhibitor adavosertib (AZD1775) in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I Clinical Trial of the Wee1 Inhibitor Adavosertib (AZD1775) with Irinotecan in Children with Relapsed Solid Tumors: A COG Phase I Consortium Report (ADVL1312) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of PD 407824: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical compounds is a critical component of laboratory safety and operational excellence. This guide provides essential procedural information for researchers, scientists, and drug development professionals on the proper disposal of PD 407824, a potent inhibitor of checkpoint kinases Chk1 and Wee1. Adherence to these guidelines is paramount for protecting personnel and the environment.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department for specific local and national regulations. The following are general best practices:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound, especially in its powdered form, in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1]
-
Avoid Contamination: Prevent the product from entering drains or waterways.[1]
Step-by-Step Disposal Protocol for this compound
This protocol outlines the procedures for disposing of solid this compound and solutions containing the compound.
-
Identify the Correct Waste Stream:
-
Solid Waste: Unused or expired solid this compound should be disposed of as solid chemical waste. Do not mix it with other waste types.[1] Keep the chemical in its original container if possible.[1]
-
Liquid Waste: Solutions of this compound (e.g., dissolved in DMSO or ethanol) should be collected in a dedicated, sealed, and clearly labeled liquid hazardous waste container.
-
Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be placed in a sealed bag or container labeled as "Solid Chemical Waste" and disposed of according to institutional guidelines.
-
-
Prepare Waste Containers:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.
-
Clearly label each waste container with "Hazardous Waste," the full chemical name ("this compound"), the solvent used (e.g., "in DMSO"), and the approximate concentration and quantity.
-
-
Segregate Waste:
-
Never mix this compound waste with other incompatible chemical waste streams.[1] Halogenated and non-halogenated solvent waste should typically be kept separate. Consult your EHS office for specific segregation requirements.
-
-
Decontaminate Work Surfaces:
-
After handling and disposal, thoroughly clean the work area. Use an appropriate solvent (such as ethanol or isopropanol) followed by a standard laboratory detergent to decontaminate surfaces.
-
-
Arrange for Final Disposal:
-
Store sealed waste containers in a designated, secure secondary containment area until they are collected by your institution's EHS personnel.
-
Follow your institution's established procedures for scheduling a hazardous waste pickup.
-
Inhibitory Activity of this compound
This compound is a potent inhibitor of the Chk1 and Wee1 checkpoint kinases.[2] Its selectivity has been characterized against several other kinases, with key quantitative data summarized below.
| Target Kinase | IC₅₀ Value |
| Chk1 | 47 nM |
| Wee1 | 97 nM |
| PKC | 3.4 µM |
| CDK4 | 3.75 µM |
| Other CDKs | > 5 µM |
| c-Src | > 50 µM |
| PDGFR | > 50 µM |
| FGFR | > 50 µM |
| Data sourced from MedchemExpress and R&D Systems.[2] |
Mechanism of Action: G2/M Checkpoint Inhibition
This compound exerts its effect by targeting key regulators of the cell cycle.[3] Specifically, it inhibits Chk1 and Wee1, two kinases that are crucial for enforcing the G2/M checkpoint, which prevents cells with DNA damage from entering mitosis.[1][4] The diagram below illustrates this signaling pathway.
Caption: Inhibition of Chk1 and Wee1 by this compound abrogates the G2/M checkpoint.
References
Safeguarding Your Research: A Comprehensive Guide to Handling PD 407824
For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when handling potent research compounds. This document provides essential, immediate safety and logistical information for the handling and disposal of PD 407824, a checkpoint kinase Chk1 and WEE1 inhibitor used in laboratory research.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a research chemical and its mechanism of action as a kinase inhibitor necessitate cautious handling. The following guidelines are based on best practices for managing potentially hazardous research compounds and cytotoxic agents.
Personal Protective Equipment (PPE) and Handling
Adherence to proper personal protective equipment protocols is the first line of defense against accidental exposure. All personnel handling this compound in solid or solution form should utilize the following PPE:
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Nitrile Gloves | Double-gloving recommended | Prevents skin contact and absorption. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1 certified | Protects eyes from splashes and airborne particles. |
| Body Protection | Laboratory Coat | Fully buttoned | Prevents contamination of personal clothing. |
| Respiratory Protection | Fume Hood or Certified Respirator (e.g., N95) | When handling powder or creating aerosols | Minimizes inhalation of the compound. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, preferably within a chemical fume hood, to minimize exposure risk.
-
Weighing (for solid form): When weighing the powdered form of this compound, use a balance inside a fume hood or a ventilated balance enclosure to prevent the dispersal of fine particles.
-
Dissolving: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.
-
Administration (in experimental settings): Use appropriate containment procedures, such as closed systems, when administering the compound to cell cultures or animal models.
-
Decontamination: After handling, wipe down all surfaces and equipment with an appropriate deactivating agent (e.g., a solution of bleach, followed by a rinse with 70% ethanol and then water).
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. |
| Solutions | Collect in a designated, sealed hazardous waste container. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container for solids. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Dispose of in a designated hazardous waste container immediately after use. |
All waste must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely handling this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
This comprehensive guide serves as a foundation for the safe and effective use of this compound in a research setting. By adhering to these procedures, laboratories can mitigate risks and ensure a safe working environment for all personnel.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
